Product packaging for Boc-L-2,4-diaminobutyric acid(Cat. No.:CAS No. 1266500-89-3)

Boc-L-2,4-diaminobutyric acid

カタログ番号: B1173255
CAS番号: 1266500-89-3
注意: 研究専用です。人間または獣医用ではありません。
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説明

Boc-L-2,4-diaminobutyric acid is a useful research compound. Its molecular formula is C9H18N2O4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4 B1173255 Boc-L-2,4-diaminobutyric acid CAS No. 1266500-89-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCPCLPRWLKUIQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427149
Record name Boc-L-2,4-diaminobutyric acid
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Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25691-37-6
Record name Boc-L-2,4-diaminobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-2,4-diaminobutyric acid: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-L-DABA), a crucial building block in medicinal chemistry and peptide science. We will delve into its structural characteristics, functional significance, and detailed experimental applications.

Core Concepts: Structure and Physicochemical Properties

Boc-L-2,4-diaminobutyric acid is a non-proteinogenic amino acid derivative. Its structure features a butyric acid backbone with two amine groups at the α and γ positions. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. This strategic protection allows for selective chemical manipulation, making it an invaluable reagent in multi-step organic synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The free gamma-amino group provides a site for side-chain modification or conjugation.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[1]
Synonyms Boc-L-Dab-OH, N-α-Boc-L-2,4-diaminobutyric acid[1]
CAS Number 25691-37-6[1]
Molecular Formula C₉H₁₈N₂O₄[1]
Molecular Weight 218.25 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 192-194 °C
Boiling Point 385.5 °C at 760 mmHg
Density ~1.16 g/cm³
Solubility Sparingly in Methanol, Slightly in Water (100 mg/mL with sonication)[4]
Optical Rotation [a]D²⁰ = +8 ± 2º (c=1 in H₂O) for Nγ-Boc isomer[3]
pKa ~3.0 ± 0.10 (Predicted)
Topological Polar Surface Area (TPSA) 101.65 Ų[1]
XLogP3 -2.3[2]

Function and Applications in Drug Development

The primary function of Boc-L-DABA is to serve as a versatile building block for synthesizing complex peptides and peptidomimetics. The Boc protecting group ensures that the α-amine does not participate in unwanted reactions during peptide chain elongation, and it can be selectively removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).

Its applications are prominent in the development of novel therapeutics:

  • Peptide Synthesis : It is a key component for creating modified peptides with enhanced stability, bioavailability, or novel functionalities.[3]

  • Somatostatin (B550006) Antagonists : Boc-L-DABA is used in the synthesis of somatostatin antagonists, which are critical for treating conditions like acromegaly and certain neuroendocrine tumors.

  • Factor Xa Inhibitors : This compound is a reagent for developing inhibitors of blood coagulation factor Xa, a key target for anticoagulant therapies.[5]

  • Bioconjugation : The free γ-amino group serves as a handle for attaching other molecules, such as imaging agents or drugs, to improve targeting and efficacy.[3]

  • Protein Engineering : It can be incorporated into proteins to introduce novel properties or functionalities.[3]

Role in Somatostatin Receptor Antagonism

Somatostatin receptors (SSTRs) are G protein-coupled receptors that, when activated, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[6] This signaling cascade regulates hormone secretion and cell proliferation.[6] Peptides incorporating L-2,4-diaminobutyric acid can be designed to act as antagonists, blocking the natural ligand (somatostatin) and thereby preventing these downstream effects. This is particularly relevant in neuroendocrine tumors that overexpress SSTRs.[6][7]

G_protein_signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi Protein SSTR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Somatostatin Somatostatin (Agonist) Somatostatin->SSTR Binds & Activates Antagonist DABA-containing Antagonist Antagonist->SSTR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Response Phosphorylates Targets

Caption: Simplified Somatostatin Receptor (SSTR) Signaling Pathway.
Role in Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade.[8][9] It is the key component of the prothrombinase complex, which converts prothrombin to thrombin, leading to fibrin (B1330869) clot formation.[10] Peptides and peptidomimetics containing L-2,4-diaminobutyric acid can be synthesized to specifically bind to the active site of FXa, inhibiting its enzymatic activity and thus preventing blood clot formation.[5]

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIa XIa XII->XIa IXa IXa XIa->IXa Xa Factor Xa IXa->Xa TF Tissue Factor (TF) VIIa VIIa TF->VIIa VIIa->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Clot Clot Fibrin->Clot Cross-linking Inhibitor DABA-containing FXa Inhibitor Inhibitor->Xa Inhibits

Caption: The Central Role of Factor Xa in the Coagulation Cascade.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the Hofmann rearrangement of N-α-Boc-L-glutamine.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-α-Boc-L-glutamine (e.g., 8.1 mmol) in a 1:1 (v/v) mixture of DMF and deionized water (e.g., 18 mL).

  • Base Addition: Add pyridine (2.0 equivalents, e.g., 16.2 mmol) to the solution. Stir the reaction mixture at room temperature for 10 minutes.

  • Hofmann Rearrangement: Add iodobenzene diacetate (1.5 equivalents, e.g., 12.1 mmol) to the mixture. Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, add deionized water (e.g., 100 mL) to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 x 100 mL).

  • Washing: Combine the organic extracts and wash with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford this compound as a white solid.

Synthesis_Workflow Start N-α-Boc-L-glutamine Dissolve Dissolve in DMF/Water (1:1) Start->Dissolve Add_Pyridine Add Pyridine (2 eq) Dissolve->Add_Pyridine Add_Reagent Add Iodobenzene Diacetate (1.5 eq) Add_Pyridine->Add_Reagent React Stir 4-6h at RT (Hofmann Rearrangement) Add_Reagent->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Wash, Dry, Concentrate & Purify Extract->Purify Product This compound Purify->Product

Caption: Workflow for the Synthesis of Boc-L-DABA.
Incorporation into a Peptide using Boc-SPPS

This protocol outlines the general steps for coupling Boc-L-DABA onto a resin-bound peptide chain during Boc-based Solid-Phase Peptide Synthesis (SPPS). This assumes the N-terminus of the peptide on the resin has been deprotected.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (with γ-amine protected if necessary, e.g., with Fmoc or Cbz)

  • Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM), e.g., 50% TFA/DCM

  • Neutralization Reagent: 10% DIEA in DCM

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add 50% TFA in DCM to the resin and agitate for 2-5 minutes (pre-wash).

    • Drain and add fresh 50% TFA/DCM. Agitate for 20-30 minutes.

    • Drain the resin and wash thoroughly with DCM (3-5 times) and isopropanol (B130326) (2 times) to remove residual acid.

  • Neutralization:

    • Wash the resin with DCM (2 times).

    • Add 10% DIEA in DCM and agitate for 2 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM (3-5 times) and then DMF (3-5 times) to remove excess base.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Boc-L-DABA (3-4 equivalents relative to resin loading) and HBTU/HATU (3-4 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If the reaction is incomplete, the coupling step can be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection/coupling cycle.

Boc_SPPS_Cycle Start Start: Peptide-Resin-(AA)n-NH-Boc Deprotection 1. Deprotection (50% TFA / DCM) Start->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization 2. Neutralization (10% DIEA / DCM) Wash_1->Neutralization Wash_2 Wash (DCM, DMF) Neutralization->Wash_2 Coupling 3. Coupling (Boc-L-DABA, HBTU, DIEA in DMF) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 End End: Peptide-Resin-(AA)n+1-NH-Boc Wash_3->End Cycle Repeat for next amino acid End->Cycle Cycle->Deprotection Start next cycle

Caption: General Workflow of a Boc-SPPS Coupling Cycle.

References

Nα-Boc-L-2,4-diaminobutyric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Boc-L-2,4-diaminobutyric acid (Boc-L-Dab-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in the fields of peptide synthesis and medicinal chemistry.[1][2] The presence of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and solubility, making it an ideal intermediate for the synthesis of complex peptides and other bioactive molecules.[1][2] This strategic protection allows for selective chemical modifications at the gamma-amino group, enabling the creation of novel peptide analogs with tailored biological activities. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its utility in drug discovery.

Physicochemical Properties

Nα-Boc-L-2,4-diaminobutyric acid and its derivatives are typically white to off-white crystalline powders.[1][3] The Boc protecting group significantly influences the solubility of the parent amino acid, rendering it more soluble in organic solvents commonly used in peptide synthesis. Key physicochemical data are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Nα-Boc-L-2,4-diaminobutyric Acid [1][2]

PropertyValue
CAS Number 25691-37-6
Molecular Formula C₉H₁₈N₂O₄
Molecular Weight 218.25 g/mol [1]
Appearance White to off-white powder[1][2]
Melting Point 192-194 °C[2]
Optical Rotation [α]²⁰/D = -6.5 to -8.5° (c=1 in H₂O)
Solubility Sparingly soluble in methanol, slightly soluble in water[2]
Purity ≥98% (HPLC)[1]

Table 2: Physicochemical Properties of Related Derivatives [3][4]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation
Nγ-Boc-L-2,4-diaminobutyric acid10270-94-7C₉H₁₈N₂O₄218.2210-218[α]²⁰/D = +8 ± 2º (c=1 in H₂O)[4]
Nα-Boc-D-2,4-diaminobutyric acid80445-78-9C₉H₁₈N₂O₄218.2201 - 205[3][α]²⁰/D = -17 ± 2 ° (c=0.5 in MeOH)[3]

Synthesis and Experimental Protocols

The synthesis of Nα-Boc-L-2,4-diaminobutyric acid can be achieved through various routes, often starting from readily available chiral precursors like L-aspartic acid or L-glutamine. A common strategy involves the selective protection of the α-amino group followed by modification and reduction of a side-chain carboxyl group.

General Synthesis from L-Homoserine

A patented method describes the synthesis of 2,4-diaminobutyric acid derivatives starting from L-homoserine. The process involves the initial protection of the amino and carboxyl groups of homoserine. A phthaloyl (Pht) group is then introduced via a Mitsunobu reaction. Subsequent debenzylation, removal of the Pht group, and finally, cleavage of the Boc group yields the desired product.[5]

Experimental Protocol: Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Nα-Boc-L-2,4-diaminobutyric acid is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for its incorporation into a peptide chain using HBTU as a coupling agent.

Materials:

  • Nα-Boc-L-2,4-diaminobutyric acid

  • Appropriate resin (e.g., Merrifield or PAM resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[6]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and add a fresh portion of 50% TFA in DCM.

    • Agitate the mixture for 20-30 minutes.

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIEA in DMF until the resin is no longer acidic. Wash again with DMF.

  • Coupling:

    • In a separate vial, dissolve 2.0 equivalents of Nα-Boc-L-2,4-diaminobutyric acid and 2.0 equivalents of HBTU in DMF.

    • Add 4.0 equivalents of DIEA to the activation mixture. Optionally, 2.0 equivalents of HOBt can be added.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF.[6]

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid such as anhydrous HF.

Applications in Research and Drug Development

The unique structural features of Nα-Boc-L-2,4-diaminobutyric acid make it a versatile tool in various research and development applications:

  • Peptide Synthesis: It is a fundamental building block for the synthesis of peptides with modified backbones or side chains, which can lead to improved stability, bioavailability, and biological activity.[1][2]

  • Drug Development: This compound is utilized in the synthesis of peptide-based drugs, including somatostatin (B550006) antagonists and blood coagulation factor Xa inhibitors.[1] The diaminobutyric acid moiety can introduce a positive charge at physiological pH, which can be crucial for receptor binding or membrane interaction.

  • Bioconjugation: The free γ-amino group can be selectively modified for the attachment of other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs, to create targeted drug delivery systems or diagnostic agents.[3]

Role in Biological Systems and Signaling Pathways

Direct involvement of the Boc-protected form, Nα-Boc-L-2,4-diaminobutyric acid, in signaling pathways is not documented, as the Boc group is a temporary protecting group used during synthesis. However, the unprotected L-2,4-diaminobutyric acid (Dab) residue, once incorporated into a peptide and deprotected, can significantly influence the biological activity of the peptide.

For instance, peptides containing Dab are found in nature, such as in the antibiotic polymyxin, which interacts with the lipopolysaccharide (LPS) of Gram-negative bacteria, subsequently affecting cellular signaling. Furthermore, studies on the free L-2,4-diaminobutyric acid have shown that it can have antitumor effects by accumulating in malignant cells, leading to hyperosmosis and cell lysis.[7] This suggests that peptides containing Dab could be designed to target specific cell types and modulate their function.

While a direct signaling role is not established, a logical workflow for investigating the potential of a Dab-containing peptide to modulate a signaling pathway is presented below. This workflow illustrates how Nα-Boc-L-2,4-diaminobutyric acid is used as a tool to create a bioactive peptide whose effects on a signaling pathway, such as the NF-κB pathway, can then be studied.

G A Nα-Boc-L-2,4-diaminobutyric acid B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporation C Boc-Protected Peptide on Resin B->C D Cleavage and Deprotection C->D E Purified Dab-Containing Peptide D->E H Treatment with Dab-Peptide E->H F Cell-Based Assay I Analysis of NF-κB Pathway Activation (e.g., Western Blot for p-IκB, NF-κB translocation) F->I G Stimulation (e.g., with LPS) G->F H->F J Modulation of Signaling Pathway I->J

Workflow for Investigating Signaling Pathway Modulation

Experimental Workflow Visualization

The following diagrams illustrate key processes and logical relationships involving Nα-Boc-L-2,4-diaminobutyric acid.

G cluster_synthesis Synthesis of Nα-Boc-L-2,4-diaminobutyric acid A L-Homoserine B Protection of Amino and Carboxyl Groups A->B C Mitsunobu Reaction (Pht Introduction) B->C D Debenzylation C->D E Removal of Pht Group D->E F Final Product E->F

General Synthetic Route

G start Start SPPS Cycle deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Coupling of Nα-Boc-L-2,4-diaminobutyric acid (HBTU/DIEA) neutralization->coupling wash Wash (DMF) coupling->wash end End Cycle wash->end

Boc-SPPS Incorporation Cycle

Conclusion

Nα-Boc-L-2,4-diaminobutyric acid is an indispensable tool for chemists and pharmacologists. Its unique structure, with a protected α-amino group and a reactive γ-amino group, provides a versatile platform for the synthesis of novel peptides and peptidomimetics. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the discovery of new therapeutic agents. While the direct role of the Boc-protected form in signaling is not applicable, its deprotected counterpart within a peptide sequence holds significant potential for modulating biological pathways, warranting further investigation as outlined in the proposed experimental workflow.

References

An In-depth Technical Guide to L-2,4-diaminobutyric Acid Derivatives for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,4-diaminobutyric acid (DAB), a non-proteinogenic amino acid, and its derivatives represent a versatile class of compounds with significant potential in biochemical research and pharmaceutical development.[1] These molecules have garnered considerable interest due to their diverse biological activities, primarily centered on the modulation of the γ-aminobutyric acid (GABA)ergic system, the principal inhibitory neurotransmitter system in the central nervous system.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to L-2,4-diaminobutyric acid derivatives, serving as a valuable resource for researchers exploring their therapeutic and scientific applications.

Chemical Properties and Synthesis

L-2,4-diaminobutyric acid is a four-carbon amino acid with the chemical formula C4H10N2O2.[3] Its structure features two amino groups at positions 2 and 4, contributing to its basic nature.[4] The L-isomer is the biologically active form.

The synthesis of L-2,4-diaminobutyric acid and its derivatives can be achieved through various chemical routes. One patented method utilizes homoserine as a starting material. The process involves the protection of the amino and carboxyl groups, followed by the introduction of a phthaloyl (pht) group via a Mitsunobu reaction. Subsequent debenzylation and removal of the protecting groups yield the final product.[5] Another established method involves the Hofmann degradation of glutamic acid.[6] Derivatives such as Nγ-Azido-L-2,4-diaminobutyric acid, which are valuable for bioconjugation and click chemistry, can also be synthesized.[7][8]

Biological Activities and Mechanism of Action

The primary mechanism of action for many L-DAB derivatives involves the potentiation of GABAergic neurotransmission. This is achieved through two main pathways:

  • Inhibition of GABA Transaminase (GABA-T): L-DAB acts as an inhibitor of GABA-T, the enzyme responsible for the degradation of GABA. By blocking this enzyme, L-DAB leads to an accumulation of GABA in the synapse, thereby enhancing inhibitory signaling.[9]

  • Inhibition of GABA Reuptake: L-DAB and its derivatives can also inhibit the GABA transporters (GATs) responsible for removing GABA from the synaptic cleft. This action further increases the concentration and duration of GABA in the synapse.

This modulation of the GABAergic system underlies the observed anticonvulsant and neuroprotective properties of L-DAB derivatives.

Furthermore, L-DAB has demonstrated significant antitumor activity. The proposed mechanism for its anticancer effect is unique and involves the continuous accumulation of the amino acid analogue within malignant cells, leading to hyperosmosis and subsequent cell lysis.[10][11]

Quantitative Biological Data

The following tables summarize key quantitative data regarding the biological activities of L-2,4-diaminobutyric acid.

Cell LineIncubation Time (h)LD50 (mM)Reference
Human Glioma (SKMG-1)2420[12]
Human Glioma (SKMG-1)4814[12]
Normal Human Fibroblasts2412.5[12]
Normal Human Fibroblasts4810[12]

Table 1: In Vitro Cytolytic Effect of L-2,4-diaminobutyric acid.

Animal ModelTreatmentTumor Weight (Treated)Tumor Weight (Control)Tumor Growth Reduction (%)Reference
Mice with FibrosarcomaIsotonic 0.1 M L-DAB solution (i.p. injections)1.16 g (± 0.77 g)2.05 g (± 1.22 g)43.4[11]

Table 2: In Vivo Antitumor Activity of L-2,4-diaminobutyric acid.

Experimental Protocols

Synthesis of L-2,4-diaminobutyric Acid Derivatives (General Method)

This protocol is a generalized representation based on a patented synthesis method.[5]

  • Protection of Homoserine: Protect the amino and carboxyl groups of L-homoserine using standard protecting group chemistry (e.g., Boc for the amino group and benzyl (B1604629) ester for the carboxyl group).

  • Mitsunobu Reaction: Introduce a phthalimido group at the hydroxyl position of the protected homoserine using triphenylphosphine, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and phthalimide.

  • Deprotection of the Ester: Remove the benzyl ester protecting group, for example, through catalytic hydrogenation.

  • Removal of Phthalimido Group: Cleave the phthalimido group using hydrazine (B178648) hydrate.

  • Final Deprotection: Remove the Boc protecting group under acidic conditions to yield the L-2,4-diaminobutyric acid derivative.

In Vitro Antitumor Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on cultured cells.

  • Cell Seeding: Plate tumor cells (e.g., human glioma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the L-DAB derivative. Include a vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the LD50 value.

In Vivo Anticonvulsant Activity Testing in Mice

The following are standard protocols for evaluating anticonvulsant activity.[13][14]

Maximal Electroshock (MES) Test:

  • Animal Preparation: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer the L-DAB derivative intraperitoneally (i.p.). A vehicle control group and a standard anticonvulsant (e.g., phenytoin) group should be included.

  • Electroshock Application: After a specific pre-treatment time (e.g., 30-60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this phase.

Subcutaneous Pentylenetetrazol (scPTZ) Test:

  • Animal Preparation: Use male Swiss albino mice (20-25 g).

  • Compound Administration: Administer the L-DAB derivative i.p., including vehicle and standard drug (e.g., ethosuximide) groups.

  • Chemoconvulsant Injection: After the pre-treatment time, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a dose known to induce clonic seizures (e.g., 85 mg/kg).

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the onset and presence of clonic seizures (characterized by clonus of the limbs, trunk, and vibrissae lasting for at least 5 seconds). Protection is defined as the absence of clonic seizures.

Signaling Pathways and Experimental Workflows

GABAergic_Synapse_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake & Degradation Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA GABA GAD->GABA Synthesizes vGAT vGAT GABA->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle Packages into GABA_cleft Vesicle->GABA_cleft Release GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B GAT GABA Transporter (GAT) GABA_cleft->GAT Chloride_Channel Cl- Influx GABA_A->Chloride_Channel GPCR_Signaling G-protein Signaling GABA_B->GPCR_Signaling Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization GPCR_Signaling->Hyperpolarization GABA_T GABA Transaminase (GABA-T) GAT->GABA_T Uptake & Transport Succinic_semialdehyde Succinic semialdehyde GABA_T->Succinic_semialdehyde Degrades to DAB_derivative L-DAB Derivative DAB_derivative->GAT Inhibits DAB_derivative->GABA_T Inhibits

Caption: Modulation of the GABAergic synapse by L-DAB derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start_Material Starting Material (e.g., L-Homoserine) Synthesis Chemical Synthesis of L-DAB Derivative Start_Material->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT_Assay MTT Cytotoxicity Assay Characterization->MTT_Assay GABA_Uptake_Assay GABA Uptake Inhibition Assay Characterization->GABA_Uptake_Assay Compound_Admin Compound Administration Characterization->Compound_Admin Cell_Culture Tumor Cell Culture Cell_Culture->MTT_Assay Cell_Culture->GABA_Uptake_Assay Data_Analysis_invitro Data Analysis (LD50, IC50) MTT_Assay->Data_Analysis_invitro GABA_Uptake_Assay->Data_Analysis_invitro Animal_Model Animal Model (e.g., Mice) Animal_Model->Compound_Admin Anticonvulsant_Test Anticonvulsant Testing (MES, scPTZ) Compound_Admin->Anticonvulsant_Test Antitumor_Test Antitumor Testing (Xenograft Model) Compound_Admin->Antitumor_Test Data_Analysis_invivo Data Analysis (% Protection, % Tumor Reduction) Anticonvulsant_Test->Data_Analysis_invivo Antitumor_Test->Data_Analysis_invivo

References

Boc-Dab-OH as a Chiral Building Block: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-tert-butyloxycarbonyl-2,4-diaminobutyric acid (Boc-Dab-OH) is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in synthetic organic chemistry and drug development.[1][2] Its unique structure, featuring a Boc-protected alpha-amino group and a free gamma-amino group, allows for selective chemical modifications, making it an invaluable component in the synthesis of complex peptides and other bioactive molecules.[3] This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of Boc-Dab-OH, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and the development of therapeutic agents such as antibacterial peptides and somatostatin (B550006) analogs.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of Boc-L-2,4-diaminobutyric acid and one of its commonly used derivatives, Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number25691-37-6[1][2]
Molecular FormulaC₉H₁₈N₂O₄[1][2]
Molecular Weight218.25 g/mol [1][2]
Melting Point192-194 °C[1]
Boiling Point385.5 °C at 760 mmHg[1]
Density1.16 g/cm³[1]
SolubilitySparingly soluble in methanol, slightly soluble in water.[1]
AppearanceWhite to off-white powder.[1]

Table 2: Properties of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid

PropertyValueReference
CAS Number125238-99-5[]
Molecular FormulaC₂₄H₂₈N₂O₆[]
Molecular Weight440.49 g/mol []
Optical Rotation ([α]D20)-14.0 ± 2º (c=1 in MeOH)[5]
Storage Temperature0-8 °C[5]

Synthesis of Boc-Dab-OH Derivatives

A common strategy for synthesizing derivatives of Dab involves starting from a readily available amino acid like glutamine. The following protocol details a two-step synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Gln-OH.

Experimental Protocol: Synthesis of Fmoc-Dab(Boc)-OH

Step 1: Synthesis of Fmoc-Dab-OH from Fmoc-Gln-OH [6]

  • Reaction Setup: Suspend 100g (271.5 mmol) of Fmoc-Gln-OH in 2L of a mixed solvent of ethyl acetate:acetonitrile:water (2:1:1 v/v/v).

  • Reagent Addition: At 20-30 °C, add 87.5g of iodobenzene (B50100) diacetate (DiPa).

  • Reaction: Stir the mixture for 72 hours.

  • Work-up and Purification: After the reaction, process the mixture to obtain Fmoc-Dab-OH.

  • Yield and Purity: This process can yield approximately 67g of Fmoc-Dab-OH (72.47% yield) with a purity of 98.5% as determined by HPLC. By increasing the amount of DiPa to 122.5g, the yield can be improved to 76g (82.2%) with a purity of 99.6%.[6]

Step 2: Synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Dab-OH [6]

  • Reaction Setup: Suspend 50g (146.8 mmol) of Fmoc-Dab-OH in 700ml of a 1:1 (v/v) mixture of acetone (B3395972) and water.

  • Reagent Addition: At 0-10 °C, add 38.4g (176.1 mmol) of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.5-8 using a 0.5N NaOH solution.

  • Reaction: Stir the reaction for 4 hours.

  • Work-up and Purification: After the reaction, process the mixture to obtain the final product, Fmoc-Dab(Boc)-OH.

  • Yield and Purity: This step can yield approximately 56g of Fmoc-Dab(Boc)-OH (86.62% yield) with a purity of 99.4% as determined by HPLC.[6]

Synthesis_Workflow Fmoc_Gln Fmoc-Gln-OH Reaction1 Step 1: - DiPa - EtOAc:ACN:H2O (2:1:1) - 20-30°C, 72h Fmoc_Gln->Reaction1 Fmoc_Dab Fmoc-Dab-OH Reaction1->Fmoc_Dab Reaction2 Step 2: - (Boc)2O - Acetone:H2O (1:1) - 0-10°C, 4h - pH 7.5-8 (NaOH) Fmoc_Dab->Reaction2 Fmoc_Dab_Boc Fmoc-Dab(Boc)-OH Reaction2->Fmoc_Dab_Boc SPPS_Workflow Start Start with Resin-Bound Peptide (N-terminal Boc-protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Couple Activated Boc-AA-OH Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 End Elongated Peptide Chain Wash3->End Antibacterial_Mechanism cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negative Charge) Cations Ca²⁺ / Mg²⁺ Disruption Membrane Disruption & Cell Death LPS->Disruption 3. Destabilization Peptide Peptide with Dab (Positive Charge) Peptide->LPS 1. Electrostatic Interaction Peptide->Cations 2. Cation Displacement Somatostatin_Signaling cluster_membrane Cell Membrane Somatostatin Somatostatin or Analog SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR Binds G_Protein Gi Protein SSTR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Modulates Ion_Channel K+ / Ca²⁺ Channels G_Protein->Ion_Channel Regulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

References

Synthesis of 2,4-Diaminobutyric Acid from Homoserine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2,4-diaminobutyric acid (DABA) starting from the readily available amino acid, homoserine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a six-step synthetic pathway. The guide includes detailed experimental protocols, quantitative data on reaction yields, and visual representations of the synthetic workflow and the signaling pathway associated with DABA's neuroactive properties. The synthesis involves a sequence of protection, functional group interconversion, and deprotection steps, culminating in the formation of 2,4-diaminobutyric acid.

Introduction

2,4-Diaminobutyric acid (DABA) is a non-proteinogenic amino acid that has garnered significant interest in the scientific community due to its diverse biological activities. It is a known neurotoxin that acts on the GABAergic system, and its derivatives have been explored for various therapeutic applications. The synthesis of DABA and its analogs is, therefore, of considerable importance for further research and drug development. This guide focuses on a specific and efficient chemical synthesis route that utilizes L-homoserine as the starting material.

The described six-step synthesis is based on a method with a high overall yield and mild reaction conditions, making it an attractive approach for laboratory-scale preparation of DABA. The core of this synthesis involves the strategic use of protecting groups to selectively modify the functional groups of homoserine, followed by a key Mitsunobu reaction to introduce the second amino group, and subsequent deprotection to yield the final product.

Synthetic Pathway Overview

The synthesis of 2,4-diaminobutyric acid from homoserine can be accomplished through a six-step chemical process. This pathway involves the initial protection of the amino and carboxyl groups of homoserine, followed by the introduction of a phthalimido group via a Mitsunobu reaction. Subsequent deprotection steps then afford the final product.

Synthesis_Workflow Homoserine Homoserine Step1 Step 1: Boc & Benzyl (B1604629) Protection Homoserine->Step1 Intermediate1 Boc-Homoserine-OBn Step1->Intermediate1 Step2 Step 2: Mitsunobu Reaction Intermediate1->Step2 Intermediate2 N-Boc-N'-Pht-DABA-OBn Step2->Intermediate2 Step3 Step 3: Debenzylation Intermediate2->Step3 Intermediate3 N-Boc-N'-Pht-DABA Step3->Intermediate3 Step4 Step 4: Phthalimide (B116566) Deprotection Intermediate3->Step4 Intermediate4 N-Boc-DABA Step4->Intermediate4 Step5 Step 5: Boc Deprotection Intermediate4->Step5 DABA 2,4-Diaminobutyric Acid Step5->DABA

A high-level overview of the six-step synthesis of 2,4-diaminobutyric acid from homoserine.

Quantitative Data

The following table summarizes the quantitative data, including typical yields for each step of the synthesis. It is important to note that yields can vary based on specific reaction conditions and purification techniques.

StepReactionReagentsSolventTypical Yield (%)
1 Boc & Benzyl ProtectionDi-tert-butyl dicarbonate (B1257347), Benzyl bromide, BaseDioxane/Water, DMF>90
2 Mitsunobu ReactionPhthalimide, DIAD, PPh₃THF89.12[1]
3 DebenzylationH₂, Pd/CMethanol>90
4 Phthalimide DeprotectionHydrazine (B178648) hydrate (B1144303)THF/Ethanol70-90
5 Boc DeprotectionTrifluoroacetic acidDichloromethane (B109758)97.64[1]

Experimental Protocols

This section provides detailed experimental protocols for each step in the synthesis of 2,4-diaminobutyric acid from homoserine.

Step 1: Protection of Homoserine (Boc and Benzyl Groups)

Objective: To protect the amino group with a tert-butyloxycarbonyl (Boc) group and the carboxyl group with a benzyl (Bn) group.

Protocol:

  • Boc Protection: Dissolve L-homoserine (1.0 eq) in a 2:1 mixture of dioxane and water. Add 1N sodium hydroxide (B78521) solution (approx. 2.0 eq) and cool the solution to 5°C in an ice bath with magnetic stirring. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in a small amount of dioxane. Stir the mixture vigorously at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC). Upon completion, acidify the reaction mixture and extract the Boc-protected homoserine.

  • Benzylation: Dissolve the Boc-protected homoserine (1.0 eq) in dimethylformamide (DMF). Add a base such as potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. After completion, quench the reaction with water and extract the product, Boc-homoserine benzyl ester, with an organic solvent. Purify the product by column chromatography.

Step 2: Mitsunobu Reaction

Objective: To introduce a phthalimido group at the hydroxyl position of the protected homoserine.

Protocol:

  • Dissolve the Boc-homoserine benzyl ester (1.0 eq), phthalimide (1.5 eq), and triphenylphosphine (B44618) (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (eluent: petroleum ether/ethyl acetate) to obtain the desired product. The yield for this step has been reported to be 89.12%.[1]

Step 3: Debenzylation

Objective: To remove the benzyl protecting group from the carboxyl terminus.

Protocol:

  • Dissolve the product from Step 2 in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product. This reaction typically proceeds with high yield (>90%).

Step 4: Phthalimide Deprotection

Objective: To remove the phthalimido group to reveal the primary amine.

Protocol:

  • Dissolve the debenzylated product in a mixture of THF and ethanol.

  • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. A white precipitate of phthalhydrazide (B32825) will form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography. Yields for this step typically range from 70-90%.

Step 5: Boc Deprotection

Objective: To remove the Boc protecting group to yield 2,4-diaminobutyric acid.

Protocol:

  • Dissolve the product from Step 4 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) in excess (e.g., a 1:1 mixture of TFA:DCM).

  • Stir the reaction mixture at room temperature for 0.5-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product, 2,4-diaminobutyric acid trifluoroacetate (B77799) salt, can be obtained by precipitation with diethyl ether. A reported yield for this step is 97.64%.[1]

  • The free amino acid can be obtained by ion-exchange chromatography.

Signaling Pathway of 2,4-Diaminobutyric Acid

2,4-Diaminobutyric acid is known for its neurotoxic effects, which are primarily mediated through its interaction with the GABAergic system. DABA acts as an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2] Additionally, DABA can inhibit the reuptake of GABA from the synaptic cleft.[2] Both of these actions lead to an accumulation of GABA in the synapse, enhancing inhibitory neurotransmission.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synaptic_Cleft Synaptic Cleft (Increased GABA) GABA_vesicle->Synaptic_Cleft Release GABA_T GABA Transaminase SSA Succinic Semialdehyde GABA_T->SSA GAT1 GABA Transporter (GAT1) GAT1->GABA_T DABA_GAT DABA DABA_GAT->GAT1 Inhibits DABA_GABA_T DABA DABA_GABA_T->GABA_T Inhibits Synaptic_Cleft->GAT1 Reuptake GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Binds to Inhibitory_Signal Inhibitory Postsynaptic Potential GABA_Receptor->Inhibitory_Signal

Mechanism of action of 2,4-diaminobutyric acid in the GABAergic synapse.

Conclusion

This technical guide has detailed a robust and efficient six-step chemical synthesis for producing 2,4-diaminobutyric acid from homoserine. By providing comprehensive experimental protocols, quantitative yield data, and clear visual diagrams of the synthetic workflow and the relevant signaling pathway, this document serves as a valuable resource for professionals in the fields of chemical synthesis and drug development. The described methodology, characterized by its high yields and mild conditions, offers a practical approach for obtaining DABA for further scientific investigation and potential therapeutic applications. The elucidation of DABA's mechanism of action within the GABAergic system further underscores the importance of its synthesis for neuropharmacological research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Protected Amino Acids

This technical guide provides a comprehensive overview of the discovery and history of protected amino acids, focusing on the foundational Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups. It includes detailed experimental protocols, quantitative data for comparative analysis, and diagrams of key chemical pathways and workflows.

Introduction: The Dawn of Controlled Peptide Synthesis

The ability to chemically synthesize peptides with a defined sequence is a cornerstone of modern biochemistry, pharmacology, and drug development. This capability, however, hinges on the strategic use of "protecting groups" – chemical moieties that temporarily block reactive functional groups on amino acids, preventing unwanted side reactions.[1] Chemical peptide synthesis typically proceeds from the C-terminus to the N-terminus, the opposite direction of protein biosynthesis in living organisms.[2]

The concept of peptide synthesis is over a century old, with the first synthesis reported by Fischer and Fourneau.[3] However, the field was revolutionized by the introduction of reversible Nα-protecting groups, which allowed for the controlled, stepwise addition of amino acids.[3][4] This guide delves into the discovery and evolution of the most influential protecting groups, providing the technical details necessary for their practical application.

The Carboxybenzyl (Cbz) Group: The First Breakthrough

The first major advancement in controlled peptide synthesis came in 1932 when Max Bergmann and his graduate student Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group.[5][6] This discovery laid the foundation for modern peptide chemistry, enabling the synthesis of previously inaccessible oligopeptides.[2][7]

The Cbz group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions, converting the nucleophilic amine into a much less reactive carbamate.[2][8] Its key advantage was its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis, a mild method that did not break the newly formed peptide bonds.[8]

Cbz Protection and Deprotection Mechanisms

The Cbz group's utility lies in its unique deprotection condition, which is orthogonal to many other reactions in peptide synthesis.[7]

Diagram: Cbz Protection and Deprotection

Cbz_Mechanism cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) AminoAcid Amino Acid (R-NH2) ProtectedAA Cbz-Protected Amino Acid AminoAcid->ProtectedAA Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ProtectedAA Base Base (e.g., NaHCO3) Base->ProtectedAA HCl Scavenger ProtectedAA_dep Cbz-Protected Amino Acid DeprotectedAA Deprotected Amino Acid (R-NH2) ProtectedAA_dep->DeprotectedAA Catalytic Hydrogenolysis Toluene Toluene ProtectedAA_dep->Toluene CO2 CO2 ProtectedAA_dep->CO2 H2_PdC H2, Pd/C H2_PdC->DeprotectedAA

Caption: Cbz protection and deprotection pathways.

Experimental Protocols for Cbz

Protocol for Cbz Protection of an Amino Acid: [8]

  • Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO3, 2.0 eq).

  • Cool the solution to 0°C.

  • Add benzyl chloroformate (Cbz-Cl, 1.5 eq) and stir the solution for 20 hours at 0°C.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate (B86663) (Na2SO4), and concentrate in vacuo.

  • Purify the resulting residue by silica (B1680970) gel column chromatography.

Protocol for Cbz Deprotection by Hydrogenolysis: [8]

  • Dissolve the Cbz-protected amino acid in methanol.

  • Add 5% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under an atmospheric pressure of hydrogen (H2) gas. Reaction times and temperatures may vary (e.g., 40 hours at 60°C).

  • Filter the catalyst through a pad of celite.

  • Concentrate the filtrate in vacuo to obtain the deprotected amino acid.

The Rise of Solid-Phase Peptide Synthesis (SPPS) and the Boc Group

A monumental leap in peptide synthesis occurred in 1963 when R. Bruce Merrifield developed Solid-Phase Peptide Synthesis (SPPS).[9][10] This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids.[10] SPPS dramatically simplified peptide synthesis by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[3][11] This innovation earned Merrifield the 1984 Nobel Prize in Chemistry.[10]

Merrifield's initial SPPS work utilized the tert-butyloxycarbonyl (Boc) protecting group.[3] The Boc group had been described in 1957, but Merrifield recognized its utility in an orthogonal protection scheme.[12][13] The Boc group is stable to the basic conditions used for peptide coupling but is readily removed with mild acids like trifluoroacetic acid (TFA), leaving the benzyl-based side-chain protecting groups and the resin linkage intact until the final cleavage step with a strong acid like hydrofluoric acid (HF).[3][14]

Boc Protection and Deprotection Mechanisms

The acid lability of the Boc group is central to its use in SPPS.

Diagram: Boc Protection and Deprotection

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidolysis) AminoAcid Amino Acid (R-NH2) ProtectedAA Boc-Protected Amino Acid AminoAcid->ProtectedAA Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (B1257347) (Boc)2O Boc2O->ProtectedAA Base Base Base->ProtectedAA ProtectedAA_dep Boc-Protected Amino Acid DeprotectedAA Deprotected Amino Acid (R-NH3+) ProtectedAA_dep->DeprotectedAA Protonation & Fragmentation Isobutylene Isobutylene ProtectedAA_dep->Isobutylene CO2 CO2 ProtectedAA_dep->CO2 TFA Trifluoroacetic Acid (TFA) TFA->DeprotectedAA

Caption: Boc protection and deprotection pathways.

Experimental Protocols for Boc

Protocol for Boc Protection of an Amino Acid: [15]

  • Dissolve the amino acid in a mixture of acetone (B3395972) and water.

  • In the presence of a base such as triethylamine (B128534) (Et3N), add di-tert-butyl dicarbonate ((Boc)2O).

  • Stir the reaction at a temperature between 0-40°C for 0.5-4 hours.

  • Evaporate the organic solvent (acetone).

  • Adjust the pH of the remaining aqueous solution to 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated brine, dry over anhydrous Na2SO4, filter, and evaporate to dryness.

  • The product can be further purified by crystallization.

Protocol for Boc Deprotection in SPPS: [16]

  • Swell the peptide-resin in dichloromethane (B109758) (DCM).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (approximately 10 mL/g of resin).

  • Stir for 5 minutes (prewash).

  • Drain and add a fresh 50% TFA/DCM solution.

  • Stir for an additional 15-25 minutes.

  • Filter the resin and wash with DCM and isopropanol (B130326) (IPA).

  • Neutralize the resulting amine with a base like diisopropylethylamine (DIPEA) before the next coupling step.

Diagram: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc_SPPS_Workflow Start Start: Resin with C-terminal Boc-AA Deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (e.g., DIPEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM) Neutralization->Wash2 Coupling 5. Coupling (Next Boc-AA, Coupling Reagent) Wash2->Coupling Wash3 6. Wash (DCM, DMF) Coupling->Wash3 Repeat Repeat for next AA Wash3->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage (e.g., HF) Repeat->FinalCleavage No

Caption: Boc SPPS workflow.

The Fmoc Group: A Milder Alternative

In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[3][4] This was a significant development as the Fmoc group is base-labile, typically removed with a mild base like piperidine (B6355638).[4] This offered a chemically gentler alternative to the acid-labile Boc group.[3]

The Fmoc/tBu strategy, where Fmoc is used for Nα-protection and acid-labile groups like tert-butyl (tBu) are used for side-chain protection, has become the dominant method in SPPS.[3][17] Its primary advantages include the elimination of repetitive acid treatments and the harsh final HF cleavage step, making it more suitable for synthesizing acid-sensitive peptides.[3]

Fmoc Protection and Deprotection Mechanisms

The base-lability of the Fmoc group is due to the acidic proton on its fluorenyl ring system.

Diagram: Fmoc Protection and Deprotection

Fmoc_Mechanism cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection (Base-catalyzed) AminoAcid Amino Acid (R-NH2) ProtectedAA Fmoc-Protected Amino Acid AminoAcid->ProtectedAA Nucleophilic Attack FmocOSu Fmoc-OSu or Fmoc-Cl FmocOSu->ProtectedAA Base Base (e.g., Na2CO3) Base->ProtectedAA ProtectedAA_dep Fmoc-Protected Amino Acid DeprotectedAA Deprotected Amino Acid (R-NH2) ProtectedAA_dep->DeprotectedAA β-elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct ProtectedAA_dep->DBF_Adduct Piperidine Piperidine Piperidine->DeprotectedAA Proton Abstraction Piperidine->DBF_Adduct Adduct Formation

Caption: Fmoc protection and deprotection pathways.

Experimental Protocols for Fmoc

Protocol for Fmoc Protection of an Amino Acid: [7]

  • Dissolve the amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

  • Cool the solution to 0-5°C.

  • Slowly add a solution of Fmoc-OSu or Fmoc-Cl (1.05 eq) in dioxane or acetone with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Dilute the mixture with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

  • Extract the Fmoc-amino acid with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate in vacuo.

Protocol for Fmoc Deprotection in SPPS: [9]

  • To the Fmoc-protected peptide-resin, add a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) (approx. 10 mL/g resin).

  • Shake the mixture at room temperature for 2-5 minutes.

  • Filter the resin.

  • Add a second portion of the 20% piperidine in DMF solution.

  • Shake the mixture for an additional 5-15 minutes.

  • Filter the resin and wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Diagram: Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc_SPPS_Workflow Start Start: Resin with C-terminal Fmoc-AA Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Next Fmoc-AA, Coupling Reagent) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->FinalCleavage No

Caption: Fmoc SPPS workflow.

Quantitative Data and Comparative Summary

The choice between Cbz, Boc, and Fmoc depends on the specific requirements of the synthesis, including the nature of the target peptide, the scale of the reaction, and the desired overall strategy (solution-phase vs. solid-phase).

Table 1: Comparison of Key Nα-Protecting Groups
FeatureCarboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Discovery Bergmann & Zervas (1932)[3][5]Described in 1957; Applied to SPPS by Merrifield (1960s)[3][12]Carpino & Han (1970)[3][4]
Cleavage Condition Catalytic Hydrogenolysis (H2/Pd-C)[8]Mild Acid (e.g., TFA)[10][14]Mild Base (e.g., Piperidine)[4]
Stability Stable to acids and bases[7]Stable to bases and hydrogenolysis[11]Stable to acids[11]
Primary Application Solution-phase synthesis, Fragment synthesis[1]Solid-phase peptide synthesis (Boc/Bzl strategy)[3][17]Solid-phase peptide synthesis (Fmoc/tBu strategy)[3][17]
Key Advantage Orthogonal to acid/base labile groupsRobust, well-established for difficult sequences[18]Milder conditions, avoids strong acids like HF[3]
Key Disadvantage Incompatible with sulfur-containing amino acids; not ideal for SPPSRequires strong acid (HF) for final cleavage from resin[18]Base-labile side chains require protection; potential for diketopiperazine formation
Table 2: Typical Deprotection Protocols and Conditions
Protecting GroupReagentsSolventTypical TimeReference
Cbz H2, 5% Pd/CMethanol1-40 hours[8]
Boc 50% TFADichloromethane (DCM)20-30 minutes total[16]
Fmoc 20% PiperidineN,N-Dimethylformamide (DMF)10-20 minutes total[9]

Conclusion

The development of amino acid protecting groups, from the pioneering work of Bergmann and Zervas with the Cbz group to the establishment of the robust Boc and versatile Fmoc strategies, has been the driving force behind the advancement of peptide science. The principles of orthogonal protection, pioneered by these discoveries and brilliantly implemented in Merrifield's solid-phase synthesis, have transformed our ability to create complex peptides. This has had a profound impact on biology, medicine, and materials science. A deep understanding of the history, chemistry, and practical application of these protecting groups, as detailed in this guide, is essential for any researcher aiming to push the boundaries of synthetic peptide chemistry.

References

The Cornerstone of Cationic Peptides: A Technical Guide to Boc-L-Dab-OH in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and specificity is relentless. Peptides, with their high biological activity and specificity, have re-emerged as a promising class of drugs. However, natural peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations. Among these, L-2,4-diaminobutyric acid (Dab), a homologue of lysine, is of particular interest due to its side-chain amino group, which can be utilized to introduce positive charges or to create branched peptides.

This technical guide provides an in-depth exploration of Nα-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid (Boc-L-Dab-OH), a crucial building block for the synthesis of potent cationic peptides. We will delve into its chemical properties, synthesis, and its pivotal role in the solid-phase peptide synthesis (SPPS) of therapeutic peptides, with a special focus on the polymyxin (B74138) class of antibiotics. This guide will also cover the structure-activity relationships of Dab-containing peptides, their pharmacokinetic profiles, and their interaction with cellular signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.

Chemical Properties and Synthesis of Protected L-Dab Derivatives

The versatility of L-Dab in peptide synthesis stems from the differential protection of its α- and γ-amino groups. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group, while other protecting groups like fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Z), and allyloxycarbonyl (Aloc) can be used for orthogonal protection of the side-chain amino group. This orthogonal protection strategy is fundamental for the stepwise elongation of peptide chains and for the synthesis of more complex structures.

Compound Molecular Formula Molecular Weight ( g/mol ) Protection Strategy Key Features
Boc-L-Dab-OH C9H18N2O4218.25α-amino: BocAcid-labile Nα-protection for Boc-SPPS.
Fmoc-L-Dab(Boc)-OH C24H28N2O6440.49α-amino: Fmoc; γ-amino: BocOrthogonal protection for Fmoc-SPPS, allowing for side-chain modification after Boc removal.
Boc-L-Dab(Fmoc)-OH C24H28N2O6440.49α-amino: Boc; γ-amino: FmocOrthogonal protection for Boc-SPPS, with base-labile side-chain deprotection.
Z-L-Dab(Boc)-OH C17H24N2O6352.38α-amino: Z; γ-amino: BocHydrogenolysis-labile Nα-protection.
Boc-L-Dab(Aloc)-OH C13H22N2O6290.32α-amino: Boc; γ-amino: AlocPalladium-catalyzed deprotection of the side-chain.
Experimental Protocol: Synthesis of Nα-Boc-L-α,γ-diaminobutyric acid (Boc-L-Dab-OH)

A facile synthesis of Boc-L-Dab-OH can be achieved via a Hofmann rearrangement of Nα-Boc-L-Gln-OH.[1]

Materials:

  • Nα-Boc-L-Gln-OH

  • Poly[(4-diacetoxyiodo)styrene] (PSDIB)

  • Water

Procedure:

  • Suspend Nα-Boc-L-Gln-OH in water.

  • Add the polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), to the suspension.

  • Stir the reaction mixture at room temperature. The progress of the Hofmann rearrangement can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the polymer support.

  • Wash the polymer support with water.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain Nα-Boc-L-α,γ-diaminobutyric acid.

  • The product can be further purified by recrystallization.

This method has been reported to yield Boc-L-Dab-OH in 87% yield.[1]

Synthesis_of_Boc_L_Dab_OH cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Boc-L-Gln-OH Boc-L-Gln-OH Hofmann Hofmann Rearrangement Boc-L-Gln-OH->Hofmann PSDIB PSDIB (Poly[(4-diacetoxyiodo)styrene]) PSDIB->Hofmann Water Water (Solvent) Water->Hofmann Boc-L-Dab-OH Boc-L-Dab-OH Hofmann->Boc-L-Dab-OH Yield: 87%

Synthesis of Boc-L-Dab-OH via Hofmann Rearrangement.

The Role of Boc-L-Dab-OH in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Dab-OH is a key building block in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). In this approach, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable, benzyl-based protecting groups. The peptide is assembled on an insoluble resin support, and the synthesis involves a cycle of deprotection, neutralization, and coupling steps.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis Cycle

The following protocol outlines a general cycle for the incorporation of a Boc-protected amino acid into a growing peptide chain on a resin support.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-protected amino acid (e.g., Boc-L-Dab(Fmoc)-OH)

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the resin in DMF or DCM for 20-30 minutes.[2]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Nα-Boc protecting group.[3]

    • Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and the cleaved Boc group byproducts.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by treating the resin with a solution of 5-10% DIEA in DMF.[4][5]

    • Wash the resin with DMF to remove excess base.

  • Coupling:

    • Activate the carboxylic acid of the incoming Boc-protected amino acid (3 equivalents) by pre-mixing it with a coupling reagent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[5]

  • Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

  • This cycle is repeated for each subsequent amino acid in the peptide sequence.

Boc_SPPS_Cycle start Start with Boc-Peptide-Resin deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization 2. Neutralization (DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling (Boc-AA, HBTU, DIEA) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Boc-Peptide-Resin wash3->end end->deprotection Next Cycle

The iterative cycle of Boc solid-phase peptide synthesis.

Case Study: L-Dab in Polymyxin Antibiotics

Polymyxins are a class of cationic lipopeptide antibiotics that are considered a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[6][7] Their structure typically includes a cyclic heptapeptide, a linear tripeptide side chain, and an N-terminal fatty acyl group. A key feature of polymyxins is the high content of L-2,4-diaminobutyric acid, which contributes to their polycationic nature and is essential for their antimicrobial activity.[8]

Mechanism of Action

The primary mechanism of action of polymyxins involves the disruption of the bacterial cell membrane.[9][10]

  • Electrostatic Interaction: The positively charged Dab residues of the polymyxin molecule interact electrostatically with the negatively charged phosphate (B84403) groups of the lipid A component of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[11]

  • Displacement of Divalent Cations: This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer.[9]

  • Outer Membrane Permeabilization: The displacement of these cations leads to a destabilization and increased permeability of the outer membrane.

  • Inner Membrane Disruption: The hydrophobic fatty acyl tail and hydrophobic amino acid residues of the polymyxin then insert into the hydrophobic regions of the outer and inner membranes, further disrupting their integrity and leading to the leakage of cellular contents and ultimately, cell death.[7][12]

Polymyxin_Mechanism_of_Action cluster_polymyxin Polymyxin B cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_effects Effects on Bacterium Polymyxin Cationic L-Dab Residues (+) Hydrophobic Tail LPS Lipopolysaccharide (LPS) with Lipid A (-) Polymyxin->LPS Electrostatic Interaction Cations Mg²⁺ / Ca²⁺ Polymyxin->Cations displaces LPS->Cations stabilized by Disruption Membrane Destabilization & Increased Permeability LPS->Disruption leads to Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Mechanism of action of polymyxin antibiotics.

Structure-Activity Relationship (SAR) of L-Dab Containing Peptides

The structure-activity relationship (SAR) of polymyxins has been extensively studied to understand the role of each component in its antibacterial activity and to guide the development of new, less toxic analogues. The L-Dab residues are a major focus of these studies.

  • Cationic Charge: The number of Dab residues directly correlates with the net positive charge of the peptide, which is crucial for the initial binding to the negatively charged LPS.[8]

  • Side-Chain Length: The length of the Dab side chains has been shown to be important. Modifications to the side-chain length of Dab residues at different positions can modulate the antibacterial activity. For instance, shortening the side chain of the Dab residue at position 3 has been shown to enhance activity against certain bacteria.[13][14]

  • Position: The specific positions of the Dab residues within the cyclic and linear portions of the peptide are critical for maintaining the amphipathic conformation necessary for membrane insertion and disruption.[8]

Compound Modification MIC (μg/mL) against A. baumannii
Polymyxin B-0.25 - 1
Colistin-0.25 - 1
Orn¹ analogueDab at position 1 replaced with Ornithine (longer side chain)> 32
Orn⁵ analogueDab at position 5 replaced with Ornithine (longer side chain)> 32

Data from[14]

Pharmacokinetics of L-Dab Containing Peptides

The pharmacokinetic properties of peptides are a critical consideration in their development as therapeutic agents. Generally, peptides have short plasma half-lives due to proteolytic degradation and rapid renal clearance.[15] The incorporation of non-proteinogenic amino acids like L-Dab can influence these properties.

Parameter Value for Polymyxin B General Peptide Characteristics
Administration Intravenous (IV), Intramuscular (IM), IntrathecalPrimarily parenteral (IV, SC, IM) due to low oral bioavailability.[15][16]
Oral Bioavailability Not absorbed orally[16]Very low (<1-2%)[17]
Distribution Volume of distribution: ~0.24 L/kg[16]Limited to extracellular fluid.[15][18]
Metabolism Metabolized to active formsProteolytic degradation in plasma, liver, and kidneys.[15][18]
Elimination Primarily via kidneys (urine) and feces[16]Renal filtration for smaller peptides.[15]
Half-life ~5 hours[16]Generally short (minutes to a few hours).[15]

Signaling Pathways Modulated by L-Dab Containing Peptides

While the primary target of polymyxins is the bacterial membrane, they can also interact with and modulate signaling pathways in human cells, which may contribute to both their therapeutic and toxic effects.

  • Toll-Like Receptor (TLR) Signaling: Polymyxin B has been shown to inhibit the TLR4 signaling pathway, which is activated by LPS. This contributes to its anti-inflammatory effects.[19]

  • NF-κB Pathway: Polymyxin B can modulate the NF-κB signaling pathway, which is a central regulator of inflammation. It can inhibit LPS-induced NF-κB activation.[19][20] In some contexts, it can also directly activate the IκBα/NF-κB pathway in dendritic cells.[21]

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, are also affected by polymyxin B. In dendritic cells, polymyxin B induces a transient activation of the ERK1/2 pathway.[21]

TLR4_Signaling_Inhibition LPS LPS (Endotoxin) TLR4 TLR4/MD-2 Complex LPS->TLR4 activates Polymyxin Polymyxin B Polymyxin->LPS binds and neutralizes Polymyxin->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes

References

Methodological & Application

Applications of Boc-Dab-OH in Drug Development: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH) is a non-proteinogenic amino acid derivative that has emerged as a critical building block in the synthesis of peptide-based therapeutics. Its unique structural features, including a primary amine on the side chain protected by a tert-butyloxycarbonyl (Boc) group, offer versatile opportunities for chemical modification and the development of novel drug candidates with enhanced biological activity and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of Boc-Dab-OH in the development of antimicrobial peptides, radiolabeled imaging agents, and peptidomimetics.

Antimicrobial Peptides: The Case of Murepavadin (B1661735)

Boc-Dab-OH is a key component in the synthesis of murepavadin, a novel cyclic peptide antibiotic targeting the lipopolysaccharide transport protein LptD in Pseudomonas aeruginosa. The incorporation of multiple Dab residues is crucial for the peptide's potent antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Murepavadin
StrainMIC (µg/mL)[1]
Pseudomonas aeruginosa (various clinical isolates)0.12 - 0.5
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Murepavadin

This protocol outlines the manual solid-phase synthesis of the linear precursor of murepavadin using Fmoc/tBu chemistry, incorporating Fmoc-Dab(Boc)-OH.

Materials:

  • Fmoc-Dab(Boc)-OH and other required Fmoc-protected amino acids

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

  • Syringe for manual synthesis

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DMF in the synthesis syringe for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Dab(Boc)-OH):

    • Dissolve Fmoc-Dab(Boc)-OH (2 eq) and DIPEA (4 eq) in DCM.

    • Add the solution to the swollen resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq) with HBTU (3 eq) and HOBt (3 eq) in DMF with DIPEA (6 eq) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion using a ninhydrin (B49086) test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Fmoc deprotection and coupling steps for the entire peptide sequence.

  • Cleavage from Resin:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow: SPPS of Murepavadin

SPPS_Murepavadin Resin 2-CTC Resin Swell Swell in DMF Resin->Swell Couple_Dab Couple Fmoc-Dab(Boc)-OH Swell->Couple_Dab Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Couple_Dab->Deprotect1 Couple_AA Couple next Fmoc-AA-OH Deprotect1->Couple_AA Deprotect2 Fmoc Deprotection Couple_AA->Deprotect2 Repeat Repeat for all Amino Acids Deprotect2->Repeat Repeat->Couple_AA Cleave Cleave from Resin (TFA cocktail) Repeat->Cleave Purify RP-HPLC Purification Cleave->Purify Murepavadin Linear Murepavadin Purify->Murepavadin

SPPS workflow for linear murepavadin synthesis.

Radiolabeled Peptides for Cancer Imaging and Therapy

The side chain of Dab provides a convenient site for attaching chelating agents, which can then coordinate with radionuclides for use in positron emission tomography (PET) or targeted radiotherapy. Somatostatin (B550006) analogs containing Dab have been developed for imaging neuroendocrine tumors.[2]

Application Example: 68Ga-labeled Somatostatin Analog for PET Imaging

A bicyclic somatostatin analog incorporating a Dab residue was synthesized and conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This DOTA-peptide conjugate was then labeled with Gallium-68 (68Ga) for PET imaging of tumors overexpressing somatostatin receptors.[2]

Experimental Protocol: Synthesis and Radiolabeling of a DOTA-Dab-containing Peptide

This protocol describes the general steps for conjugating DOTA to a peptide containing a deprotected Dab residue and subsequent radiolabeling.

Materials:

  • Purified peptide with a free amine on the Dab side chain

  • DOTA-NHS ester

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • 68GaCl3 in HCl

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

Procedure:

  • DOTA Conjugation:

    • Dissolve the peptide in DMSO.

    • Add a solution of DOTA-NHS ester (1.5 eq) in DMSO.

    • Add sodium bicarbonate buffer to adjust the pH to 8.5.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Purify the DOTA-peptide conjugate by RP-HPLC.

  • 68Ga Radiolabeling:

    • Elute 68Ga from a 68Ge/68Ga generator with 0.1 M HCl.

    • Add the DOTA-peptide conjugate (10-20 µg) to the 68GaCl3 eluate.

    • Add sodium acetate buffer to adjust the pH to 4.0-4.5.

    • Heat the reaction mixture at 95°C for 10 minutes.

    • Cool the reaction to room temperature.

  • Purification of Radiolabeled Peptide:

    • Load the reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted 68Ga.

    • Elute the 68Ga-DOTA-peptide with ethanol/water.

    • Dilute with saline for in vivo applications.

Signaling Pathway: Somatostatin Receptor-Mediated Internalization

SSTR_Internalization cluster_cell Tumor Cell SSTR SSTR2 Endosome Endosome SSTR->Endosome Internalization Signal Signal Transduction (e.g., inhibition of proliferation) SSTR->Signal Lysosome Lysosome Endosome->Lysosome Recycling Receptor Recycling Endosome->Recycling Degradation Peptide Degradation Lysosome->Degradation Recycling->SSTR Ga_Peptide 68Ga-DOTA-Peptide Ga_Peptide->SSTR Binding

Internalization of a radiolabeled somatostatin analog.

Peptidomimetics and Linkers in Antibody-Drug Conjugates (ADCs)

The diaminobutyric acid scaffold is valuable in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability.[3][4] The side-chain amine of Dab can also be used as an attachment point for cytotoxic drugs in the development of peptide-based linkers for ADCs.

Conceptual Application: Boc-Dab-OH in a Cleavable ADC Linker

A peptide linker containing Dab can be designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment, such as cathepsins. The side chain of the Dab residue can be used to conjugate a cytotoxic payload.

Experimental Workflow: Conceptual Design of a Dab-Containing ADC

ADC_Concept Antibody Monoclonal Antibody Linker Peptide Linker (with Dab residue) Antibody->Linker ADC Antibody-Drug Conjugate Payload Cytotoxic Payload Linker->Payload

References

Application Notes and Protocols for Bioconjugation Using Boc-L-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Boc-L-2,4-diaminobutyric acid (Boc-L-DABA) in bioconjugation. Boc-L-DABA is a non-proteinogenic amino acid that offers a versatile platform for the site-specific modification of peptides and other molecules. The presence of a primary amine on the side chain allows for conjugation with a wide variety of labels, linkers, and therapeutic agents, while the Boc-protected alpha-amine enables its use in standard solid-phase peptide synthesis (SPPS).

Introduction to this compound in Bioconjugation

This compound is a valuable building block in the field of bioconjugation.[1] Its unique structure, featuring a Boc-protected α-amino group and a free γ-amino group, allows for its incorporation into peptide chains via standard Boc-based solid-phase peptide synthesis (SPPS).[2] The exposed γ-amino group serves as a reactive handle for the covalent attachment of various moieties, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).[][]

The use of non-proteinogenic amino acids like Boc-L-DABA offers several advantages in drug development and research, such as enhanced stability and the ability to create novel molecular architectures.[5] The Boc protecting group is labile to moderate acids like trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step of peptide synthesis or selectively on-resin if an orthogonal protection strategy is employed for the side chain.[2][6]

Key Features of Boc-L-DABA:

  • Versatile building block: Can be incorporated into peptides using standard Boc-SPPS.[2]

  • Reactive handle: The γ-amino group allows for site-specific conjugation.

  • Enables complex architectures: Facilitates the synthesis of branched and cyclic peptides.

  • Enhances drug properties: Can improve the solubility, stability, and targeting capabilities of peptide-based therapeutics.

Quantitative Data on Bioconjugation Reactions

The efficiency of bioconjugation reactions involving the γ-amino group of Boc-L-DABA is dependent on several factors, including the reactivity of the labeling reagent, pH, temperature, and the solvent system used. The following tables provide illustrative data for common conjugation reactions. Researchers should perform optimization experiments to determine the ideal conditions for their specific application.

Table 1: Illustrative Conjugation Efficiency of Boc-L-DABA-Containing Peptide with Amine-Reactive Dyes

Fluorescent Dye (NHS Ester)Molar Ratio (Dye:Peptide)Reaction pHReaction Time (hours)SolventIllustrative Yield (%)
Fluorescein-NHS5:18.52DMF85
Rhodamine B-NHS5:18.52DMF80
Cyanine5-NHS10:19.04DMSO75
BODIPY-FL-NHS3:18.01DMF90

Note: Yields are illustrative and will vary based on the specific peptide sequence and reaction conditions. Optimization is recommended.

Table 2: Comparison of Amine-Reactive Chemistries for Conjugation to Boc-L-DABA

Reactive ChemistryLeaving GroupOptimal pHReaction SpeedStability of LinkageCommon Applications
N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide7.2 - 8.5Fast (30-120 min)Stable amide bondFluorescent labeling, biotinylation, crosslinking
Isothiocyanate (ITC)None9.0 - 10.0ModerateStable thiourea (B124793) bondFluorescent labeling (e.g., FITC)
Mixed AnhydrideCarboxylate8.0 - 9.5FastStable amide bondPeptide-small molecule conjugation

Experimental Protocols

Protocol 1: Incorporation of Boc-L-DABA into a Peptide using Boc-SPPS

This protocol describes the manual incorporation of a Boc-L-DABA residue into a peptide chain using Boc solid-phase peptide synthesis.

Materials:

  • MBHA resin

  • Boc-protected amino acids

  • Boc-L-Dab(Fmoc)-OH (for orthogonal side-chain protection if needed) or Boc-L-DABA

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF for Fmoc removal if using Boc-L-Dab(Fmoc)-OH)

  • Diisopropylethylamine (DIPEA)

Workflow Diagram:

SPPS_Workflow start Start: MBHA Resin swell Swell Resin (DMF) start->swell deprotect Boc Deprotection (TFA/DCM) swell->deprotect wash1 Wash (DCM, DMF) deprotect->wash1 couple Couple Boc-AA (DIC/HOBt) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for Each Amino Acid wash2->repeat Next cycle repeat->deprotect final_deprotect Final Boc Deprotection repeat->final_deprotect Final cycle cleave Cleavage from Resin (HF or TFMSA) final_deprotect->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate purify Purify Peptide (RP-HPLC) precipitate->purify end_node End: Purified Peptide purify->end_node

Caption: Boc-SPPS workflow for peptide synthesis.

Procedure:

  • Resin Swelling: Swell the MBHA resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin or the growing peptide chain by treating with 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. To incorporate Boc-L-DABA, use it in the appropriate coupling cycle.

  • Final Deprotection: After the final amino acid is coupled, perform a final Boc deprotection (step 2).

  • Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Caution: Handle with extreme care in a specialized apparatus.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conjugation of a Fluorescent Dye to a Boc-L-DABA-Containing Peptide

This protocol describes the conjugation of an NHS-ester functionalized fluorescent dye to the γ-amino group of a DABA residue in a purified peptide.

Materials:

  • Boc-L-DABA-containing peptide

  • Amine-reactive fluorescent dye (e.g., Fluorescein-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • RP-HPLC system for purification

Workflow Diagram:

Dye_Conjugation_Workflow start Start: Purified DABA-Peptide dissolve_peptide Dissolve Peptide (Bicarbonate Buffer) start->dissolve_peptide reaction Mix and React (pH 8.5, RT, Dark) dissolve_peptide->reaction dissolve_dye Dissolve Dye-NHS (DMF/DMSO) dissolve_dye->reaction quench Quench Reaction (Optional: Tris or Glycine) reaction->quench purify_sec Purify Conjugate (Size-Exclusion) quench->purify_sec purify_hplc Further Purification (RP-HPLC) purify_sec->purify_hplc characterize Characterize (Mass Spec, UV-Vis) purify_hplc->characterize end_node End: Purified Fluorescent Peptide characterize->end_node Targeted_Drug_Delivery cluster_PDC Peptide-Drug Conjugate (PDC) targeting_peptide Targeting Peptide (with DABA) linker Linker targeting_peptide->linker receptor Tumor Cell Receptor targeting_peptide->receptor Binding drug Cytotoxic Drug linker->drug tumor_cell Tumor Cell receptor->tumor_cell on surface of internalization Internalization (Endocytosis) receptor->internalization release Drug Release internalization->release apoptosis Cell Death (Apoptosis) release->apoptosis

References

Application Notes and Protocols for Boc/Acyl Protecting Group Strategy in Peptide Nucleic Acid (PNA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the synthesis of Peptide Nucleic Acids (PNA) utilizing the Boc/acyl protecting group strategy. This approach offers a robust and effective method for producing high-purity PNA oligomers, which are of significant interest in diagnostics, therapeutics, and various research applications.

Introduction to the Boc/Acyl PNA Synthesis Strategy

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain of N-(2-aminoethyl)glycine units. This neutral backbone imparts unique properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation.

The Boc/acyl protecting group strategy is a well-established method for the solid-phase synthesis of PNA. In this approach, the N-terminal amino group of the growing PNA chain is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is labile to moderately strong acids like trifluoroacetic acid (TFA). The exocyclic amino groups of the nucleobases (Adenine, Cytosine, and Guanine) are protected by more stable acyl groups, such as benzoyl (Bz) or isobutyryl (iBu), which are removed during the final cleavage from the solid support under strong acid conditions.[1][2] This orthogonal protection scheme allows for the selective deprotection of the N-terminus at each cycle of monomer addition.

Advantages and Disadvantages

Advantages:

  • High Purity: The Boc/acyl strategy is often associated with the synthesis of PNA oligomers of high purity due to fewer side reactions compared to other methods like the Fmoc/Bhoc strategy.[3]

  • Robustness: This method has been demonstrated to be reliable for the synthesis of a variety of PNA sequences.

  • Compatibility: It is compatible with a range of solid supports, including polystyrene and controlled pore glass (CPG).[2]

Disadvantages:

  • Harsh Cleavage Conditions: The final cleavage and removal of acyl protecting groups require strong and hazardous acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4] This necessitates specialized equipment and stringent safety precautions.

  • Potential for Aggregation: Like other PNA synthesis methods, aggregation of the growing PNA chain on the solid support can be a challenge, particularly for purine-rich sequences.[3]

Quantitative Data Summary

The efficiency of the Boc/acyl PNA synthesis strategy has been documented in several studies. The following table summarizes key quantitative data to provide an overview of the expected performance.

ParameterValuePNA Sequence/LengthSolid SupportReference
Average Coupling Yield 99.4%17-merNot specified--INVALID-LINK--[5]
Overall Product Yield ~90%17-merNot specified--INVALID-LINK--[5]
Synthesis Scale 5 µmol (scalable to 10-50 µmol)Not applicableNot specified--INVALID-LINK--[5]

Experimental Protocols

Materials and Reagents
  • Solid Support: p-Methylbenzhydrylamine (MBHA) resin or Controlled Pore Glass (CPG) with a suitable linker.

  • Boc-PNA-monomers:

    • Boc-PNA-A(Bz)-OH

    • Boc-PNA-C(Bz)-OH

    • Boc-PNA-G(iBu)-OH

    • Boc-PNA-T-OH

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) (peptide synthesis grade).

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v).

  • Coupling Reagents:

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

    • N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Capping Reagent: Acetic anhydride (B1165640) in DMF with a base (e.g., pyridine (B92270) or DIPEA).

  • Cleavage Reagents: Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) with scavengers (e.g., m-cresol (B1676322), anisole).

  • Precipitation and Washing: Diethyl ether.

  • Purification Solvents: Acetonitrile (ACN) and water (HPLC grade) with 0.1% TFA.

Boc-PNA Monomer Synthesis

The synthesis of Boc-protected PNA monomers is a prerequisite for oligomer synthesis. A general scheme involves the protection of the N-terminus of the aminoethylglycine backbone with a Boc group, followed by coupling with the appropriately acyl-protected nucleobase acetic acid derivative.

G cluster_backbone Backbone Synthesis cluster_nucleobase Nucleobase Preparation cluster_coupling Monomer Assembly ethylenediamine Ethylenediamine mono_boc_eda Mono-Boc-protected Ethylenediamine ethylenediamine->mono_boc_eda Boc Anhydride boc_aeg_ester Boc-Aminoethylglycine Ester mono_boc_eda->boc_aeg_ester Alkylation with Bromoacetate Ester boc_pna_monomer_ester Boc-PNA-Monomer Ester boc_aeg_ester->boc_pna_monomer_ester Coupling nucleobase Nucleobase (A, C, G) acyl_nucleobase Acyl-protected Nucleobase nucleobase->acyl_nucleobase Acyl Chloride (e.g., Benzoyl Chloride) nucleobase_acetic_acid Acyl-protected Nucleobase Acetic Acid acyl_nucleobase->nucleobase_acetic_acid Alkylation nucleobase_acetic_acid->boc_pna_monomer_ester boc_pna_monomer_acid Boc-PNA-Monomer Acid boc_pna_monomer_ester->boc_pna_monomer_acid Ester Hydrolysis

Fig. 1: General workflow for Boc/acyl-PNA monomer synthesis.
Solid-Phase PNA Synthesis Cycle

The solid-phase synthesis of PNA oligomers follows a cyclical four-step process: deprotection, activation and coupling, and capping.

G start Start with Resin-Bound PNA (N-terminal Boc-protected) deprotection 1. Deprotection (TFA/DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIPEA/DMF) (in situ or pre-neutralization) wash1->neutralization coupling 2. Activation & Coupling (Boc-PNA monomer, HATU, DIPEA) neutralization->coupling wash2 Wash (DMF) coupling->wash2 capping 3. Capping (Acetic Anhydride/Pyridine) wash2->capping wash3 Wash (DMF, DCM) capping->wash3 next_cycle Next Cycle or Final Cleavage wash3->next_cycle next_cycle->deprotection Continue Synthesis

Fig. 2: Automated solid-phase PNA synthesis cycle using Boc/acyl strategy.

Step 1: Deprotection

  • Swell the resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 5-10 minutes to remove the Boc protecting group.

  • Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and the cleaved Boc group.

Step 2: Activation and Coupling

  • Pre-activate the Boc-PNA monomer (3-5 equivalents relative to resin loading) with HATU or HBTU (0.95 equivalents to the monomer) and DIPEA or 2,6-lutidine (2-3 equivalents to the monomer) in NMP or DMF for 1-5 minutes.[5]

  • Add the activated monomer solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation.

  • Wash the resin with DMF.

Step 3: Capping

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% acetic anhydride and 6% 2,6-lutidine in DMF) for 5-10 minutes.

  • Wash the resin with DMF and then DCM.

Repeat this cycle for each monomer in the desired PNA sequence.

Cleavage and Deprotection

WARNING: This procedure involves the use of highly corrosive and toxic acids (TFMSA or HF). It must be performed in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).

TFMSA Cleavage Protocol:

  • Wash the resin-bound PNA with DCM and dry thoroughly under vacuum.

  • Prepare a cleavage cocktail of TFMSA, TFA, and a scavenger (e.g., m-cresol or anisole). A common ratio is 1:8:1 (TFMSA:TFA:scavenger).

  • Cool the resin in an ice bath.

  • Slowly add the pre-chilled cleavage cocktail to the resin.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude PNA by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether multiple times.

  • Dry the crude PNA pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude PNA is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C8 or C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B.

  • Detection: UV absorbance at 260 nm.

  • Temperature: Analysis is often performed at an elevated temperature (e.g., 55-60 °C) to minimize aggregation.[6]

The identity and purity of the final PNA product should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Logical Relationships in Protecting Group Strategy

The success of the Boc/acyl strategy relies on the differential lability of the protecting groups to acidic conditions.

G cluster_cycle Synthesis Cycle cluster_cleavage Final Cleavage PNA_Monomer Fully Protected PNA Monomer (Boc-N-terminal, Acyl-nucleobase) TFA Mild Acid (e.g., TFA in DCM) PNA_Monomer->TFA Strong_Acid Strong Acid (e.g., TFMSA or HF) Boc_Removal Boc group removed TFA->Boc_Removal Acyl_Stable Acyl groups stable TFA->Acyl_Stable Acyl_Removal Acyl groups removed Strong_Acid->Acyl_Removal Cleavage_from_Resin Cleavage from solid support Strong_Acid->Cleavage_from_Resin

Fig. 3: Orthogonality of protecting groups in Boc/acyl PNA synthesis.

Conclusion

The Boc/acyl protecting group strategy remains a valuable and widely used method for the chemical synthesis of PNA oligomers. While it requires handling of hazardous reagents for the final cleavage, the high purity of the resulting products makes it an attractive option for many research and development applications. Careful optimization of coupling and deprotection steps, along with appropriate purification techniques, will ensure the successful synthesis of high-quality PNA molecules for a variety of scientific endeavors.

References

Application Notes & Protocols: Incorporation of Unnatural Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties and for probing biological systems.[1][2][3] UAAs can improve peptide stability, bioavailability, and target selectivity by introducing novel chemical functionalities and structural constraints not found in the 20 canonical amino acids.[4][5] This document provides an overview of the primary methods for UAA incorporation, detailed experimental protocols, and comparative data to guide researchers in selecting the most appropriate strategy for their needs.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common chemical method for incorporating UAAs.[6][7] The peptide is assembled stepwise on a solid resin support, allowing for precise control over the sequence and the position of the UAA.[6] This method is highly versatile, accommodating a wide range of UAA structures.[7][8]

Key Advantages & Disadvantages of SPPS
FeatureDescription
Versatility A vast library of chemically synthesized UAAs can be incorporated with high precision.[]
Control Offers exact control over the sequence and position of the UAA.[6]
Purity Excess reagents and byproducts are easily washed away, simplifying purification.[6]
Length Limitation Synthesis efficiency and purity decrease significantly for peptides longer than 50-70 amino acids.[]
Scalability While suitable for research quantities, large-scale industrial production can be costly.
Experimental Workflow: SPPS for UAA Incorporation

The SPPS workflow involves a repeated cycle of deprotection, coupling, and washing steps to build the peptide chain on a solid support.

sp_ps_workflow start Start: Resin with Linker & First Protected Amino Acid deprotection 1. Deprotection (e.g., Piperidine (B6355638) for Fmoc) start->deprotection wash1 2. Washing (e.g., DMF, DCM) deprotection->wash1 coupling 3. Coupling (Protected UAA + Coupling Reagents) wash1->coupling wash2 4. Washing coupling->wash2 repeat Repeat Cycle for Each Subsequent Amino Acid wash2->repeat repeat->deprotection Next amino acid final_deprotection 5. Final Deprotection (Side-chain protecting groups) repeat->final_deprotection Final amino acid cleavage 6. Cleavage from Resin (e.g., TFA cocktail) final_deprotection->cleavage purification 7. Purification & Analysis (e.g., HPLC, Mass Spec) cleavage->purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a UAA.

Protocol: Fmoc-Based SPPS for UAA Incorporation

This protocol outlines the manual synthesis of a peptide containing a UAA using the standard Fmoc (9-fluorenylmethoxycarbonyl) strategy.[10]

Materials:

  • Fmoc-protected amino acids and desired Fmoc-protected UAA

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagent: TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)[10]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard or UAA):

    • In a separate tube, dissolve the Fmoc-protected amino acid (or UAA) (3 eq.), TBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To confirm reaction completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF and DCM, and then dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry.[11]

Biosynthesis via Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of UAAs into peptides and proteins within living cells or in cell-free systems.[12][13] This is most commonly achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a nonsense (stop) codon, typically the amber codon (UAG).[12][14]

Key Advantages & Disadvantages of Biosynthesis
FeatureDescription
Peptide Length Capable of producing very long peptides and full-length proteins.
Biological Systems Enables UAA incorporation directly in living cells (in vivo) or cell-free extracts (in vitro).[15]
Orthogonality Requires an engineered tRNA/aaRS pair that is orthogonal to the host's translational machinery.[16]
Efficiency Incorporation efficiency can be variable and compete with translation termination factors.[17]
UAA Scope Limited to UAAs that are substrates for the engineered aaRS and can be transported into the cell (for in vivo methods).[18]
Experimental Workflow: Amber Suppression for UAA Incorporation

This workflow illustrates how an orthogonal tRNA/aaRS pair repurposes the UAG amber stop codon to encode a UAA.

amber_suppression_workflow cluster_cell Host Cell or Cell-Free System uaa Unnatural Amino Acid (UAA) (Added to medium) o_aaRS Orthogonal aaRS uaa->o_aaRS o_tRNA Orthogonal tRNA(CUA) o_tRNA->o_aaRS charged_tRNA UAA-tRNA(CUA) o_aaRS->charged_tRNA Charges tRNA with UAA ribosome Ribosome charged_tRNA->ribosome Recognizes TAG codon peptide Peptide with UAA ribosome->peptide Incorporation truncation Truncated Peptide (Termination) ribosome->truncation mrna mRNA with Amber Codon (TAG) mrna->ribosome release_factor Release Factor 1 (RF1) release_factor->ribosome Competition ncl_workflow peptide1 Peptide 1 (Contains UAA) C-terminal Thioester intermediate Thioester-linked Intermediate (Spontaneous Rearrangement) peptide1->intermediate peptide2 Peptide 2 N-terminal Cysteine peptide2->intermediate + final_peptide Final Ligated Peptide with Native Peptide Bond intermediate->final_peptide

References

Synthesis of Somatostatin Antagonists Utilizing Boc-D-Dab-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of cyclic somatostatin (B550006) antagonists utilizing Boc-D-Dab-OH (N-α-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid) via Boc-chemistry solid-phase peptide synthesis (SPPS). The use of Boc-D-Dab-OH facilitates the on-resin cyclization of the peptide backbone through the formation of a stable amide bond with a C-terminal carboxylic acid, a critical step in generating potent and receptor-selective somatostatin antagonists. Detailed methodologies for peptide synthesis, cyclization, cleavage, purification, and characterization are presented, along with protocols for in vitro binding assays to determine the antagonist's affinity for somatostatin receptors.

Introduction

Somatostatin, a naturally occurring cyclic peptide hormone, regulates a wide range of physiological processes by binding to its five G-protein coupled receptor subtypes (SSTR1-5). Somatostatin analogs, including both agonists and antagonists, are of significant therapeutic interest for the treatment of neuroendocrine tumors, acromegaly, and other disorders. Somatostatin antagonists have shown promise due to their potential for higher tumor uptake in imaging and radionuclide therapy.

The synthesis of cyclic peptide antagonists often involves the formation of a lactam bridge. The use of a diaminobutyric acid residue, such as Boc-D-Dab-OH, provides a convenient and efficient method for achieving this cyclization. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS is a robust method for assembling the linear peptide chain. The orthogonal protection of the Dab side-chain amine (e.g., with Fmoc) allows for its selective deprotection on-resin, followed by cyclization with the deprotected C-terminal carboxylic acid.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of a representative cyclic somatostatin antagonist synthesized using Boc-D-Dab(Fmoc)-OH.

Table 1: Synthesis Yield and Purity

StepParameterTypical Value
Linear Peptide Synthesis Resin Substitution0.5 - 1.0 mmol/g
Average Coupling Efficiency>99%
Crude Linear Peptide Purity70 - 85%
On-Resin Cyclization Cyclization Efficiency60 - 80%
Cleavage and Purification Crude Peptide Yield50 - 70% (based on initial resin loading)
Final Purity (after HPLC)>95%
Overall Yield15 - 30%

Table 2: Characterization of a Representative Somatostatin Antagonist

ParameterMethodResult
Molecular Weight Mass Spectrometry (ESI-MS)Expected [M+H]⁺ observed
Purity RP-HPLC (220 nm)>95%
Binding Affinity (Ki) Radioligand Binding Assay
SSTR1>1000 nM
SSTR20.1 - 10 nM
SSTR350 - 200 nM
SSTR4>1000 nM
SSTR5100 - 500 nM

Experimental Protocols

Protocol 1: Boc-SPPS of the Linear Peptide

This protocol describes the manual solid-phase synthesis of a linear peptide precursor on a Merrifield resin using the Boc/Bzl protection strategy.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including Boc-D-Dab(Fmoc)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638) (20% in DMF)

  • Acetic anhydride (B1165640)

  • Methanol

  • Shaking vessel

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a shaking vessel.

  • First Amino Acid Coupling (Esterification):

    • Couple the C-terminal Boc-amino acid to the resin via its cesium salt for racemization-free esterification.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM, followed by isopropanol, and then DCM.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

  • Capping (Optional): After a difficult coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DCM for 30 minutes.

  • Repeat Cycles: Repeat steps 3-5 for each amino acid in the sequence, incorporating Boc-D-Dab(Fmoc)-OH at the desired position.

  • Final Boc Deprotection: After the final coupling, perform a final Boc deprotection (Step 3).

Protocol 2: On-Resin Cyclization

This protocol describes the cyclization of the peptide on the solid support via the side chain of the D-Dab residue.

Materials:

  • Peptidyl-resin from Protocol 1

  • 20% Piperidine in DMF

  • DMF

  • DCM

  • DIC or HBTU/HATU

  • HOBt

  • DIEA

Procedure:

  • Fmoc Deprotection of Dab Side Chain:

    • Wash the peptidyl-resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the Dab side chain.

    • Wash the resin thoroughly with DMF and then DCM.

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the resin in DMF.

    • Add a solution of HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours.

    • Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

    • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM, and dry under vacuum.

Protocol 3: Peptide Cleavage and Purification

This protocol describes the cleavage of the cyclic peptide from the resin and its subsequent purification.

Materials:

  • Cyclized peptidyl-resin from Protocol 2

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542) (scavenger)

  • Diethyl ether (cold)

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • TFA (HPLC grade)

  • HF cleavage apparatus

  • Reversed-phase HPLC system

Procedure:

  • HF Cleavage:

    • Place the dried peptidyl-resin in the reaction vessel of the HF apparatus.

    • Add anisole as a scavenger (typically 1 mL per gram of resin).

    • Cool the vessel in a dry ice/acetone bath.

    • Condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1 hour.

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation and Extraction:

    • Wash the resin-peptide mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.

    • Filter the resin and wash with more cold ether.

    • Extract the crude peptide from the resin with a mixture of acetonitrile and water.

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of aqueous acetonitrile.

    • Purify the peptide by preparative reversed-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the pure peptide.

    • Confirm the purity and identity of the fractions by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 4: In Vitro Somatostatin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized antagonist for different somatostatin receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing individual human somatostatin receptor subtypes (SSTR1-5)

  • Radioligand (e.g., [¹²⁵I-Tyr¹¹]-SRIF-14)

  • Unlabeled somatostatin (for non-specific binding)

  • Synthesized somatostatin antagonist

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add 50 µL of binding buffer.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled somatostatin (e.g., 1 µM).

    • Competitive Binding: Add 50 µL of serial dilutions of the synthesized antagonist.

  • Add Radioligand: Add 50 µL of the radioligand at a concentration close to its Kd to all wells.

  • Add Membranes: Add 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value for the antagonist. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylate Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C G_protein->AC Inhibits G_protein->PLC Modulates Ca2 ↓ Ca²⁺ influx G_protein->Ca2 K_channel ↑ K⁺ efflux G_protein->K_channel MAPK MAPK Pathway Modulation G_protein->MAPK Somatostatin Somatostatin (Agonist) Somatostatin->SSTR Binds & Activates Antagonist Somatostatin Antagonist Antagonist->SSTR Binds & Blocks Cell_Response Inhibition of Hormone Secretion & Cell Proliferation cAMP->Cell_Response Ca2->Cell_Response K_channel->Cell_Response MAPK->Cell_Response

Caption: Somatostatin receptor signaling pathway.

Experimental Workflow

Synthesis_Workflow Resin Start: Merrifield Resin SPPS Boc-SPPS of Linear Peptide (incorporating Boc-D-Dab(Fmoc)-OH) Resin->SPPS Fmoc_Deprotection Selective Fmoc Deprotection of Dab Side Chain SPPS->Fmoc_Deprotection Cyclization On-Resin Cyclization (Lactam Bridge Formation) Fmoc_Deprotection->Cyclization Cleavage HF Cleavage from Resin & Side Chain Deprotection Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Binding_Assay In Vitro Receptor Binding Assay Purification->Binding_Assay Final_Product Pure Cyclic Somatostatin Antagonist Characterization->Final_Product Binding_Assay->Final_Product

Caption: Workflow for synthesis and characterization.

Logical Relationships

Logical_Relationships cluster_synthesis Synthesis Strategy cluster_characterization Characterization & Application Boc_SPPS Boc-SPPS Boc_Dab Boc-D-Dab(Fmoc)-OH Boc_SPPS->Boc_Dab incorporates Cyclization On-Resin Cyclization Boc_Dab->Cyclization enables Purity High Purity (>95%) Cyclization->Purity Potency High Receptor Affinity (Low nM Ki) Purity->Potency Selectivity SSTR Subtype Selectivity Potency->Selectivity Drug_Dev Drug Development Candidate Selectivity->Drug_Dev

The Dawn of a New Era in Anticoagulation: The Development of Factor Xa Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), with Factor Xa (FXa) inhibitors at the forefront of this transformation. These agents offer a more predictable and favorable safety profile compared to traditional vitamin K antagonists, eliminating the need for routine monitoring. This document provides a comprehensive overview of the development of FXa inhibitors, including detailed experimental protocols, comparative data, and visualizations of key biological and developmental pathways.

The Coagulation Cascade and the Central Role of Factor Xa

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a stable fibrin (B1330869) clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor Xa then plays a pivotal role in the final common pathway, converting prothrombin to thrombin, the key enzyme responsible for fibrin generation. The strategic position of Factor Xa makes it an ideal target for anticoagulant therapy.[1][2][3]

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa VII VII Xa Xa X->Xa IXa / VIIa-TF Prothrombin (II) Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Xa XIIIa XIIIa Thrombin (IIa)->XIIIa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa VIIa-TF_node->X

Caption: The Coagulation Cascade highlighting the central role of Factor Xa.

Mechanism of Action of Factor Xa Inhibitors

Direct FXa inhibitors, often referred to as "xabans," bind directly and reversibly to the active site of Factor Xa, preventing it from converting prothrombin to thrombin. This action effectively blocks the amplification of the coagulation cascade and subsequent fibrin formation.[2][4]

FXa Inhibitor Mechanism Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Factor Xa Factor Xa Blocked_FXa Inactive Factor Xa Complex Factor Xa->Blocked_FXa FXa_Inhibitor Factor Xa Inhibitor (e.g., Rivaroxaban (B1684504), Apixaban) FXa_Inhibitor->Blocked_FXa

Caption: Mechanism of action of direct Factor Xa inhibitors.

Key Approved Factor Xa Inhibitors: A Comparative Overview

Several direct oral Factor Xa inhibitors have received regulatory approval and are now widely used in clinical practice. These include Rivaroxaban, Apixaban, Edoxaban, and Betrixaban.[2] While they share a common mechanism of action, they exhibit differences in their pharmacokinetic and pharmacodynamic profiles.[5][6][7][8]

Pharmacokinetic Properties

The pharmacokinetic profiles of these agents are crucial for their clinical application, influencing dosing frequency and potential for drug-drug interactions.

ParameterRivaroxabanApixabanEdoxabanBetrixaban
Bioavailability ~80-100% (with food for higher doses)[4][9]~50%[1]~62%[9]~34%
Time to Peak (Tmax) 2-4 hours[4][9]1-3 hours[1]1-2 hours[9]3-4 hours
Half-life (t1/2) 5-9 hours (young), 11-13 hours (elderly)[4][9]~12 hours[1]10-14 hours[9]19-27 hours[9]
Renal Excretion ~33% unchanged[9]~27% unchanged[1]~50% unchanged[9]~5-13% unchanged
Metabolism CYP3A4/5, CYP2J2[9]CYP3A4/5MinimalMinimal
Clinical Efficacy and Safety

The efficacy and safety of these inhibitors have been established in large-scale clinical trials for various indications, including the prevention of stroke in non-valvular atrial fibrillation (NVAF) and the treatment and prevention of venous thromboembolism (VTE).

DrugIndicationComparatorKey Efficacy OutcomeKey Safety Outcome (Major Bleeding)
Rivaroxaban NVAF (ROCKET AF)WarfarinNon-inferior for stroke/systemic embolismSimilar rates to warfarin
VTE Treatment (EINSTEIN)Enoxaparin/VKANon-inferior for recurrent VTESimilar rates to standard therapy[10]
Apixaban NVAF (ARISTOTLE)WarfarinSuperior for stroke/systemic embolism[11][12]Lower rates than warfarin[11][12]
VTE Treatment (AMPLIFY)Enoxaparin/VKANon-inferior for recurrent VTELower rates than standard therapy[13]
Edoxaban NVAF (ENGAGE AF-TIMI 48)WarfarinNon-inferior for stroke/systemic embolism[14][15]Lower rates than warfarin[14][15]
VTE Treatment (Hokusai-VTE)Enoxaparin/VKANon-inferior for recurrent VTELower rates than standard therapy
Betrixaban VTE Prophylaxis in Acutely Ill Medical Patients (APEX)EnoxaparinSuperior in reducing VTE events[5][7][16][17]No significant difference in major bleeding[5][7][16][17]

Experimental Protocols in the Development of Factor Xa Inhibitors

The development of FXa inhibitors involves a series of in vitro and in vivo assays to characterize their potency, selectivity, and anticoagulant effect.

Factor Xa Enzyme Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against Factor Xa.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of purified human Factor Xa on a chromogenic substrate. The cleavage of the substrate by Factor Xa releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically.

Materials:

  • Purified Human Factor Xa

  • Chromogenic Factor Xa Substrate (e.g., S-2222)

  • Assay Buffer (e.g., Tris-buffered saline with CaCl2)

  • Test Inhibitor Compound

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed concentration of purified Factor Xa to each well.

  • Add the serially diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.[6][18]

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade and is sensitive to the effects of FXa inhibitors.[19]

Principle: The assay measures the time it takes for a clot to form in a plasma sample after the addition of thromboplastin (B12709170) (a source of tissue factor) and calcium. FXa inhibitors prolong the PT by inhibiting the activity of Factor Xa in the common pathway.

Materials:

  • Citrated platelet-poor plasma (from healthy donors or patients)

  • Thromboplastin reagent (containing tissue factor and phospholipids)

  • Calcium Chloride (CaCl2) solution

  • Coagulometer

Protocol:

  • Pre-warm the plasma sample and thromboplastin reagent to 37°C.

  • Pipette a specific volume of plasma into a cuvette placed in the coagulometer.

  • Add the thromboplastin reagent to the plasma and simultaneously start the timer.

  • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.[20]

  • To assess the effect of an inhibitor, spike the plasma with varying concentrations of the test compound before performing the assay.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation. While less sensitive to FXa inhibitors than the PT assay, it is still a valuable tool.

Principle: The aPTT measures the clotting time of plasma after the addition of a contact activator (e.g., silica), a partial thromboplastin (phospholipid), and calcium. FXa inhibitors can prolong the aPTT by affecting the common pathway.

Materials:

  • Citrated platelet-poor plasma

  • aPTT reagent (containing a contact activator and phospholipid)

  • Calcium Chloride (CaCl2) solution

  • Coagulometer

Protocol:

  • Pre-warm the plasma sample, aPTT reagent, and CaCl2 solution to 37°C.

  • Pipette a specific volume of plasma into a cuvette.

  • Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.

  • Add the CaCl2 solution to initiate the clotting cascade and start the timer.

  • The coagulometer will detect the clot formation and record the time in seconds.

Drug Development Workflow for Factor Xa Inhibitors

The development of a novel FXa inhibitor follows a structured and rigorous pathway from initial discovery to clinical application.

Drug Development Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_post Regulatory & Post-Marketing Target_ID Target Identification (Factor Xa) Lead_Gen Lead Generation & Optimization (SAR) Target_ID->Lead_Gen In_Vitro In Vitro Assays (Enzyme Inhibition, Coagulation) Lead_Gen->In_Vitro In_Vivo In Vivo Animal Models (Thrombosis Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety & PK in Healthy Volunteers) Tox->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Safety Trials) Phase_II->Phase_III NDA New Drug Application (NDA) Submission & Review Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Phase IV (Post-marketing Surveillance) Approval->Phase_IV

Caption: A generalized workflow for the development of Factor Xa inhibitors.

Synthesis Protocols: An Overview

The chemical synthesis of Factor Xa inhibitors is a complex multi-step process. Below is a simplified overview of the synthetic strategies for Rivaroxaban and Apixaban.

Rivaroxaban Synthesis

The synthesis of Rivaroxaban typically involves the construction of the central oxazolidinone core followed by the attachment of the morpholinone and chlorothiophene carboxamide moieties. One common approach involves the reaction of 4-(4-aminophenyl)morpholin-3-one (B139978) with (S)-(+)-N-(2,3-epoxypropyl)phthalimide, followed by cyclization to form the oxazolidinone ring. Subsequent deprotection and acylation with 5-chlorothiophene-2-carbonyl chloride yields Rivaroxaban.[21][22][23]

Apixaban Synthesis

The synthesis of Apixaban is also a multi-step process. A key step is the construction of the pyrazolopyridinone core. This can be achieved through a reaction involving a hydrazine (B178648) derivative and a diketoester. The subsequent steps involve the introduction of the p-methoxyphenyl group and the piperidinone-containing phenyl group to complete the synthesis.[2][3][8][10][24]

Conclusion

The development of Factor Xa inhibitors represents a significant milestone in anticoagulant therapy, offering safe and effective treatment options for a wide range of thromboembolic disorders. The continued research and development in this area hold the promise of even more refined and targeted therapies in the future. These application notes and protocols provide a foundational resource for scientists and researchers contributing to this exciting field.

References

Application Notes and Protocols for Protein Engineering with Modified Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified, or unnatural, amino acids (UAAs) into proteins represents a powerful advancement in protein engineering, enabling the introduction of novel chemical functionalities to probe and manipulate biological systems with unprecedented precision.[1][2][3] This technology has broad applications in basic research, drug discovery, and industrial biotechnology, allowing for the creation of proteins with enhanced stability, novel catalytic activities, and tailored therapeutic properties.[4][5][6][7]

This document provides detailed application notes and protocols for the site-specific incorporation of UAAs into proteins, focusing on the widely used amber suppression technology.[8][9] It includes methods for protein expression, purification, and subsequent modification using bioorthogonal chemistry, as well as quantitative data on the effects of UAA substitution on protein stability and function.

Applications of Protein Engineering with Modified Amino acids

The ability to introduce a diverse array of chemical groups into proteins at specific sites opens up a vast landscape of applications:

  • Drug Development: Engineered proteins, such as antibody-drug conjugates (ADCs), can be created with precisely placed toxins or imaging agents, leading to more effective and targeted therapies.[10] The introduction of UAAs can also be used to improve the pharmacokinetic properties of protein therapeutics, such as extending their half-life.[7]

  • Elucidating Biological Pathways: UAAs with photocrosslinking capabilities can be used to "trap" transient protein-protein interactions within signaling pathways, allowing for the identification of novel pathway components and a deeper understanding of cellular communication.[11][12]

  • Enzyme Engineering: The active sites of enzymes can be modified with UAAs to alter substrate specificity, enhance catalytic efficiency, or introduce novel functionalities, leading to the development of improved industrial biocatalysts.[6]

  • Biophysical Studies: The incorporation of fluorescent or NMR-active UAAs provides a powerful tool for studying protein dynamics, folding, and conformational changes in real-time and with high resolution.[13][14][15][16]

Quantitative Data on Protein Modifications

The substitution of natural amino acids with UAAs can have a significant impact on protein stability and function. The following tables summarize quantitative data from studies on T4 Lysozyme and Ketosteroid Isomerase (KSI), demonstrating the nuanced effects of these modifications.

Table 1: Effects of Unnatural Amino Acid Substitution on the Stability of T4 Lysozyme at Position 133. [17]

Original Amino Acid (Position 133)Modified Amino AcidChange in Free Energy of Unfolding (ΔΔG, kcal/mol)Interpretation
Leucine (Wild-Type)Norvaline+0.5Stepwise removal of a methyl group from the hydrophobic core destabilizes the protein.
Leucine (Wild-Type)Ethylglycine+1.1Further removal of a methyl group leads to greater destabilization.
Leucine (Wild-Type)Alanine+2.5Significant destabilization due to the loss of hydrophobic interactions.
NorvalineO-methyl Serine+1.6Highlights the unfavorable effect of introducing a polar atom into the hydrophobic core.
Leucine (Wild-Type)S,S-2-amino-4-methylhexanoic acid+0.3Increased side chain conformational entropy can destabilize the protein.
Leucine (Wild-Type)S-2-amino-3-cyclopentylpropanoic acid-0.6Improved packing and reduced side chain entropy can enhance protein stability.

Table 2: Energetic Contribution of an Oxyanion Hole Hydrogen Bond in Ketosteroid Isomerase (KSI) Probed with Tyrosine Analogs at Position 16. [18]

Amino Acid at Position 16pKa of Phenolic Side ChainRate Constant (kcat, s⁻¹)Change in Transition State Stabilization Energy (ΔΔG‡, kcal/mol)
Tyrosine (Wild-Type)10.13.5 x 10³0
3-Fluoro-Tyrosine9.21.1 x 10⁴-0.7
2,3-Difluoro-Tyrosine8.15.0 x 10⁴-1.7
3,5-Difluoro-Tyrosine8.52.5 x 10⁴-1.2
2,3,5,6-Tetrafluoro-Tyrosine6.43.2 x 10⁵-2.9
3-Chloro-Tyrosine9.21.3 x 10⁴-0.8

Experimental Protocols

The following protocols provide a detailed methodology for the site-specific incorporation of the unnatural amino acid p-azido-L-phenylalanine (pAzF) into a target protein expressed in E. coli, followed by fluorescent labeling using click chemistry.

Protocol 1: Site-Directed Mutagenesis to Introduce an Amber Stop Codon

This protocol describes the introduction of a TAG (amber) stop codon at the desired site of UAA incorporation in the gene of interest.

Materials:

  • Plasmid DNA containing the gene of interest

  • QuikChange Site-Directed Mutagenesis Kit (or similar)

  • Custom-designed mutagenic primers containing the TAG codon

  • Competent E. coli cells for plasmid transformation and amplification

Procedure:

  • Design and synthesize forward and reverse primers containing the desired mutation (substituting the codon of interest with TAG).

  • Perform PCR-based site-directed mutagenesis according to the manufacturer's protocol.

  • Digest the parental, methylated DNA template with a restriction enzyme (e.g., DpnI).

  • Transform the mutated plasmid into competent E. coli cells.

  • Select for transformed cells on appropriate antibiotic-containing agar (B569324) plates.

  • Isolate plasmid DNA from individual colonies and verify the presence of the TAG mutation by DNA sequencing.

Protocol 2: Expression and Purification of the Modified Protein

This protocol details the expression of the target protein containing pAzF in E. coli.[8][11][19][20]

Materials:

  • Expression plasmid containing the gene of interest with the TAG codon

  • pEVOL-pAzF plasmid (encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF)[9]

  • Competent E. coli BL21(DE3) cells

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol)

  • p-azido-L-phenylalanine (pAzF)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Co-transform the expression plasmid and the pEVOL-pAzF plasmid into competent E. coli BL21(DE3) cells.

  • Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

  • The following day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Add pAzF to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM) and L-arabinose (e.g., to a final concentration of 0.02%) to induce the expression of the synthetase.

  • Incubate the culture overnight at a lower temperature (e.g., 18-25°C) to enhance protein folding and solubility.

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the target protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • Analyze the purified protein by SDS-PAGE and Western blot to confirm the expression of the full-length protein.

Protocol 3: Fluorescent Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of the pAzF-containing protein with a fluorescent dye using a copper-free click chemistry reaction.[1][14]

Materials:

  • Purified protein containing pAzF

  • A fluorescent dye conjugated to a strained alkyne (e.g., DBCO, BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the purified pAzF-containing protein in the reaction buffer.

  • Add the strained alkyne-conjugated fluorescent dye to the protein solution. A molar excess of the dye (e.g., 5- to 10-fold) is typically used.

  • Incubate the reaction mixture at room temperature or 4°C for 1-12 hours. The reaction time may need to be optimized.

  • Remove the unreacted dye by size-exclusion chromatography or dialysis.

  • Confirm the labeling of the protein by in-gel fluorescence imaging or mass spectrometry.

Visualizations

The following diagrams illustrate key workflows and concepts in protein engineering with modified amino acids.

experimental_workflow cluster_gene_modification Gene Modification cluster_protein_expression Protein Expression & Purification cluster_labeling Bioorthogonal Labeling start Gene of Interest mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) start->mutagenesis verification Sequence Verification mutagenesis->verification transformation Co-transform E. coli with: - Gene-TAG Plasmid - pEVOL-pAzF Plasmid verification->transformation expression Express Protein in presence of pAzF transformation->expression purification Purify Azide-Modified Protein expression->purification click_reaction Click Chemistry Reaction (e.g., SPAAC with DBCO-Fluorophore) purification->click_reaction analysis Analysis of Labeled Protein (SDS-PAGE, Mass Spec) click_reaction->analysis

Experimental workflow for UAA incorporation and labeling.

signaling_pathway_probe cluster_cell Cellular Context cluster_experiment Experimental Steps receptor Receptor Protein (with photocrosslinking UAA) protein_a Interacting Protein A receptor->protein_a Interaction uv_activation UV Light Activation protein_b Interacting Protein B protein_a->protein_b downstream Downstream Signaling Cascade protein_b->downstream crosslink Covalent Crosslink Formation uv_activation->crosslink analysis Pull-down & Mass Spectrometry (Identify Interacting Proteins)

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-2,4-diaminobutyric acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions in peptide synthesis involving Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the coupling of this versatile amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when coupling this compound?

A1: The most prevalent side reaction is the intramolecular cyclization leading to the formation of a γ-lactam. This occurs when the side-chain γ-amino group of the diaminobutyric acid residue attacks the activated α-carboxyl group of the same molecule, competing with the desired intermolecular reaction with the N-terminal amine of the growing peptide chain. This side reaction is particularly a concern when the γ-amino group is unprotected or sub-optimally protected.

Q2: How does the choice of coupling reagent affect the outcome of the reaction?

A2: The choice of coupling reagent is critical in managing the competition between the desired peptide bond formation and undesired side reactions. Highly reactive reagents can accelerate both pathways. Reagents that form more stable active esters may provide a better window for the intermolecular coupling to occur before intramolecular cyclization. For instance, phosphonium-based reagents like PyBOP and uronium/aminium-based reagents like HBTU and HATU are known for their high efficiency and can help in achieving rapid coupling, which may minimize the time available for the side reaction to take place.[1] However, their high reactivity can sometimes exacerbate side reactions if not used under optimal conditions.

Q3: Can racemization be an issue during Boc-Dab-OH coupling?

A3: Yes, racemization is a potential side reaction for all chiral amino acids during peptide synthesis, including Boc-Dab-OH. The risk is higher with certain coupling methods, particularly those involving carbodiimides (like DCC or DIC) without additives.[1] The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., HOAt) is highly recommended to suppress racemization by forming active esters that are less prone to epimerization.[1]

Q4: How can I detect the formation of the γ-lactam side product?

A4: The primary methods for detecting the γ-lactam byproduct are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] In HPLC analysis, the lactam will typically appear as a separate peak from the desired peptide product. LC-MS is particularly powerful as it can confirm the identity of the side product by its mass-to-charge ratio, which will correspond to the mass of the Boc-Dab-OH molecule minus a molecule of water (due to the intramolecular condensation).

Q5: Is it possible to intentionally create a cyclic peptide using the side chain of Boc-Dab-OH?

A5: Absolutely. The propensity of the side-chain amine to cyclize with a carboxyl group is leveraged in the synthesis of cyclic peptides.[4][5][6][7] By using an orthogonal protection strategy (e.g., Fmoc for the α-amino group and Boc for the γ-amino group, or vice versa), one can deprotect the side-chain amine at a specific stage and induce cyclization with a deprotected carboxylic acid elsewhere in the peptide sequence.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide and Presence of a Major Impurity

Possible Cause: Intramolecular γ-lactam formation is the most likely cause. This is especially probable if the reaction conditions (e.g., prolonged reaction time, elevated temperature, or highly activating coupling reagents) favor the intramolecular reaction.

Solutions:

  • Optimize Coupling Reagent and Conditions:

    • Use a coupling reagent known for high efficiency and lower risk of side reactions, such as HATU or HCTU, to speed up the intermolecular reaction.

    • Consider pre-activating the Boc-Dab-OH for a very short period before adding it to the resin-bound peptide to minimize the time the highly reactive species exists in solution.

    • Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of the intramolecular cyclization.

  • Increase Nucleophile Concentration:

    • Ensure the concentration of the resin-bound peptide (the N-terminal amine) is sufficiently high to favor the intermolecular reaction. For solid-phase synthesis, this means using a resin with appropriate loading.

  • Protect the Side-Chain Amine:

    • If the γ-amino group is not intended for further reaction, ensure it is protected with a stable protecting group that is orthogonal to the Boc group on the α-amine. Common choices include Fmoc, Cbz, or other groups that are stable to the acidic conditions used for Boc removal.

Issue 2: Presence of a Diastereomeric Impurity (Racemization)

Possible Cause: The activation method is promoting the loss of stereochemical integrity at the α-carbon. This is more common with carbodiimide-based coupling without additives or with the use of strong, non-hindered bases.

Solutions:

  • Use Racemization-Suppressing Additives: Always use HOBt or HOAt when using carbodiimide (B86325) coupling reagents like DCC or DIC.

  • Choose Appropriate Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases like triethylamine (B128534) (TEA).

  • Select Advanced Coupling Reagents: Employ uronium/aminium or phosphonium (B103445) salt-based reagents (e.g., HBTU, HATU, PyBOP) which are generally associated with lower levels of racemization.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Boc-Dab-OH Coupling

Coupling ReagentRelative ReactivityRisk of Racemization (with additives)Potential for Lactam FormationNotes
DIC/HOBt ModerateLowModerateA classic and cost-effective choice. Requires careful control of reaction time.
HBTU/DIPEA HighLowModerate to HighVery efficient, but high reactivity can promote the side reaction if coupling is not rapid.
HATU/DIPEA Very HighVery LowModerateGenerally considered one of the most efficient reagents with good suppression of racemization.
PyBOP/DIPEA HighLowModerate to HighSimilar to HBTU in performance. Byproduct (HMPA) is carcinogenic.
COMU/DIPEA Very HighVery LowModerateA newer generation reagent with high efficiency and safety profile (no explosive benzotriazole (B28993) byproduct).[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol is for a standard coupling where the γ-amino group is appropriately protected (e.g., with Fmoc).

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Dab(Fmoc)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Troubleshooting Protocol to Minimize γ-Lactam Formation

This protocol is recommended when coupling Boc-Dab-OH with an unprotected or labile-protected γ-amino group.

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Lower Temperature: Cool the reaction vessel to 0 °C.

  • Activation and Coupling: In a separate vessel at 0 °C, dissolve Boc-Dab-OH (2 equivalents), HATU (1.9 equivalents), and 2,4,6-collidine (4 equivalents) in cold DMF. Immediately add this solution to the resin.

  • Reaction Time: Agitate the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue for another 1-2 hours.

  • Monitoring: Use the Kaiser test to check for completion. Due to the less forcing conditions, a double coupling may be necessary.

  • Washing: Wash the resin as described in the standard protocol.

Visualizations

G Boc-Dab-OH Coupling Pathways Boc_Dab Boc-Dab-OH Activated_AA Activated Boc-Dab-OH* Boc_Dab->Activated_AA Coupling Reagent Desired_Product Desired Linear Peptide Activated_AA->Desired_Product Intermolecular Attack Side_Product γ-Lactam Side Product Activated_AA->Side_Product Intramolecular Attack Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Desired_Product

Caption: Competing pathways in Boc-Dab-OH coupling.

G Troubleshooting Workflow for Low Coupling Yield Start Low Yield of Desired Peptide Check_Impurity Analyze Crude Product by LC-MS Start->Check_Impurity Is_Lactam Is Mass of Impurity (Peptide Mass - H₂O)? Check_Impurity->Is_Lactam Lactam_Strategy Implement Anti-Lactam Protocol: - Lower Temperature - Use HATU/Collidine - Shorter Activation Time Is_Lactam->Lactam_Strategy Yes Other_Side_Reaction Investigate Other Side Reactions: - Incomplete Deprotection - Deletion Sequences Is_Lactam->Other_Side_Reaction No Re_run Re-run Synthesis Lactam_Strategy->Re_run Other_Side_Reaction->Re_run

Caption: A logical workflow for troubleshooting low coupling yield.

References

Incomplete Boc deprotection troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection?

Incomplete Boc deprotection is a frequent issue in organic synthesis and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose, and its concentration is a critical parameter.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the substrate around the Boc-protected amine can sterically hinder the approach of the acid, slowing down the reaction rate.[2][3]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), which can result in lower purity peptides.[1][4]

  • Solvent Issues: The choice of solvent is crucial to ensure that both the substrate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

Q2: What are the primary side reactions during Boc deprotection, and how can they be minimized?

The major side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage.[5]

  • tert-butylation: The reactive tert-butyl cation can alkylate nucleophilic functional groups, such as the thiol group of cysteine, the thioether of methionine, or electron-rich aromatic rings like in tryptophan.

To minimize these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include:

  • Triisopropylsilane (B1312306) (TIS): Often used in a concentration of 2.5-5% (v/v).

  • Triethylsilane (TES): Effective at reducing the tert-butyl cation to isobutane, typically used at 5-10% (v/v).[5]

  • Thioanisole: A common scavenger, particularly in SPPS, used at 5-10% (v/v).[5]

  • Water: Can act as a scavenger by reacting with the cation to form tert-butanol, used at around 5% (v/v).[5]

Q3: How can I monitor the progress of the deprotection reaction?

Monitoring the reaction is crucial to ensure completion and avoid unnecessary exposure to harsh acidic conditions. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate and quantitative assessment of the reaction progress, allowing for the quantification of starting material, product, and any side products.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic singlet of the nine protons of the tert-butyl group in the 1H NMR spectrum.[2][8][9]

Q4: Are there milder alternatives to TFA for Boc deprotection?

Yes, for substrates that are sensitive to strong acids, several milder conditions can be employed:

  • 4M HCl in 1,4-dioxane: A commonly used alternative to TFA.[1][10]

  • Lewis Acids: Reagents like ZnBr2 can selectively cleave secondary N-Boc groups while leaving primary ones intact.[11] Montmorillonite K10 clay can be used for the selective deprotection of aromatic N-Boc groups.[11][12]

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without any acid or catalyst. However, this often requires high temperatures (100-240 °C), which may not be suitable for all substrates.[13][14]

  • Oxalyl chloride in methanol: This system has been reported as a mild and selective method for the deprotection of a diverse range of N-Boc protected compounds at room temperature.[2][15][16]

Troubleshooting Guide

Issue: Incomplete Deprotection (Presence of starting material detected by TLC, LC-MS, or NMR)

Possible Cause Recommended Solution
Insufficient Acid Concentration Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1] For solid-phase synthesis, a 55% TFA/DCM mixture may be more effective than 100% TFA due to better resin swelling.[1][4]
Inadequate Reaction Time Extend the reaction time and continue to monitor the reaction at regular intervals (e.g., every 30-60 minutes) until the starting material is consumed.[1]
Low Reaction Temperature Allow the reaction to warm to room temperature if it is being conducted at 0°C. Gentle heating may be required for particularly stubborn substrates, but this should be done with caution to avoid side reactions.[1]
Steric Hindrance For sterically hindered substrates, a stronger acid system (e.g., neat TFA) or longer reaction times may be necessary.[2] Alternatively, a different deprotection method, such as a Lewis acid-catalyzed approach, could be explored.
Poor Substrate Solubility Ensure the substrate is fully dissolved in the reaction solvent. If necessary, a co-solvent can be added, but its compatibility with the acidic conditions must be considered.

Quantitative Data on Reaction Conditions

The choice of deprotection conditions can significantly impact the reaction's success. The following table summarizes common TFA-based deprotection conditions and their typical applications.

TFA Concentration (% in DCM) Typical Reaction Time Temperature Notes
25%2 hoursRoom TemperatureA common and generally effective starting point for many substrates.[17]
50%30 minutesRoom TemperatureOffers faster deprotection and may be preferred for less sensitive substrates.[17]
55%30 minutesRoom TemperatureHas been shown to result in higher purity peptides in some solid-phase syntheses compared to 100% TFA.[4][17]
100% (neat TFA)5-15 minutesRoom TemperatureProvides very rapid deprotection but carries a higher risk of side-product formation.[17]

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
  • Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of the plate.

  • Spot the plate: On the starting line, apply small spots of:

    • The Boc-protected starting material (SM).

    • The reaction mixture (RM).

    • A co-spot (both SM and RM in the same spot).

  • Develop the plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of dichloromethane and methanol, such as 9:1 v/v).[6] The solvent should be below the starting line.

  • Visualize the spots: After the solvent front has moved up the plate, remove it and let it dry. Visualize the spots using a UV lamp and/or by staining with a ninhydrin (B49086) solution. The deprotected amine product will stain positive (usually a purple or yellow color) with ninhydrin, while the Boc-protected starting material will not.[6]

  • Analyze the results: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The product spot should be at a lower Rf than the starting material.

Protocol 2: General Procedure for Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1] If the substrate contains sensitive residues prone to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate with toluene (B28343) (3 times).[1]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 3: Monitoring Reaction Completion by 1H NMR Spectroscopy
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the acid by adding a small amount of a basic substance (e.g., a drop of pyridine-d5 (B57733) or by passing it through a small plug of basic alumina). Evaporate the solvent and redissolve the residue in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire Spectrum: Acquire a 1H NMR spectrum of the sample.

  • Data Analysis: The most indicative signal for the presence of the Boc group is a sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons. The disappearance of this signal indicates the complete removal of the Boc group.[9]

Protocol 4: Quantitative Analysis by LC-MS
  • Sample Preparation: At different time points, take a small aliquot from the reaction mixture and immediately quench it by diluting it in the mobile phase, which may contain a neutralizing agent.

  • Chromatographic Separation: Inject the quenched sample into a suitable HPLC system, typically with a reverse-phase C18 column. Use a gradient elution method with mobile phases such as water and acetonitrile, often containing a small amount of an acid like formic acid (TFA should be avoided in the mobile phase if analyzing for Boc-protected compounds as it can cause deprotection in the mass spectrometer).

  • Mass Spectrometric Detection: Monitor the elution of the starting material and the product by their respective mass-to-charge ratios (m/z) using a mass spectrometer.

  • Data Analysis: Integrate the peak areas of the starting material and the product in the chromatogram to determine the percentage conversion and monitor the reaction progress over time.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid Fragmentation tBu_cation tert-Butyl Cation H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting_Workflow start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Concentration (e.g., 20% -> 50% TFA) check_conditions->increase_acid Low Acid extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Short Time increase_temp Increase Temperature (e.g., 0°C to RT) check_conditions->increase_temp Low Temp consider_sterics Substrate Sterically Hindered? check_conditions->consider_sterics Conditions OK re_evaluate Re-evaluate Reaction Progress increase_acid->re_evaluate extend_time->re_evaluate increase_temp->re_evaluate re_evaluate->consider_sterics Incomplete success Deprotection Complete re_evaluate->success Complete stronger_acid Use Stronger Acid System (e.g., neat TFA) consider_sterics->stronger_acid Yes alternative_method Consider Alternative Method (e.g., Lewis Acid, Thermal) consider_sterics->alternative_method Yes stronger_acid->re_evaluate alternative_method->re_evaluate Deprotection_Decision_Tree start Select Boc Deprotection Method acid_sensitive Substrate Acid Sensitive? start->acid_sensitive standard_conditions Standard Conditions: - TFA in DCM - HCl in Dioxane acid_sensitive->standard_conditions No mild_conditions Milder Conditions Required acid_sensitive->mild_conditions Yes nucleophilic_residues Nucleophilic Residues Present? (e.g., Trp, Met, Cys) standard_conditions->nucleophilic_residues lewis_acid Lewis Acid (e.g., ZnBr2) mild_conditions->lewis_acid Option 1 thermal Thermal Deprotection mild_conditions->thermal Option 2 other_mild Other Mild Reagents (e.g., Oxalyl Chloride/MeOH) mild_conditions->other_mild Option 3 proceed Proceed with Reaction lewis_acid->proceed thermal->proceed other_mild->proceed add_scavengers Add Scavengers (e.g., TIS, Thioanisole) nucleophilic_residues->add_scavengers Yes nucleophilic_residues->proceed No add_scavengers->proceed

References

Preventing t-butylation during HF cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HF cleavage procedures. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing t-butylation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is t-butylation and why is it a problem during HF cleavage?

A1: T-butylation is an undesirable side reaction that occurs during the cleavage of peptides from the resin in solid-phase peptide synthesis (SPPS), particularly when using Boc (tert-butyloxycarbonyl) protecting groups. The highly acidic environment of anhydrous hydrogen fluoride (B91410) (HF) cleaves the Boc group, generating a reactive tert-butyl carbocation. This carbocation can then alkylate nucleophilic amino acid side chains, such as those of tryptophan, methionine, cysteine, and tyrosine, leading to modified and impure peptide products.[1][2][3]

Q2: What is the primary and most critical step to prevent t-butylation?

A2: The most crucial step to prevent t-butylation is the removal of the N-terminal Boc group before the HF cleavage step.[1] This is typically done by treating the peptide-resin with trifluoroacetic acid (TFA).[1] Eliminating the N-terminal Boc group before exposure to the strong acid conditions of HF cleavage prevents the formation of the deleterious t-butyl carbocation from this source.[1]

Q3: What are scavengers and how do they prevent t-butylation?

A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive carbocations, such as the t-butyl carbocation, before they can react with the peptide.[1] These molecules are nucleophilic and react with the carbocations, neutralizing them and preventing the alkylation of sensitive amino acid residues.[1][4] Common scavengers include anisole, p-cresol, and dimethyl sulfide (B99878) (DMS).[1]

Q4: Which amino acids are most susceptible to t-butylation?

A4: Amino acids with nucleophilic side chains are the most susceptible to alkylation by the t-butyl carbocation. These include:

  • Tryptophan (Trp)

  • Methionine (Met)

  • Cysteine (Cys)

  • Tyrosine (Tyr)

Q5: What is the "low-high" HF cleavage procedure and when should it be used?

A5: The "low-high" HF procedure is a two-step cleavage method designed to minimize side reactions.

  • Low HF step: The peptide-resin is first treated with a low concentration of HF in a high concentration of a scavenger like dimethyl sulfide (DMS). This condition favors an SN2 reaction mechanism, which helps prevent the formation of carbocations and subsequent alkylation. It is also effective in reducing Met(O) to Met.

  • High HF step: Following the low HF step, a standard "high" concentration of HF is used to cleave more resistant protecting groups and the peptide from the resin.[1]

This procedure is particularly useful for peptides containing sensitive residues prone to alkylation or other side reactions like aspartimide formation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Mass spectrometry shows a +56 Da adduct on the peptide. This indicates t-butylation of a susceptible amino acid residue (Trp, Met, Cys, or Tyr).1. Confirm N-terminal Boc group removal: Ensure the N-terminal Boc group was completely removed with TFA prior to HF cleavage.[1]2. Optimize scavenger cocktail: Use an appropriate scavenger or a cocktail of scavengers. Anisole is a widely used scavenger for this purpose. For peptides with multiple sensitive residues, a combination of scavengers may be necessary.[1]3. Employ the "low-high" HF procedure: This method is highly effective at preventing t-butylation.
Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups. 1. Insufficient reaction time: Some protecting groups, like Arg(Tos), require longer reaction times for complete removal.[5]2. Low reaction temperature: Temperatures below -5°C can slow down the removal of certain protecting groups.[6]1. Increase reaction time: For peptides containing Arg(Tos), the cleavage time may need to be extended up to 2 hours.[5]2. Adjust temperature: Maintain the cleavage temperature between -5°C and 0°C.[6]
Oxidation of sensitive residues (e.g., Met, Cys). Peroxides in the diethyl ether used for precipitation can cause oxidation.Use high-quality, peroxide-free diethyl ether for peptide precipitation.[6]
Side reactions with specific amino acids (e.g., His(Dnp), Trp(For)). These protecting groups are not removed by HF and require a separate deprotection step prior to cleavage to avoid side reactions.[6]Perform the specific deprotection protocols for His(Dnp) and Trp(For) before proceeding with HF cleavage.[6]

Experimental Protocols

Protocol 1: Standard N-Terminal Boc Group Removal
  • Place the peptide-resin in a suitable reaction vessel.

  • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to the resin (approximately 20 mL per gram of resin).[1]

  • For peptides containing methionine or unprotected tryptophan, dithiothreitol (B142953) (DTT) can be added to the deblocking solution to a final concentration of 1-5% (w/v) to prevent oxidation.[1]

  • Stir the mixture for 30 minutes at room temperature.

  • Filter the resin and wash it thoroughly with DCM, followed by a neutralization wash with a 5% solution of diisopropylethylamine (DIEA) in DCM.

  • Finally, wash the resin several times with DCM and dry it under a stream of nitrogen.[6]

Protocol 2: Standard "High" HF Cleavage
  • Caution: Anhydrous HF is extremely corrosive and toxic. All procedures must be performed in a specialized, well-ventilated HF apparatus by trained personnel with appropriate personal protective equipment.

  • Transfer the dried peptide-resin (with the N-terminal Boc group removed) to the HF reaction vessel.

  • Add the appropriate scavenger cocktail. A common cocktail for standard peptides is a 9:1 (v/v) mixture of HF to anisole.[6]

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Carefully distill the anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed for 1 hour at a temperature between -5°C and 0°C.[6]

  • After the reaction is complete, evaporate the HF under vacuum.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether to remove the scavengers.

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid) and lyophilize.

Protocol 3: "Low-High" HF Cleavage Procedure
  • Low HF Step:

    • Place the peptide-resin in the HF reaction vessel.

    • Add the "low HF" cleavage cocktail. A typical mixture is HF:DMS:p-cresol in a ratio of 25:65:10 (v/v/v).

    • Stir the reaction for 2 hours at 0°C.

    • Evaporate the HF and DMS under vacuum.

  • High HF Step:

    • To the same reaction vessel containing the peptide-resin, add the "high HF" cleavage cocktail (e.g., 90% HF, 5% p-cresol, 5% DMS).

    • Stir the reaction for 1 hour at 0°C.

    • Evaporate the HF under vacuum.

    • Work up the peptide as described in the standard "High" HF cleavage protocol (steps 7-9).

Data Presentation

Table 1: Common Scavengers for HF Cleavage and Their Applications

ScavengerTypical Concentration (in HF)Primary ApplicationNotes
Anisole 10% (v/v)General purpose scavenger for t-butyl carbocations.[6]Prevents alkylation of Trp, Met, Cys, and Tyr.
p-Cresol 10% (v/v)Used for peptides with multiple glutamic acid or aspartic acid residues.[6]Can also act as a general carbocation scavenger.
Dimethyl Sulfide (DMS) 10-65% (v/v)Key component in "low-high" HF cleavage. Helps prevent methionine alkylation.[1]Reduces methionine sulfoxide (B87167) back to methionine.
Thioanisole 5-10% (v/v)Used for deprotection of Arg(Mts).Should be avoided in peptides containing Trp as it can lead to side reactions.
1,2-Ethanedithiol (EDT) 5% (v/v)Used for in-situ deprotection of Trp(For).[4]Effective scavenger for t-butyl cations.

Visualizations

G cluster_cleavage HF Cleavage cluster_side_reaction Side Reaction cluster_prevention Prevention Strategy Boc_Resin Peptide-Resin with N-terminal Boc Group HF Anhydrous HF Boc_Resin->HF Cleavage TFA TFA Treatment Boc_Resin->TFA Step 1: Pre-treatment tButyl t-Butyl Carbocation HF->tButyl Generates Clean_Peptide Desired Peptide HF->Clean_Peptide Leads to Nucleophilic_AA Nucleophilic Amino Acid (Trp, Met, Cys, Tyr) tButyl->Nucleophilic_AA Alkylation Scavengers Scavengers (e.g., Anisole) tButyl->Scavengers Trapping Alkylated_Peptide Alkylated Peptide (Side Product) Deblocked_Resin Peptide-Resin (N-terminal Deprotected) TFA->Deblocked_Resin Deblocked_Resin->HF Step 2: Cleavage Trapped_Cation Trapped Carbocation Scavengers->Trapped_Cation G start Start: Peptide-Resin pre_cleavage_deprotection Pre-cleavage Deprotection? (e.g., His(Dnp), Trp(For)) start->pre_cleavage_deprotection deprotection_step Perform Specific Deprotection Protocol pre_cleavage_deprotection->deprotection_step Yes boc_removal Remove N-terminal Boc Group (TFA Treatment) pre_cleavage_deprotection->boc_removal No deprotection_step->boc_removal drying Dry Peptide-Resin boc_removal->drying cleavage_choice Choose Cleavage Method drying->cleavage_choice low_high_hf Low-High HF Procedure cleavage_choice->low_high_hf Sensitive Peptide standard_hf Standard High HF Procedure cleavage_choice->standard_hf Standard Peptide low_hf_step Low HF Step: Low HF, High Scavenger low_high_hf->low_hf_step hf_cleavage HF Cleavage with Scavengers standard_hf->hf_cleavage high_hf_step High HF Step: High HF, Scavenger low_hf_step->high_hf_step evaporation Evaporate HF high_hf_step->evaporation hf_cleavage->evaporation precipitation Precipitate Peptide (Cold Diethyl Ether) evaporation->precipitation washing Wash Peptide precipitation->washing lyophilization Dissolve and Lyophilize washing->lyophilization end End: Purified Peptide lyophilization->end

References

Technical Support Center: Optimizing Boc-Protected Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Boc-protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the target coupling efficiency I should aim for in each step of Boc-SPPS?

A1: For successful synthesis of high-purity peptides, a coupling efficiency of greater than 99% should be achieved for each amino acid addition cycle. Incomplete coupling at any stage can lead to the formation of deletion sequences, which are often challenging to separate from the desired full-length peptide, thereby reducing the overall yield and complicating purification.[1]

Q2: Which factors most commonly lead to poor coupling efficiency?

A2: The most common factors include steric hindrance from bulky amino acid side chains or the growing peptide, aggregation of the peptide chain on the solid support, and suboptimal activation of the incoming amino acid.[1][2] Difficult amino acids to couple often include histidine, threonine, arginine, valine, isoleucine, and glutamine.[1]

Q3: How does the Boc-SPPS strategy differ from the Fmoc-SPPS strategy regarding coupling?

A3: The primary difference lies in the deprotection step. Boc-SPPS uses a moderately strong acid (like TFA) for N-terminal deprotection, followed by a neutralization step before coupling.[3] Fmoc-SPPS uses a base (like piperidine) for deprotection.[] For difficult or hydrophobic sequences prone to aggregation, Boc-based SPPS is often considered to show better results, partly due to the use of TFA which can disrupt secondary structures.[2]

Q4: What are scavengers, and why are they important in Boc-SPPS?

A4: During the acidic deprotection of the Boc group, a reactive tert-butyl cation is formed. This cation can cause side reactions by alkylating nucleophilic side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), or Methionine (Met). Scavengers are reagents added to the deprotection or cleavage solutions to "trap" these cations and prevent undesired side products.

Q5: Can I reuse my coupling reagents?

A5: It is strongly advised to always use fresh solvents and reagents for each coupling step. Reusing reagents can introduce moisture and degradation products, leading to lower coupling efficiency and an increase in side reactions, which will compromise the purity of the final peptide.[5]

Troubleshooting Guide

Problem: The Kaiser test is positive (blue beads) after a coupling reaction, indicating incomplete coupling.

  • Possible Cause 1: Steric Hindrance. The amino acid being coupled or the N-terminal residue of the peptide-resin is sterically bulky (e.g., Val, Ile, N-methylated amino acids).[6]

    • Solution:

      • Double Couple: Repeat the coupling step with fresh reagents.

      • Use a Stronger Coupling Reagent: Switch from standard carbodiimides like DIC to more potent uronium/aminium or phosphonium (B103445) salt reagents such as HATU, HBTU, or PyBOP.[7][8][9] These are known to be more effective for hindered couplings.[6][7]

      • Extend Reaction Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.

      • Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 30-40°C) to increase reaction kinetics.

  • Possible Cause 2: Peptide Aggregation. The growing peptide chain is folding on the resin, making the N-terminal amine inaccessible. This is common for hydrophobic sequences.[2]

    • Solution:

      • Change Solvent System: Switch from DMF to solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or by adding DMSO as a co-solvent.[2]

      • Add Chaotropic Salts: Incorporate salts like LiCl into the coupling mixture to help break up aggregates.

      • Use a Lower-Load Resin: Resynthesize the peptide on a resin with a lower substitution level to increase the distance between peptide chains.

  • Possible Cause 3: Suboptimal Reagent Activation/Concentration. The coupling reagent is not efficiently activating the Boc-amino acid, or the concentrations are too low.

    • Solution:

      • Increase Equivalents: Use a higher excess of the Boc-amino acid and coupling reagents (e.g., increase from 2 equivalents to 3 or 4 equivalents relative to the resin loading).

      • Pre-activate the Amino Acid: In a separate vessel, mix the Boc-amino acid with the coupling reagent and activation base (like DIPEA) for several minutes before adding the mixture to the resin.[6]

      • Check Reagent Quality: Ensure that the coupling reagents and solvents are fresh and anhydrous, as moisture can hydrolyze activated intermediates.

Problem: I'm observing significant side product formation.

  • Possible Cause 1: Racemization. Loss of stereochemical integrity, particularly with sensitive amino acids like Cys and His.

    • Solution:

      • Use Additives: When using carbodiimide (B86325) reagents (DCC, DIC), always include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization by forming a more stable active ester.[7][10]

      • Choose Appropriate Reagents: Uronium/aminium salt reagents like HATU generally have a lower risk of racemization compared to HBTU or carbodiimides.[8][9]

      • Control Temperature: Perform couplings at a low temperature (e.g., 0°C) to minimize the rate of racemization.

  • Possible Cause 2: N-acylurea formation. This occurs when using carbodiimide coupling reagents (DCC, DIC), where the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.

    • Solution: This side reaction is effectively suppressed by the addition of HOBt or its analogs. The additive intercepts the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine.

  • Possible Cause 3: Diketopiperazine Formation. This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is especially prevalent when Proline is one of the first two residues.

    • Solution: Utilize in situ neutralization protocols where the neutralization and coupling steps are performed concurrently. This minimizes the time the free N-terminal amine is available to attack the ester linkage to the resin.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Boc-Amino Acids

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU / DIPEA 95 - 99%LowHighly efficient for hindered couplings with rapid reaction times.[7][8]
HBTU / DIPEA 90 - 98%LowA reliable and widely used reagent, though slightly less reactive than HATU.[7][8]
DIC / HOBt 85 - 95%ModerateA cost-effective standard method. HOBt is crucial to suppress racemization and N-acylurea formation.
DIC / OxymaPure 92 - 97%Very LowOxymaPure is a highly effective modern additive that enhances coupling efficiency and significantly suppresses racemization.[7]
PyBOP / DIPEA 90 - 98%LowA phosphonium salt reagent that is very efficient, but its byproducts can be hazardous.[9]

Note: Data is extrapolated from studies on sterically hindered amino acids and should be considered representative. Actual performance may vary based on the specific peptide sequence and reaction conditions.[7]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol describes a single cycle of deprotection, neutralization, and coupling for adding one Boc-protected amino acid to a peptide-resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) for 15-30 minutes in the reaction vessel. Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes (pre-wash).[3]

    • Drain the solution.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3][6]

  • Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3x), Isopropanol (IPA) (2x), and DMF (3x).[6]

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.[3]

    • Agitate for 2 minutes and drain. Repeat this step once.

    • Wash the resin with DMF (3x).

  • Amino Acid Activation and Coupling (using HATU):

    • In a separate vessel, dissolve the Boc-amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.[6]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Final Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction.

Protocol 2: Kaiser (Ninhydrin) Test for Coupling Completion

This test is highly sensitive for detecting free primary amines on the peptide-resin.

  • Reagents:

  • Procedure:

    • Take a small sample of resin beads (10-15 beads) from the reaction vessel after the final wash and place them in a small glass test tube.[11]

    • Prepare a reference tube without any resin.

    • To each tube, add 2-3 drops of Reagent A, Reagent B, and Reagent C.

    • Heat both tubes in a heating block at 100-110°C for 5 minutes.[11][12]

    • Remove the tubes and observe the color of the beads and the solution.

  • Interpretation:

    • Dark Blue/Purple Beads: Incomplete coupling (positive result). Free primary amines are present. A recoupling or capping step is necessary.

    • Yellow/Colorless Beads: Complete coupling (negative result). No free primary amines detected. You may proceed to the next cycle.

Visualizations

Boc_SPPS_Workflow start Start Cycle (Peptide-Resin) swell 1. Swell Resin (DMF or DCM) start->swell deprotect 2. Boc Deprotection (25-50% TFA in DCM) swell->deprotect wash1 3. Wash (DCM, IPA, DMF) deprotect->wash1 neutralize 4. Neutralize (5-10% DIPEA in DMF) wash1->neutralize couple 5. Couple (Boc-AA, Activator, Base) neutralize->couple wash2 6. Wash (DMF, DCM) couple->wash2 monitor 7. Monitor Completion (Kaiser Test) wash2->monitor monitor->couple Positive (Recouple) end End Cycle (Peptide+1)-Resin monitor->end Negative

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Troubleshooting_Workflow start Kaiser Test Positive (Incomplete Coupling) cause1 Cause: Steric Hindrance? start->cause1 cause2 Cause: Aggregation? cause1->cause2 No sol1a Solution: Double Couple cause1->sol1a Yes cause3 Cause: Reagent Issue? cause2->cause3 No sol2a Solution: Change Solvent (NMP, DMSO) cause2->sol2a Yes sol3a Solution: Increase Equivalents cause3->sol3a Yes cap If still positive after troubleshooting: Cap with Acetic Anhydride cause3->cap No sol1a->cause2 sol1b Solution: Use Stronger Activator (e.g., HATU) sol1c Solution: Extend Time / Increase Temp sol2a->cause3 sol2b Solution: Add Chaotropic Salts (e.g., LiCl) sol3b Solution: Use Fresh/Anhydrous Reagents sol3a->cap

Caption: Troubleshooting decision tree for incomplete coupling.

Side_Reaction cluster_0 Carbodiimide Pathway cluster_1 HOBt Additive Pathway (Suppression) BocAA Boc-Amino Acid (R-COOH) OAI O-Acylisourea (Highly Reactive Intermediate) BocAA->OAI + DCC DIC / DCC DCC->OAI + NAU N-Acylurea (Unreactive Side Product) OAI->NAU Rearrangement (Slow) Peptide Desired Peptide Bond OAI->Peptide + R'-NH2 (Fast) Amine Peptide-Resin (R'-NH2) OAI_2 O-Acylisourea ActiveEster HOBt Active Ester (Stable Intermediate) OAI_2->ActiveEster + HOBt (Very Fast) HOBt HOBt Peptide_2 Desired Peptide Bond ActiveEster->Peptide_2 + R'-NH2 (Fast) Amine_2 Peptide-Resin (R'-NH2)

Caption: Suppression of N-acylurea side reaction using HOBt.

References

Technical Support Center: Selective Removal of Boc Group in Presence of Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the selective removal of the Boc group in the presence of an Fmoc group?

The selective removal is based on the principle of orthogonal protection.[1][2] The Boc group is labile under acidic conditions, typically cleaved with trifluoroacetic acid (TFA), while the Fmoc group is stable to acid but labile under basic conditions, commonly removed with piperidine.[1][3][4] This difference in chemical stability allows for the deprotection of one group without affecting the other.[1]

Q2: What are the standard conditions for selective Boc deprotection while keeping the Fmoc group intact?

Standard conditions involve treating the protected substrate with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (B109758) (DCM).[5][6] A common starting point is 25-50% TFA in DCM, with reaction times ranging from 30 minutes to 2 hours at room temperature.[5]

Q3: Can the Fmoc group be affected by the acidic conditions used for Boc removal?

The Fmoc group is generally stable under the acidic conditions used for Boc deprotection.[7] However, prolonged exposure to very strong acids or high temperatures could potentially lead to its cleavage, so it is crucial to use the mildest effective conditions for Boc removal.

Q4: Are there milder alternatives to TFA for Boc deprotection?

Yes, for substrates with other acid-sensitive functionalities, milder acidic conditions can be used. These include 4M HCl in 1,4-dioxane (B91453) or 1M HCl in ethyl acetate.[5] Lewis acids such as zinc bromide (ZnBr₂) have also been reported for selective Boc deprotection.[6]

Q5: Is it possible to remove the Boc group without using any acid?

Thermal deprotection is a catalyst-free alternative that involves heating the Boc-protected compound. However, this method often requires high temperatures (120-240 °C), which may not be suitable for all substrates and could lead to side reactions like racemization.[5][8]

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

  • Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR after the reaction. Low yield of the desired amine.[5]

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low for complete cleavage. A study showed that for some peptides, a 55% TFA/DCM mixture resulted in higher purity than 100% TFA, suggesting that optimal concentration is key.[5]

      • Solution: Gradually increase the TFA concentration (e.g., from 20% to 50% in DCM).[9]

    • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time.

      • Solution: Extend the reaction time and monitor progress closely using an appropriate analytical technique.[9]

    • Steric Hindrance: Bulky neighboring groups may hinder the access of the acid to the Boc group.

      • Solution: Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[9]

Issue 2: Unwanted Removal of the Fmoc Group

  • Symptoms: Detection of the Fmoc-deprotected species in the reaction mixture.

  • Possible Causes & Solutions:

    • Harsh Acidic Conditions: The acid concentration may be too high or the reaction time too long.

      • Solution: Reduce the TFA concentration or shorten the reaction time. Consider using a milder acid like 4M HCl in dioxane.[5]

    • Elevated Temperature: Performing the reaction at elevated temperatures can lead to non-selective deprotection.

      • Solution: Ensure the reaction is carried out at room temperature or below (e.g., 0 °C).

Issue 3: Side Product Formation

  • Symptoms: Observation of unexpected peaks in LC-MS or spots on TLC.

  • Possible Causes & Solutions:

    • Cationic Side Reactions: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues like Tryptophan, Methionine, and Cysteine.[10]

      • Solution: Add scavengers to the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES) and water.[5] A typical mixture is TFA/TIS/water (95:2.5:2.5).

    • Acid-Sensitive Functional Groups: Other functional groups in the molecule might be sensitive to the acidic conditions.

      • Solution: Use milder deprotection conditions, such as lower TFA concentration or alternative acids.[5]

Quantitative Data Summary

ParameterReagent/ConditionTypical RangeNotes
Boc Deprotection
AcidTrifluoroacetic Acid (TFA)20-50% in DCM[1][5]Higher concentrations can be used but may require optimization.
4M HCl in 1,4-dioxane5-10 equivalents[5]A milder alternative to TFA.[5]
Reaction TimeTFA in DCM30 min - 2 hours[5]Monitor reaction progress to determine the optimal time.
HCl in dioxane30 min - 2 hours[5]
TemperatureRoom TemperatureLower temperatures (0 °C) can be used to improve selectivity.[5]
ScavengersTriisopropylsilane (TIS)2.5-5% (v/v)[9]Essential for substrates with sensitive residues.
Fmoc Deprotection (for comparison)
BasePiperidine20% in DMF[11]Standard condition for Fmoc removal.
Reaction Time5-10 minutes[12]Typically a two-step process.[11]

Experimental Protocols

Protocol 1: Standard Selective Boc Deprotection with TFA

  • Preparation: Dissolve the Boc-protected, Fmoc-containing substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M. Cool the solution to 0 °C in an ice bath.

  • Deprotection Cocktail: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. If the substrate contains sensitive residues (e.g., Trp, Met, Cys), add scavengers such as 2.5% triisopropylsilane (TIS) and 2.5% water.[5]

  • Reaction: Add the deprotection cocktail to the substrate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.[5]

  • Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[5] The resulting product is often obtained as a TFA salt.

Protocol 2: Mild Selective Boc Deprotection with HCl in Dioxane

  • Preparation: Dissolve the Boc-protected, Fmoc-containing substrate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[5]

Visualizations

Boc_Fmoc_Orthogonality cluster_Boc Boc Protection cluster_Fmoc Fmoc Protection Boc_Protected Boc-NH-R Boc_Deprotected H2N-R Boc_Protected->Boc_Deprotected  Acid (e.g., TFA) Stable to Base   Fmoc_Protected Fmoc-NH-R Fmoc_Deprotected H2N-R Fmoc_Protected->Fmoc_Deprotected  Base (e.g., Piperidine) Stable to Acid  

Caption: Orthogonal deprotection of Boc and Fmoc protecting groups.

Boc_Deprotection_Workflow Start Start: Boc-NH-R-Fmoc Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_TFA Add TFA/DCM (+ Scavengers) Cool->Add_TFA React Stir at RT (30 min - 2h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Evaporate Solvent & TFA Monitor->Workup Complete End Product: H3N+-R-Fmoc (TFA salt) Workup->End

Caption: Experimental workflow for selective Boc deprotection.

Troubleshooting_Tree Problem Problem During Boc Deprotection Incomplete Incomplete Reaction Problem->Incomplete Fmoc_Loss Fmoc Group Loss Problem->Fmoc_Loss Side_Products Side Products Problem->Side_Products Sol_Incomplete1 Increase TFA Conc. Incomplete->Sol_Incomplete1 Sol_Incomplete2 Extend Reaction Time Incomplete->Sol_Incomplete2 Sol_Fmoc_Loss1 Decrease TFA Conc. Fmoc_Loss->Sol_Fmoc_Loss1 Sol_Fmoc_Loss2 Use Milder Acid Fmoc_Loss->Sol_Fmoc_Loss2 Sol_Side_Products1 Add Scavengers Side_Products->Sol_Side_Products1

Caption: Troubleshooting decision tree for Boc deprotection.

References

Scavengers for suppressing alkylation in Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the suppression of alkylation during Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc (tert-butoxycarbonyl) group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the substrate, leading to undesired modifications.[1][3][4]

Q2: Which amino acid residues are most susceptible to alkylation by the tert-butyl cation?

Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Q3: What are scavengers and how do they prevent side product formation?

Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing unwanted alkylation of the desired product.[1]

Q4: Can Boc deprotection be incomplete, and what are the indications?

Yes, Boc deprotection can be incomplete. This may be due to insufficient acid strength or concentration, short reaction times, or steric hindrance around the Boc-protected amine.[1][2] Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, a complex mixture of products observed by HPLC or LC-MS, and in peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]

Troubleshooting Guide

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. For instance, triisopropylsilane (B1312306) (TIS) and water are commonly used.[3][5] For peptides with multiple sensitive residues, a more complex cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT) may be necessary.[1][3]

Issue 2: Incomplete Boc deprotection observed in the crude product analysis.

  • Possible Cause 1: Insufficient acid concentration or reaction time.[2][3]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or even 95% TFA).[3][6] Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[3]

  • Possible Cause 2: Steric hindrance around the Boc-protected amine.[3]

    • Solution: A combination of a stronger acid system (e.g., 4M HCl in 1,4-dioxane), longer reaction time, and potentially a slightly elevated temperature may be required.[3] It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1]

  • Possible Cause 3: Poor solubility of the substrate.

    • Solution: Ensure the chosen solvent provides good solubility for your compound. Dichloromethane (B109758) (DCM) is a common choice for TFA-mediated deprotection.[3]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection
ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger.[3]
Triethylsilane (TES)5 - 10%Effective at reducing the tert-butyl cation.[2]
Water2.5 - 5%Acts as a scavenger by reacting with the cation to form tert-butanol.[2][3]
Thioanisole5%Carbocation scavenger, particularly useful for protecting Methionine.[1][3]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, effective for protecting Cysteine.[1][3]
Phenol5%General carbocation scavenger.[3]
Table 2: Effectiveness of Different Scavenger Cocktails

The following table illustrates the effectiveness of various scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
88% TFA / 5% Phenol / 5% H₂O / 2% TIS8515

Note: This data is for illustrative purposes, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[1]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA and Triethylsilane (TES) Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[1]

  • Reagent Addition: Add 10-20 equivalents of triethylsilane (TES) to the solution.[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by a suitable method, such as precipitation from cold diethyl ether or chromatography.[1][3]

Protocol 2: Boc Deprotection using a Thiol-Based Scavenger Cocktail

  • Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w).

  • Deprotection: For solid-phase synthesis, add the cleavage cocktail to the resin-bound peptide. For solution-phase, add the cocktail to the dissolved substrate.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Work-up (for solid-phase): Filter the resin and wash with a small volume of fresh TFA. Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

Visualizations

Boc_Deprotection_Alkylation cluster_alkylation cluster_scavenging Boc_Protected Boc-Protected Amine Protonated Protonated Intermediate Boc_Protected->Protonated + H⁺ (TFA) Carbocation tert-Butyl Cation (Reactive) Protonated->Carbocation Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Alkylated_Product Alkylated Side Product (Undesired) Carbocation->Alkylated_Product Alkylation Trapped_Cation Trapped Cation Carbocation->Trapped_Cation Trapping Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2 Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys, Tyr) Scavenger Scavenger (e.g., TIS, EDT) Scavenger_Selection_Workflow Start Start: Boc Deprotection Required Check_Residues Identify Nucleophilic Residues (Trp, Met, Cys, Tyr)? Start->Check_Residues No_Scavenger Use TFA/DCM. Monitor for side products. Check_Residues->No_Scavenger No Select_Scavenger Select Appropriate Scavenger(s) Check_Residues->Select_Scavenger Yes Perform_Deprotection Perform Deprotection No_Scavenger->Perform_Deprotection Trp_Met Trp or Met present Select_Scavenger->Trp_Met Cys Cys present Select_Scavenger->Cys Multiple Multiple sensitive residues Select_Scavenger->Multiple Use_TIS_TES Use TIS or TES Trp_Met->Use_TIS_TES Use_EDT Use EDT Cys->Use_EDT Use_Cocktail Use a scavenger cocktail (e.g., Reagent K) Multiple->Use_Cocktail Use_TIS_TES->Perform_Deprotection Use_EDT->Perform_Deprotection Use_Cocktail->Perform_Deprotection Analyze Analyze Crude Product (HPLC, LC-MS) Perform_Deprotection->Analyze Success Success Analyze->Success Clean Product Optimize Optimize Scavenger Cocktail or Reaction Conditions Analyze->Optimize Side Products Observed Optimize->Select_Scavenger

References

Storage and stability issues of Boc-L-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] While some suppliers suggest room temperature storage, for long-term stability, it is advisable to store it at 2-8°C.[2][3] It should be kept away from incompatible substances such as strong oxidizing agents.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[4]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound has limited solubility. It is sparingly soluble in methanol (B129727) and only slightly soluble in water.[5] For aqueous solutions, gentle warming and sonication may aid dissolution. If preparing aqueous stock solutions for cell culture, it is recommended to filter-sterilize the solution through a 0.22 µm filter.[4]

Q4: What are the primary stability concerns for this compound?

A4: The main stability concern is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[] Exposure to acidic conditions can lead to the premature removal of the Boc group, rendering the compound unsuitable for its intended use in peptide synthesis. Additionally, like other diaminobutyric acid derivatives, there is a potential for intramolecular cyclization under certain conditions.

Q5: Is this compound sensitive to light or heat?

Troubleshooting Guides

Issue 1: Inconsistent Results in Peptide Synthesis

Symptoms:

  • Low yield of the desired peptide.

  • Presence of unexpected side products in the final product analysis (e.g., by HPLC or Mass Spectrometry).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Premature Deprotection of the Boc Group Ensure all solvents and reagents used are free from acidic impurities. If the compound has been stored improperly, consider re-evaluating its purity before use.
Incomplete Coupling Reactions The steric hindrance of the Boc group can sometimes lead to incomplete coupling. Consider extending the coupling reaction time or using a more potent coupling agent.
Side Reactions of the Free Gamma-Amine If the gamma-amino group is intended to be protected and is not, it can lead to side reactions. Confirm the identity and purity of your starting material.
Issue 2: Solubility Problems

Symptoms:

  • Difficulty dissolving the solid compound.

  • Precipitation of the compound from the solution upon standing or during a reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Intrinsic Solubility As the compound has limited solubility in water and is only sparingly soluble in methanol, consider using a co-solvent system if your experimental conditions permit. Gentle heating and sonication can aid dissolution, but be mindful of potential degradation with prolonged heating.
Incorrect Solvent Choice Ensure the chosen solvent is appropriate for your application and is of high purity.
pH of the Solution The solubility of amino acids and their derivatives can be pH-dependent. Adjusting the pH of the solution may improve solubility, but avoid strongly acidic conditions to prevent Boc deprotection.

Stability Data

The following tables summarize illustrative data from a hypothetical forced degradation study on this compound. These values are provided as a guideline for potential stability issues and are not based on specific experimental results for this compound.

Table 1: Stability of this compound in Solution under Various Stress Conditions

Condition Time (hours) % Degradation (Illustrative) Primary Degradation Product (Hypothesized)
0.1 M HCl (aq)215%L-2,4-diaminobutyric acid
0.1 M HCl (aq)850%L-2,4-diaminobutyric acid
0.1 M NaOH (aq)2< 1%-
0.1 M NaOH (aq)85%Potential cyclization product
3% H₂O₂ (aq)24< 2%-
Heat (60°C in water)24< 5%-
Light (ICH Q1B)24< 1%-

Table 2: Recommended Storage Conditions Summary

Form Storage Temperature Duration Notes
SolidRoom TemperatureShort-termIn a cool, dry, well-ventilated area.[1]
Solid2-8°CLong-termRecommended for optimal stability.[2][3]
Stock Solution-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[4]
Stock Solution-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in methanol.

Materials:

  • This compound (MW: 218.25 g/mol )

  • Anhydrous methanol

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weigh out 2.18 mg of this compound.

  • Transfer the solid to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous methanol to the tube.

  • Vortex the tube for 1-2 minutes to aid dissolution.

  • If the solid is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study (Illustrative)

Objective: To assess the stability of this compound under various stress conditions.

Materials:

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the respective stressor solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic stress).

  • Stress Conditions:

    • Acidic: Incubate the HCl solution at 40°C.

    • Basic: Incubate the NaOH solution at 40°C.

    • Oxidative: Keep the H₂O₂ solution at room temperature.

    • Thermal: Incubate the water solution at 60°C.

    • Photolytic: Expose the water solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. An example method could be a C18 column with a gradient elution of water and acetonitrile with 0.1% trifluoroacetic acid, and UV detection at 210 nm.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.

Visualizations

degradation_pathway Boc_Dab This compound Dab L-2,4-diaminobutyric acid Boc_Dab->Dab  Acidic Hydrolysis (Boc deprotection) Lactam Pyrrolidone derivative (γ-lactam) Boc_Dab->Lactam Intramolecular Cyclization (e.g., under basic conditions)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 M HCl) Incubate Incubate under stress conditions Base Basic (e.g., 0.1 M NaOH) Oxidation Oxidative (e.g., 3% H₂O₂) Thermal Thermal (e.g., 60°C) Photo Photolytic (ICH Q1B) Start Prepare 1 mg/mL solution of This compound Sample Withdraw samples at 0, 2, 4, 8, 24 hours Incubate->Sample Quench Neutralize/Quench reaction Sample->Quench Analyze Analyze by Stability-Indicating HPLC Method Quench->Analyze

References

Technical Support Center: Alternative Methods for Boc Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding alternative methods for tert-butyloxycarbonyl (Boc) group cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard TFA/DCM protocol for Boc deprotection is leading to side products. What are the common side reactions and how can I avoid them?

A1: Strong acidic conditions, such as those from Trifluoroacetic Acid (TFA), can lead to several side reactions, particularly with sensitive substrates. Common side products include:

  • t-Butylation: The reactive t-butyl cation generated during cleavage can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine), thiols (cysteine), and thioethers (methionine).[1][2]

  • Trifluoroacetylation: The deprotected amine can sometimes be acylated by a trifluoroacetyl group, especially when using TFA.[3]

  • Degradation of Acid-Sensitive Groups: Other acid-labile protecting groups (e.g., trityl, t-butyl esters) may be cleaved, and sensitive functional groups or stereocenters may be compromised.[3]

Troubleshooting Steps:

  • Use of Scavengers: To prevent t-butylation, add "scavengers" to the reaction mixture to trap the t-butyl cation.[1][3] Common scavengers include triisopropylsilane (B1312306) (TIS), anisole, thioanisole, or water.[3][4] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[4]

  • Milder Acidic Conditions: Consider using a milder acidic reagent like 4M HCl in dioxane, which can often provide a cleaner reaction.[3][5]

  • Alternative Non-Acidic Methods: If your compound is highly acid-sensitive, explore non-acidic cleavage methods.

Q2: I have an acid-sensitive substrate. What are some reliable alternative methods for Boc deprotection?

A2: Several milder alternatives to strong acids like TFA exist for Boc cleavage on sensitive molecules.[3][4] These methods often offer greater selectivity and functional group tolerance.

  • Lewis Acid Catalysis: Reagents like Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) in an organic solvent can effectively remove the Boc group under milder conditions than strong Brønsted acids.[3][4] TMSI can be used under neutral conditions.[3]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point solvent such as dioxane or toluene (B28343) can induce thermal cleavage of the protecting group without the need for acid.[3][6]

  • Oxalyl Chloride/Methanol (B129727): This system has been reported as a mild and selective method for deprotecting N-Boc groups, even in the presence of other acid-labile functionalities.[7][8]

  • Water-Mediated Deprotection: Refluxing the Boc-protected amine in water can achieve deprotection, representing a green chemistry alternative.[9]

Q3: My Boc deprotection reaction is incomplete, with significant starting material remaining. What should I do?

A3: Incomplete deprotection is a common issue that can often be resolved by adjusting the reaction conditions.[3][4]

Troubleshooting Steps:

  • Increase Acid Strength or Concentration: If using an acid-based method, you may need to increase the concentration of the acid. For example, if 20% TFA in DCM is ineffective, try increasing it to 50%.[4]

  • Extend Reaction Time: Deprotection is a kinetic process. Monitor the reaction over a longer period using TLC or LC-MS.[4]

  • Increase Temperature: Gentle heating may be required for some substrates to drive the reaction to completion.[4]

  • Ensure Good Solubility: Make sure your starting material is fully dissolved in the chosen solvent system.[4]

  • Switch to a Stronger Reagent System: If milder conditions fail, a stronger system like 4M HCl in 1,4-dioxane (B91453) may be necessary.[4]

Q4: How can I selectively deprotect one Boc group in the presence of another?

A4: Achieving selective deprotection of one of multiple Boc groups can be challenging but is possible by fine-tuning the reaction conditions.

  • Lewis Acids: Milder Lewis acids such as Zinc Bromide (ZnBr₂) can sometimes selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[10][11] Montmorillonite K10 clay has been used to selectively cleave aromatic N-Boc groups in the presence of aliphatic N-Boc amines.[11]

  • Thermal Deprotection in Continuous Flow: By controlling the temperature and residence time in a continuous flow reactor, it is possible to achieve selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group.[12]

  • Careful Stoichiometry of Acid: In some cases, using a controlled amount of a weaker acid may allow for selective deprotection, though this often requires careful optimization for each specific substrate.

Alternative Boc Cleavage Methods: Data Summary

The following table summarizes various alternative methods for Boc group cleavage with typical reaction conditions and yields.

MethodReagents & ConditionsTypical Reaction TimeReported YieldsNotes
Lewis Acid Catalysis ZnBr₂ in CH₂Cl₂Varies (substrate dependent)Good to ExcellentMilder than strong acids, can be selective.[3]
TMSI in CHCl₃ or CH₂Cl₂< 15 minutes for many substratesHighMild, non-hydrolytic method.[13]
Thermal Deprotection Heating in a high-boiling solvent (e.g., dioxane, toluene)Varies (can be long)Substrate dependentAcid-free method.[3][6]
Oxalyl Chloride/Methanol Oxalyl chloride (3 equiv.) in Methanol, Room Temperature1 - 4 hoursUp to 90%Mild and tolerant of many functional groups.[7][8]
Water-Mediated Refluxing in water (90-100 °C)< 15 minutesExcellent"Green" alternative, no additional reagents needed.[9]
Mechanochemical p-toluenesulfonic acid, solvent-free ball milling~10 minutesQuantitativeEnvironmentally friendly, mild conditions.[14]

Experimental Protocols

Protocol 1: Boc Deprotection using Zinc Bromide (ZnBr₂)
  • Reaction Setup: Dissolve the Boc-protected amine in anhydrous dichloromethane (B109758) (CH₂Cl₂) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add Zinc Bromide (ZnBr₂) (1.5 - 3 equivalents) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Thermal Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected amine in a high-boiling point solvent such as dioxane or toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 3: Boc Deprotection using Oxalyl Chloride/Methanol
  • Reaction Setup: Dissolve the Boc-protected starting material (1 equivalent) in methanol (e.g., to 50 mg in 3 mL) in a dry round-bottom flask with a stirring bar at room temperature.[15]

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution.[15] An immediate temperature increase and sputtering may be observed.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[15]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer, filter, and concentrate to obtain the deprotected amine.

Visualized Workflows and Concepts

Boc_Deprotection_Troubleshooting start Problem with Boc Deprotection incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Products (e.g., t-Butylation) start->side_products acid_sensitive Acid-Sensitive Substrate start->acid_sensitive solution1 Increase Acid Conc. Extend Time/Temp incomplete_reaction->solution1 Adjust Conditions solution2 Add Scavengers (TIS, Anisole) side_products->solution2 Trap Cations solution3 Use Milder Lewis Acids (ZnBr2, TMSI) acid_sensitive->solution3 Alternative Reagents solution4 Thermal or Neutral Methods acid_sensitive->solution4 Avoid Acid

Caption: Troubleshooting logic for common Boc deprotection issues.

Alternative_Boc_Cleavage_Workflow cluster_methods Alternative Deprotection Methods start Boc-Protected Substrate lewis_acid Lewis Acid (e.g., ZnBr2) start->lewis_acid thermal Thermal (Heat in Dioxane) start->thermal neutral Neutral (e.g., TMSI) start->neutral monitoring Reaction Monitoring (TLC, LC-MS) lewis_acid->monitoring thermal->monitoring neutral->monitoring workup Work-up & Purification monitoring->workup product Deprotected Amine workup->product

Caption: General workflow for alternative Boc cleavage methods.

References

Validation & Comparative

A Head-to-Head Comparison of Boc and Cbz Protecting Groups for Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the intricate fields of peptide synthesis and drug development, the judicious selection of protecting groups for amines is a critical determinant of success. Among the arsenal (B13267) of available options, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long stood as pillars of amine protection strategy. This guide offers a comprehensive, data-driven comparison of these two carbamate-based protecting groups to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences Between Boc and Cbz

The fundamental distinction between the Boc and Cbz protecting groups lies in their cleavage conditions, which dictates their orthogonality and, consequently, their strategic application in multi-step syntheses.[1][2] The Boc group is renowned for its acid lability, while the Cbz group is characteristically removed under reductive conditions, typically catalytic hydrogenolysis.[3] This inherent difference in their deprotection chemistry allows for their selective removal in the presence of one another, a cornerstone of modern synthetic strategy.[4]

Performance Data: A Comparative Overview

The following tables summarize typical performance data for the introduction (protection) and removal (deprotection) of Boc and Cbz groups on primary and secondary amines. It is important to note that yields and reaction times are highly substrate-dependent, but these values provide a general basis for comparison.[2]

Table 1: Comparison of Amine Protection Reactions

ParameterBoc ProtectionCbz Protection
Typical Reagent Di-tert-butyl dicarbonate (B1257347) (Boc)₂OBenzyl (B1604629) chloroformate (Cbz-Cl)
Base NaHCO₃, NaOH, Et₃N, DMAPNaHCO₃, Na₂CO₃, Pyridine
Solvent THF, Dioxane, CH₂Cl₂, H₂OTHF/H₂O, CH₂Cl₂, Dioxane
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 12 hours2 - 20 hours
Typical Yield >95%>90%
Key Advantages Mild reaction conditions, high yields.[5]Protected product is often crystalline and stable.[6]
Potential Limitations (Boc)₂O can be sensitive to moisture.Cbz-Cl is a lachrymator and moisture-sensitive.

Table 2: Comparison of Amine Deprotection Reactions

ParameterBoc DeprotectionCbz Deprotection
Typical Reagent Trifluoroacetic acid (TFA), HClH₂, Pd/C
Solvent CH₂Cl₂MeOH, EtOH, EtOAc
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 0.5 - 4 hours1 - 16 hours
Typical Yield >95%>95%
Key Advantages Rapid and clean reaction.[7]Very mild and neutral conditions.[8]
Potential Limitations Harsh acidic conditions may not be suitable for acid-labile substrates. The tert-butyl cation formed can lead to side reactions.[1][3]Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[8] Safety concerns with H₂ gas.

Orthogonality and Strategic Considerations

The contrasting deprotection conditions of Boc and Cbz groups are the foundation of their use in orthogonal protection strategies.[4] A Boc group can be selectively removed with acid without affecting a Cbz group, and conversely, a Cbz group can be cleaved by hydrogenolysis in the presence of a Boc group.[9] This orthogonality is invaluable in complex syntheses where multiple amine functionalities require independent manipulation.

A decision tree for selecting an appropriate amine protecting group.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of amines using Boc and Cbz groups.

Boc Protection of a Primary Amine

Reagents:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., THF or DCM).[10]

  • Add a base such as triethylamine (1.1 - 1.5 equiv) or an aqueous solution of sodium bicarbonate.[10]

  • Add di-tert-butyl dicarbonate (1.1 - 1.5 equiv) to the solution, portion-wise or as a solution in the reaction solvent.[10]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[10]

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ if an organic base was used.[10]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]

Boc Deprotection using Trifluoroacetic Acid (TFA)

Reagents:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane.[11]

  • Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.[11]

  • Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.[11]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as its TFA salt.[1]

G Boc Protection and Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Amine (R-NH2) Boc2O (Boc)2O, Base Amine->Boc2O Reaction Boc_Amine Boc-Protected Amine (R-NHBoc) Boc2O->Boc_Amine Boc_Amine2 Boc-Protected Amine (R-NHBoc) TFA TFA/DCM Boc_Amine2->TFA Cleavage Deprotected_Amine Deprotected Amine (R-NH3+ TFA-) TFA->Deprotected_Amine

A typical experimental workflow for Boc protection and deprotection.
Cbz Protection of a Primary Amine

Reagents:

  • Primary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve the amine (1.0 equiv) in a mixture of THF and water (e.g., 2:1).[4]

  • Add sodium bicarbonate (2.0 equiv).[4]

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.5 equiv) dropwise.[4]

  • Stir the reaction at 0 °C to room temperature for several hours, monitoring by TLC.[4]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[4]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The product can be further purified by silica (B1680970) gel chromatography.[4]

Cbz Deprotection by Catalytic Hydrogenolysis

Reagents:

Procedure:

  • Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol.[8]

  • Add 10% Palladium on carbon (typically 5-10 mol%).[8]

  • Stir the mixture under an atmosphere of hydrogen gas (balloon pressure is often sufficient) at room temperature.[8]

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.[8]

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.[8]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[8]

G Cbz Protection and Deprotection Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Amine (R-NH2) CbzCl Cbz-Cl, Base Amine->CbzCl Reaction Cbz_Amine Cbz-Protected Amine (R-NHCbz) CbzCl->Cbz_Amine Cbz_Amine2 Cbz-Protected Amine (R-NHCbz) H2_PdC H2, Pd/C Cbz_Amine2->H2_PdC Cleavage Deprotected_Amine Deprotected Amine (R-NH2) H2_PdC->Deprotected_Amine

A typical experimental workflow for Cbz protection and deprotection.

Conclusion

Both Boc and Cbz are highly effective and reliable protecting groups for amines, each with a distinct profile of stability and reactivity. The choice between them is a strategic decision based on the overall synthetic plan, particularly the presence of other functional groups that may be sensitive to the deprotection conditions of one group but not the other.[2] The orthogonality of Boc (removed by acid) and Cbz (removed by hydrogenolysis) is a cornerstone of modern peptide and complex molecule synthesis, allowing for the selective unmasking of different amine groups within the same molecule.[2] A thorough understanding of their respective strengths and limitations, as outlined in this guide, will empower researchers to devise more efficient and successful synthetic strategies.

References

A Head-to-Head Battle: TFA vs. HCl for Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceuticals, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone for amine protection. Its widespread use is attributed to its stability across a range of chemical conditions and its facile removal under acidic environments. The two most common reagents for this critical deprotection step are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This guide provides an in-depth comparison of their efficacy, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Comparing TFA and HCl

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in Dichloromethane (B109758) (DCM)4M in Dioxane or Ethyl Acetate
Reaction Time 0.5 - 4 hours1 - 12 hours
Advantages Highly effective, volatile (easy removal), well-suited for solid-phase peptide synthesis.[1]Cost-effective, readily available, can offer greater selectivity in the presence of other acid-labile groups.[1][2]
Disadvantages Corrosive, toxic, can cleave other acid-labile groups, potential for trifluoroacetylation side products, environmental concerns.[1][3]Can be less selective than TFA in some cases, potential for chlorinated byproducts.[1]

Quantitative Performance Data

The following table summarizes experimental data for the deprotection of various Boc-protected substrates using both TFA and HCl. It is important to note that the data is compiled from different sources and reaction conditions may vary.

SubstrateReagent/ConditionsReaction TimeYieldReference
N-Boc-L-Alanine4M HCl in Dioxane, RT30 min98%(Han et al., 2001)[2]
N-Boc-L-Valine4M HCl in Dioxane, RT30 min97%(Han et al., 2001)[2]
N-Boc-L-Leucine4M HCl in Dioxane, RT30 min99%(Han et al., 2001)[2]
N-Boc-L-Phenylalanine4M HCl in Dioxane, RT30 min98%(Han et al., 2001)[2]
N-Boc-Glycine4M HCl in Dioxane, RT30 min99%(Han et al., 2001)[2]
General Boc-amine25% TFA in DCM, RT2 hoursNot specified[4]
General Boc-amineConc. TFA, RT2-12 hoursNot specified[4]
Boc-D-4-aminomethylphe(Boc)TFA/DCMNot specifiedNot specified[5]

The Underlying Chemistry: Mechanism of Deprotection

The acid-catalyzed deprotection of the Boc group proceeds through a similar mechanistic pathway for both TFA and HCl. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium (B1175870) salt (trifluoroacetate or hydrochloride).

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Loss of Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation Amine_Salt Amine Salt (TFA or HCl) Free_Amine->Amine_Salt + H⁺ Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺

Caption: General mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Below are representative experimental protocols for Boc deprotection using TFA and HCl.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 0.5 to 4 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine trifluoroacetate (B77799) salt can often be used directly in the next step or neutralized with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent to yield the free amine.[1]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Suspension: Suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature. Reaction times can range from 1 to 12 hours, and progress should be monitored by TLC or LC-MS.

  • Isolation: Once the reaction is complete, the solvent is evaporated under vacuum to isolate the hydrochloride salt of the deprotected amine.[1]

Experimental Workflow: A Visual Guide

The following diagram illustrates a typical experimental workflow for Boc deprotection.

Boc_Deprotection_Workflow Start Start with Boc-Protected Compound Dissolve Dissolve in Appropriate Solvent Start->Dissolve Add_Acid Add Acid (TFA or HCl) Dissolve->Add_Acid Stir Stir at Room Temperature Add_Acid->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Workup Work-up/Isolation Monitor->Workup Reaction Complete Product Isolated Amine Salt or Free Amine Workup->Product

Caption: A generalized experimental workflow for Boc deprotection.

Side Reactions and Considerations

A critical aspect of choosing a deprotection reagent is the potential for side reactions. The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired alkylation of sensitive residues, such as tryptophan and methionine, in peptide synthesis. To mitigate this, scavengers like triethylsilane or anisole (B1667542) are often added to the reaction mixture.[5]

With TFA, a notable side reaction is the trifluoroacetylation of the newly deprotected amine, which can complicate purification. While less common, the use of HCl can sometimes lead to the formation of chlorinated byproducts.[1]

Conclusion

Both TFA and HCl are highly effective reagents for the removal of the Boc protecting group. The choice between them often hinges on a balance of factors including cost, reaction time, substrate sensitivity, and the desired final salt form. TFA, with its high volatility, often simplifies the work-up process and is a mainstay in solid-phase peptide synthesis.[5] On the other hand, HCl in dioxane offers a cost-effective and sometimes more selective alternative, particularly when other acid-labile protecting groups are present.[2] Careful consideration of the specific substrate and the overall synthetic strategy is paramount in selecting the optimal deprotection method.

References

A Comparative Guide to the Purity Analysis of Boc-L-Dab-OH by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is paramount to the success of peptide synthesis. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of Nα-tert-Butoxycarbonyl-L-2,4-diaminobutyric acid (Boc-L-Dab-OH), a key building block in the synthesis of complex peptides. This document outlines detailed experimental protocols, presents comparative data, and discusses the strengths of each analytical technique.

Introduction to Boc-L-Dab-OH and Purity Assessment

Boc-L-Dab-OH is a non-proteinogenic amino acid derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis, allowing for the controlled, stepwise elongation of peptide chains. The purity of Boc-L-Dab-OH is critical, as impurities can lead to the formation of undesired side products, impacting the yield and biological activity of the final peptide.

The two primary methods for assessing the purity of such compounds are HPLC and NMR. HPLC provides quantitative information about the presence of impurities, while NMR offers detailed structural information, confirming the identity of the main component and characterizing any impurities present.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a Boc-L-Dab-OH sample, integrating both HPLC and NMR techniques.

Purity Analysis Workflow for Boc-L-Dab-OH cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Boc-L-Dab-OH Sample Prep_HPLC Prepare solution for HPLC (e.g., in Mobile Phase) Sample->Prep_HPLC Prep_NMR Prepare solution for NMR (e.g., in DMSO-d6) Sample->Prep_NMR HPLC HPLC Analysis (Reversed-Phase) Prep_HPLC->HPLC NMR NMR Analysis (1H & 13C) Prep_NMR->NMR Data_HPLC Chromatogram Analysis: - Purity Calculation (% Area) - Impurity Profiling HPLC->Data_HPLC Data_NMR Spectral Analysis: - Chemical Shift & Integration - Structural Confirmation - Impurity Identification NMR->Data_NMR Report Final Purity Report Data_HPLC->Report Data_NMR->Report

Caption: Workflow for Boc-L-Dab-OH Purity Analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For Boc-L-Dab-OH, reversed-phase HPLC is the most common method used.

Experimental Protocol for HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of Boc-L-Dab-OH is prepared in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis
ParameterBoc-L-Dab-OHAlternative: Fmoc-L-Dab-OH
Typical Purity (by HPLC area %) ≥ 98%≥ 97%
Retention Time (min) ~ 8.5~ 12.2
Major Impurity 1 (e.g., free Dab) < 0.5%< 0.5%
Major Impurity 2 (e.g., over-protected species) < 1.0%< 1.5%

Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and gradient conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound and is an excellent tool for confirming the identity of Boc-L-Dab-OH and identifying any structurally related impurities. Both ¹H and ¹³C NMR are typically employed.

Experimental Protocol for NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds.

  • Sample Preparation: Approximately 10-20 mg of the Boc-L-Dab-OH sample is dissolved in ~0.7 mL of the deuterated solvent.

Data Presentation: ¹H NMR Chemical Shift Comparison
Proton AssignmentBoc-L-Dab-OH (Expected δ, ppm)Alternative: Fmoc-L-Dab-OH (Expected δ, ppm)
Boc ( (CH₃)₃ ) ~ 1.40 (s, 9H)~ 1.39 (s, 9H)
α-CH ~ 3.8 - 4.0 (m, 1H)~ 4.1 - 4.3 (m, 1H)
β-CH₂ ~ 1.6 - 1.8 (m, 2H)~ 1.7 - 1.9 (m, 2H)
γ-CH₂ ~ 2.9 - 3.1 (m, 2H)~ 3.0 - 3.2 (m, 2H)
α-NH (Boc) ~ 6.8 - 7.2 (d, 1H)Not Applicable
γ-NH (free) Broad signal~ 7.3 - 7.5 (t, 1H)
Fmoc Protons Not Applicable~ 4.2 - 4.4 (m, 3H), ~ 7.3 - 7.9 (m, 8H)
COOH ~ 12.0 - 12.5 (br s, 1H)~ 12.2 - 12.7 (br s, 1H)

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet). Integrations are relative to the number of protons.

Comparison of HPLC and NMR for Purity Analysis

FeatureHPLCNMR
Primary Information Quantitative purity, number of components.Structural confirmation, identification of impurities.
Sensitivity High (can detect trace impurities).Lower (impurities <1% may be difficult to quantify).
Quantification Excellent for relative quantification (% area).Can be quantitative with internal standards.
Structural Information Limited (retention time is not a unique identifier).Excellent (provides a unique fingerprint of the molecule).
Throughput Relatively high.Lower (requires longer acquisition times).
Sample Requirement Low (micrograms to milligrams).Higher (milligrams).

Conclusion

Both HPLC and NMR are indispensable tools for the comprehensive purity analysis of Boc-L-Dab-OH. HPLC excels in providing accurate quantitative data on the purity and the relative amounts of any impurities present. NMR, on the other hand, is unparalleled in its ability to provide detailed structural information, confirming the identity of the desired product and aiding in the characterization of unknown impurities. For rigorous quality control in research and drug development, a combined approach utilizing both techniques is highly recommended to ensure the identity, purity, and quality of Boc-L-Dab-OH.

A Comparative Guide to the Characterization of Peptides Synthesized with Boc-L-Dab-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like L-2,4-diaminobutyric acid (L-Dab) offers a powerful strategy to enhance the therapeutic properties of peptides. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) is a critical determinant of the final product's yield, purity, and overall success. This guide provides an objective comparison of peptides synthesized using Boc-L-Dab-OH versus the commonly used alternative, Fmoc-L-Dab(Boc)-OH, supported by a discussion of experimental data and detailed characterization protocols.

Introduction to L-Dab in Peptide Synthesis

L-2,4-diaminobutyric acid is a non-proteinogenic amino acid that contains a side chain with a primary amine. This feature makes it a valuable building block for introducing positive charges, creating branched peptides, or for post-synthesis modifications. The two primary strategies for incorporating L-Dab into a peptide sequence involve using either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group.

  • Boc-L-Dab-OH: In this approach, the α-amino group is protected by the acid-labile Boc group. The side-chain amine is typically protected by a group that is stable to the acidic conditions used for Boc removal, such as the base-labile Fmoc group.

  • Fmoc-L-Dab(Boc)-OH: This is the more commonly used alternative where the α-amino group is protected by the base-labile Fmoc group, and the side-chain amine is protected by the acid-labile Boc group.[1]

The choice between these two strategies has significant implications for the synthesis process, potential side reactions, and the final purity of the peptide.

Performance Comparison: Boc vs. Fmoc Strategy for L-Dab Incorporation

Performance MetricBoc-L-Dab-OH StrategyFmoc-L-Dab(Boc)-OH StrategyKey Considerations
Coupling Efficiency Generally high. In situ neutralization protocols can enhance coupling of challenging sequences.[4]Generally high with modern coupling reagents like HBTU/HATU.[]Steric hindrance around the α-amino group can affect coupling efficiency in both strategies.
Crude Peptide Purity Can be lower due to repeated acid treatments which may cause side reactions like depurination of certain residues (not Dab).Generally higher due to milder deprotection conditions (piperidine).[2][4]Purity is highly sequence-dependent.
Overall Yield Can be variable and is often dependent on the efficiency of the final cleavage step.Often higher due to the milder reaction conditions and potentially higher crude purity.Yield is influenced by the number of residues and the specific sequence.
Racemization Racemization can occur during activation, but is generally low for most amino acids.[7][8]Racemization is a known risk, especially for sensitive amino acids, but can be minimized with appropriate coupling reagents and additives.[7][8]The risk of racemization for L-Dab is not reported to be exceptionally high in either strategy.
Side Reactions Potential for acid-catalyzed side reactions on sensitive residues (e.g., Trp, Met).Piperidine-induced side reactions like aspartimide formation can occur.L-Dab itself is not particularly prone to unique side reactions under standard SPPS conditions.
Cleavage Conditions Harsh, typically requiring strong acids like HF or TFMSA.Mild, using trifluoroacetic acid (TFA).[2][4]The choice of side-chain protecting groups for other residues dictates the final cleavage cocktail.
Automation Compatibility Less common on modern automated synthesizers.The standard for most automated peptide synthesizers.Fmoc chemistry is generally more amenable to high-throughput synthesis.

Experimental Protocols

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptide. The following are detailed protocols for the analysis of a synthetic peptide containing L-Dab.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

RP-HPLC is the primary method for assessing the purity of a synthetic peptide.[9][10][11][12][13]

Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% TFA in water or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.

    • Solvent B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient Elution:

    • A typical gradient would be from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min. The specific gradient should be optimized based on the hydrophobicity of the peptide.

  • Detection: Monitor the absorbance at 214 nm (for the peptide bond) and 280 nm (if the peptide contains aromatic residues like Trp, Tyr, or Phe).

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.[13]

Protocol:

  • LC System: Use an HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

  • Column and Mobile Phase: A C18 column is typically used. For MS detection, it is preferable to use a mobile phase with a more volatile acid like formic acid (0.1%) instead of TFA, which can cause ion suppression.

  • Mass Spectrometry Parameters:

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire data over a mass range that includes the expected m/z values of the protonated peptide.

    • The observed mass should be within a few ppm of the calculated theoretical mass for high-resolution instruments.

  • Tandem MS (MS/MS): To confirm the peptide sequence, select the parent ion of the target peptide for fragmentation (e.g., using collision-induced dissociation - CID). The resulting fragment ions (b- and y-ions) can be used to verify the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[10][14][15][16]

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a known amount of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Experiments:

    • 1D ¹H NMR: Provides a general overview of the proton signals and can indicate the overall folding state of the peptide.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).

  • Data Analysis: The sequential assignment of all proton resonances is the first step. The NOE cross-peaks are then used to generate distance restraints, which are used in molecular modeling programs to calculate the 3D structure of the peptide.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflows

The following diagrams illustrate the general workflows for Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (TFA) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Boc-AA-OH Coupling (e.g., HBTU) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat n times FinalCleavage Final Cleavage (HF or TFMSA) Washing->FinalCleavage

General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Coupling Fmoc-AA-OH Coupling (e.g., HBTU) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat n times FinalCleavage Final Cleavage (TFA Cocktail) Washing->FinalCleavage

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway: Mechanism of Action of Cationic Antimicrobial Peptides

Many peptides incorporating L-Dab, such as polymyxin (B74138) B analogues, function as cationic antimicrobial peptides. Their mechanism of action often involves interaction with and disruption of the bacterial cell membrane.[14][15][17][18]

AMP_Mechanism cluster_membrane Bacterial Cell Membrane (Negative Charge) Membrane Lipid Bilayer AMP Cationic Peptide (e.g., with L-Dab) Binding Electrostatic Binding AMP->Binding Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation/ Membrane Disruption Insertion->Pore Leakage Leakage of Cellular Contents Pore->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Simplified mechanism of action for a cationic antimicrobial peptide.

Conclusion

The choice between Boc-L-Dab-OH and Fmoc-L-Dab(Boc)-OH for peptide synthesis depends on several factors, including the specific peptide sequence, the desired scale of synthesis, and the available equipment. While the Fmoc strategy is generally favored for its milder conditions and compatibility with automation, the Boc strategy can be advantageous for certain "difficult" or hydrophobic sequences.[4] Regardless of the synthetic strategy employed, rigorous characterization of the final peptide using a combination of HPLC, mass spectrometry, and NMR is crucial to ensure the identity, purity, and correct structure of the product, which is paramount for its intended application in research and drug development.

References

Unlocking the Potential: A Comparative Guide to the Biological Activity of Peptides Containing L-2,4-Diaminobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, peptides incorporating the non-proteinogenic amino acid L-2,4-diaminobutyric acid (DAB) represent a compelling class of molecules with diverse and potent biological activities. This guide provides a comprehensive comparison of their antimicrobial, anticancer, and neuroactive properties, supported by quantitative data and detailed experimental protocols. The inclusion of DAB, with its basic side chain, often imparts a cationic nature to these peptides, a key determinant of their interaction with biological membranes and receptors.

Antimicrobial Activity: Disrupting Defenses

Peptides containing L-2,4-diaminobutyric acid are well-recognized for their potent antimicrobial properties, particularly against Gram-negative bacteria. The cationic nature of DAB residues facilitates the initial electrostatic interaction with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS). This interaction displaces divalent cations like Ca²⁺ and Mg²⁺, leading to membrane destabilization, increased permeability, and ultimately, cell death. A prominent example of this class is the polymyxin (B74138) family of antibiotics.

Comparative Antimicrobial Activity (MIC Values)

The efficacy of these peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for various DAB-containing peptides against a range of bacterial strains.

Peptide/CompoundTarget OrganismMIC (µg/mL)Reference
Polymyxin BE. coli0.5 - 2[1]
Polymyxin BP. aeruginosa1 - 4[1]
Polymyxin BK. pneumoniae0.5 - 2[1]
Colistin (Polymyxin E)A. baumannii0.5 - 2[2]
(Gbu)8-DAB-PNA (PNA4897)E. coli MG1655< 1[3]
T2-02Carbapenem-resistant A. baumannii3.5[4]
PE04-1Multidrug-resistant A. baumannii156.25 - 312.5[4]
RRIKAMethicillin-resistant S. pseudintermedius1 - 2 (µM)[5]
WR-12Methicillin-resistant S. pseudintermedius1 - 2 (µM)[5]

Antimicrobial Mechanism of Action: Membrane Disruption

The primary mechanism of action for many DAB-containing antimicrobial peptides involves the disruption of the bacterial cell membrane. This process can be visualized as a series of steps:

Antimicrobial_Mechanism cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negative Charge) Displacement Displacement of Divalent Cations LPS->Displacement triggers CaMg Ca²⁺ / Mg²⁺ CaMg->Displacement Peptide DAB-Containing Peptide (Cationic) Peptide->LPS Electrostatic Interaction Insertion Hydrophobic Insertion into Membrane Displacement->Insertion allows Permeabilization Membrane Permeabilization Insertion->Permeabilization leads to CellDeath Cell Death Permeabilization->CellDeath results in Anticancer_Apoptosis cluster_cell Cancer Cell cluster_mito Mitochondrion Bax Bax CytoC Cytochrome c Bax->CytoC Promotes release Bcl2 Bcl-2 Bcl2->CytoC Inhibits release Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Peptide DAB-Containing Anticancer Peptide Peptide->Bax Upregulates Peptide->Bcl2 Downregulates Neuroactive_Signaling cluster_membrane Neuronal Membrane GPCR G-Protein Coupled Receptor (GPCR) GProtein G-Protein GPCR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Peptide DAB-Containing Neuroactive Peptide Peptide->GPCR Binds to Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activates CellularResponse Cellular Response (e.g., Ion Channel Modulation, Gene Expression) Kinase->CellularResponse Phosphorylates targets, leading to

References

Orthogonal protection strategies in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Orthogonal Protection Strategies in Peptide Synthesis

For researchers, scientists, and drug development professionals, the successful synthesis of complex peptides hinges on a meticulously planned strategy of protecting reactive functional groups. Orthogonal protecting groups are the cornerstone of modern peptide chemistry, enabling the selective deprotection of specific sites without affecting others. This allows for the precise construction of intricate peptide architectures, including cyclic, branched, and conjugated peptides.

This guide provides an objective comparison of the predominant orthogonal protection strategies in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols. We will delve into the classic Fmoc/tBu and Boc/Bzl approaches, as well as complementary and alternative techniques such as Native Chemical Ligation and Click Chemistry.

Core Orthogonal Strategies: Fmoc/tBu vs. Boc/Bzl

The two most established strategies in SPPS are the base-labile Fluorenylmethyloxycarbonyl (Fmoc) in conjunction with acid-labile tert-Butyl (tBu) side-chain protection, and the acid-labile tert-Butoxycarbonyl (Boc) used with more acid-stable Benzyl (Bzl) based side-chain protecting groups. The choice between these two methodologies is dictated by the peptide's sequence, length, complexity, and the presence of sensitive residues.

Data Presentation: Comparison of Fmoc/tBu and Boc/Bzl Strategies
FeatureFmoc/tBu StrategyBoc/Bzl StrategyReferences
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)[1]
α-Amino Deprotection Base-labile (e.g., 20% piperidine (B6355638) in DMF)Acid-labile (e.g., 50% TFA in DCM)[][3]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Strong acid-labile (e.g., Bzl, Tos)[4][5]
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)[3]
Orthogonality Fully orthogonalQuasi-orthogonal[4][6]
Advantages Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins). Highly amenable to automation.Robust and well-established. Can be advantageous for hydrophobic peptides to reduce aggregation. Boc-amino acids are generally less expensive.[][5][7]
Disadvantages Aggregation can be an issue for some sequences. Potential for aspartimide formation and diketopiperazine formation.Requires handling of highly corrosive and hazardous acids like HF. Limited compatibility with acid-sensitive modifications.[1][8]
Typical Crude Purity Generally high, but sequence-dependent.Can be higher for hydrophobic and aggregation-prone sequences.[]
Common Side Reactions Aspartimide formation, especially at Asp-Gly and Asp-Asn sequences. Racemization at histidine and cysteine residues.Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met).[1][8][9]

Mandatory Visualization: SPPS Cycles

SPPS_Cycles cluster_fmoc Fmoc/tBu SPPS Cycle cluster_boc Boc/Bzl SPPS Cycle Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple next Fmoc-AA (e.g., HBTU/DIEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_End Fmoc-AA-AA-Resin Fmoc_Wash2->Fmoc_End Fmoc_End->Fmoc_Deprotect Repeat n-1 times Boc_Start Boc-AA-Resin Boc_Deprotect Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash_Neut Wash & Neutralize (e.g., DIEA/DCM) Boc_Deprotect->Boc_Wash_Neut Boc_Couple Couple next Boc-AA (e.g., DCC/HOBt) Boc_Wash_Neut->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_End Boc-AA-AA-Resin Boc_Wash->Boc_End Boc_End->Boc_Deprotect Repeat n-1 times

Caption: Comparative workflow of Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis cycles.

Orthogonal Protecting Groups for Amino Acid Side Chains

The success of orthogonal strategies relies on a diverse toolbox of side-chain protecting groups that can be selectively removed. Below is a comparison of common protecting groups for frequently modified amino acids.

Data Presentation: Side-Chain Protecting Groups for Lysine, Aspartic Acid, and Cysteine
Amino AcidProtecting GroupAbbreviationDeprotection ConditionsOrthogonal ToKey Features & ConsiderationsReferences
Lysine tert-ButoxycarbonylBocTFA (acid-labile)FmocStandard choice in Fmoc-SPPS.[10]
AllyloxycarbonylAllocPd(0) catalystFmoc, BocUseful for on-resin side-chain modification.[10]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFFmoc, Boc, AllocAllows for selective deprotection for branching or cyclization.[11]
4-MethyltritylMtt1% TFA in DCM (mild acid)Fmoc, BocMore acid-labile than Trt, enabling selective removal.[10]
Aspartic Acid tert-Butyl esterOtBuTFA (acid-labile)FmocProne to aspartimide formation under basic Fmoc deprotection conditions.[12]
Allyl esterOAllPd(0) catalystFmoc, tBuReduced aspartimide formation compared to OtBu. Requires catalyst removal.[12]
9-Fluorenylmethyl esterOFmPiperidine (base-labile)Boc, tBuDeprotected under the same conditions as Nα-Fmoc, limiting its orthogonality in standard Fmoc-SPPS.[12]
3-ethyl-3-pentyl esterOEpeTFA (acid-labile)FmocBulky group that significantly reduces aspartimide formation.[13]
5-n-butyl-5-nonyl esterOBnoTFA (acid-labile)FmocVery bulky group providing excellent suppression of aspartimide formation.
Cysteine TritylTrtTFA (acid-labile)FmocStandard choice for peptides requiring a free thiol after cleavage.
AcetamidomethylAcmIodine, Hg(II)Fmoc, tBu, TrtStable to TFA. Allows for selective disulfide bond formation after cleavage.[10]
tert-ButyltBuStrong acid (HF), not removed by TFAFmocStable to standard cleavage conditions, useful for complex disulfide bridging.[10]
4-MethoxytritylMmt1% TFA in DCM (mild acid)Fmoc, tBuAllows for on-resin disulfide bond formation.

Alternative and Complementary Strategies

Beyond the traditional SPPS cycles, other orthogonal strategies have become indispensable for the synthesis of large proteins and complex peptide architectures.

Native Chemical Ligation (NCL)

NCL is a powerful technique for joining two unprotected peptide segments.[14] It involves the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine.[15] This forms a native peptide bond at the ligation site. NCL is highly chemoselective and occurs in aqueous solution at neutral pH.

Mandatory Visualization: Native Chemical Ligation Pathway

NCL_Pathway Peptide1 Peptide 1 (~C-terminal Thioester) Intermediate Thioester-linked Intermediate Peptide1->Intermediate Transthioesterification Peptide2 Peptide 2 (N-terminal Cys~) Peptide2->Intermediate Ligated_Peptide Ligated Peptide (Native Amide Bond) Intermediate->Ligated_Peptide S-N Acyl Shift (spontaneous)

Caption: The reaction pathway of Native Chemical Ligation (NCL).

Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for peptide modification.[16] It involves the reaction of an azide (B81097) and an alkyne to form a stable triazole ring.[16] This strategy is widely used for peptide cyclization, labeling, and conjugation.[17][18] Due to the cytotoxicity of copper, copper-free alternatives like strain-promoted alkyne-azide cycloaddition (SPAAC) have been developed for biological applications.[16]

Mandatory Visualization: Click Chemistry Applications in Peptide Synthesis

Click_Chemistry_Apps Peptide_Backbone Linear Peptide with Azide and Alkyne Groups Cyclization Cyclic Peptide (Triazole Bridge) Peptide_Backbone->Cyclization Intramolecular Click Reaction Ligation Ligated Peptides Peptide_Backbone->Ligation Intermolecular Click Reaction Conjugation Peptide Conjugate (e.g., with Fluorophore) Peptide_Backbone->Conjugation Click to Molecule

Caption: Applications of click chemistry in peptide synthesis.

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.[19]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[20]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.[20]

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.[21]

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[19]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Standard Boc Solid-Phase Peptide Synthesis
  • Resin Swelling and First Amino Acid Coupling: Swell Merrifield or PAM resin in DCM for 1-2 hours. Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 30-minute deprotection with 50% TFA in DCM.[22]

  • Washing and Neutralization: Wash the resin with DCM and isopropanol, followed by DCM. Neutralize the resin with a 5-10% solution of DIEA in DCM.[3]

  • Amino Acid Coupling: Dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling reagent like DCC/HOBt in DMF or DCM. Add this solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DCM and DMF.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid.

  • Final Cleavage: Treat the resin with a strong acid like liquid hydrogen fluoride (B91410) (HF) with scavengers (e.g., anisole) at 0°C for 1 hour.[22]

  • Peptide Precipitation and Purification: After evaporating the HF, wash the resin with cold diethyl ether. Extract the peptide and purify by HPLC.

Protocol 3: Native Chemical Ligation
  • Peptide Preparation: Synthesize the C-terminal peptide segment with a C-terminal thioester and the N-terminal peptide segment with an N-terminal cysteine using standard SPPS. Purify both segments by HPLC.

  • Ligation Reaction: Dissolve the two purified peptide segments in an equimolar ratio in a ligation buffer (e.g., 6 M guanidine (B92328) hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5).[23]

  • Initiation: Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.[15]

  • Monitoring: Monitor the reaction progress by analytical HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Purification: Once the ligation is complete, purify the full-length peptide by HPLC.

Protocol 4: On-Resin Peptide Cyclization via Click Chemistry
  • Peptide Synthesis: Synthesize the linear peptide on the resin, incorporating an azide-containing amino acid (e.g., Fmoc-L-azidohomoalanine) and an alkyne-containing amino acid (e.g., Fmoc-L-propargylglycine) at the desired positions.

  • Resin Preparation: After completing the linear sequence, wash the peptide-resin with DCM and then with DMSO.[24]

  • Cyclization Cocktail: Prepare a solution of copper(I) bromide (CuBr), ascorbic acid, and a base like 2,6-lutidine or DIEA in DMSO.[24]

  • Click Reaction: Add the cyclization cocktail to the resin and agitate at room temperature for 16-18 hours under an inert atmosphere.[24]

  • Washing: Wash the resin thoroughly with isopropanol/DMSO, DMF, and DCM.[24]

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard TFA cocktail and purify by HPLC.

References

A Comparative Guide to L-Dab and L-lysine in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate the structural and functional properties of therapeutic peptides. Among the various analogs of natural amino acids, L-2,4-diaminobutyric acid (L-Dab), a shorter homolog of L-lysine, has garnered significant attention. This guide provides an objective comparison of L-Dab and L-lysine, focusing on their impact on peptide structure, biological activity, and stability, supported by experimental data and detailed protocols.

Structural and Physicochemical Differences

L-lysine is a proteinogenic amino acid featuring a primary amino group on the epsilon (ε) carbon of its side chain. In contrast, L-Dab is a non-proteinogenic amino acid with its side-chain amino group attached to the gamma (γ) carbon. This difference of two methylene (B1212753) groups in the side chain length is the primary determinant of their distinct contributions to peptide structure and function.

PropertyL-LysineL-Dab
Side Chain Length 4 methylene groups2 methylene groups
Flexibility HigherLower
Hydrophobicity of Side Chain More hydrophobicLess hydrophobic
pKa of Side Chain Amino Group ~10.5~10.0
Natural Abundance ProteinogenicNon-proteinogenic

Impact on Peptide Performance: A Data-Driven Comparison

The substitution of L-lysine with L-Dab can significantly alter the biophysical and pharmacological properties of a peptide. This is particularly evident in the field of antimicrobial peptides (AMPs), where a delicate balance between antimicrobial potency and toxicity to host cells is paramount.

Antimicrobial Activity

The shorter side chain of L-Dab can influence how a peptide interacts with the bacterial cell membrane. While both L-lysine and L-Dab contribute a positive charge, crucial for the initial electrostatic attraction to the negatively charged bacterial surface, the difference in side-chain length can affect the peptide's ability to insert into and disrupt the membrane.

Hemolytic Activity and Cytotoxicity

A major hurdle in the development of AMPs is their potential to lyse mammalian red blood cells (hemolysis) and exhibit toxicity towards other host cells. The incorporation of L-Dab has emerged as a key strategy to mitigate this issue. The reduced side-chain length of L-Dab can decrease the peptide's overall hydrophobicity and alter its amphipathic moment, leading to a more selective interaction with bacterial membranes over mammalian cell membranes.

PeptideSequenceTarget OrganismMIC (µM)[1]HC50 (µM)[1][2]
Melittin (B549807) (Native)GIGAVLKVLTTGLPALISWIKRKRQQ-NH2S. aureus-~3
E. coli-
Melittin (Lys to Dab)GIGAVDab VLTTGLPALISWIDab RDab RQQ-NH2S. aureus->1000
E. coli-
De novo AMP (with Lys)Ac-KWRKLLKLLKKLLKLL-NH2--54.3
De novo AMP (with Dab)Ac-W(Dab)W(Dab)LL(Dab)LL(Dab)(Dab)LL(Dab)LL-NH2-->1148

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration

The data clearly demonstrates that substituting L-lysine with L-Dab can lead to a dramatic reduction in hemolytic activity, in some cases by over 20-fold, while maintaining potent antimicrobial action.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of L-Dab Containing Peptides

The incorporation of L-Dab into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol:

  • Resin Preparation: Start with a suitable solid support, such as a Rink amide resin for a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either a standard amino acid or Fmoc-L-Dab(Boc)-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution and how the incorporation of L-Dab versus L-lysine might influence their conformation.[3]

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The peptide concentration should be in the range of 0.1-0.2 mg/mL.[4][5]

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm for far-UV CD.[3]

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.[3]

  • Blank Subtraction: Record a spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Conversion: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

  • Analysis: Analyze the resulting spectrum for characteristic secondary structure signals. α-helices typically show negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm.[5] β-sheets exhibit a negative band around 218 nm and a positive band near 195 nm.[5]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth, MHB) to the mid-logarithmic phase.

  • Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in the assay medium in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

  • Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells.[6]

Protocol:

  • Red Blood Cell (RBC) Preparation: Obtain fresh human or animal blood and wash the RBCs several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and other components. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).[7]

  • Peptide Dilution: Prepare a series of dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions.

  • Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).[7]

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 414 nm or 540 nm.[7][8]

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing the Workflow and Mechanisms

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical & Biological Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization CD CD Spectroscopy Characterization->CD MIC MIC Assay Characterization->MIC Hemolysis Hemolytic Assay Characterization->Hemolysis Structure Secondary Structure CD->Structure Activity Antimicrobial Potency MIC->Activity Toxicity Cytotoxicity Hemolysis->Toxicity

Caption: Experimental workflow for the synthesis and evaluation of L-Dab and L-lysine containing peptides.

AMP_Mechanism Peptide Cationic Peptide (+) Interaction Electrostatic Interaction Peptide->Interaction Membrane Bacterial Membrane (-) Membrane->Interaction Insertion Membrane Insertion/Translocation Interaction->Insertion Disruption Membrane Disruption Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: General mechanism of action for cationic antimicrobial peptides.

Conclusion

The substitution of L-lysine with its shorter homolog, L-Dab, is a valuable strategy in peptide drug design, particularly for the development of antimicrobial peptides with improved therapeutic indices. The primary advantage of L-Dab incorporation is the significant reduction in hemolytic activity and cytotoxicity, which is attributed to the altered hydrophobicity and amphipathicity conferred by its shorter side chain. While this substitution may sometimes lead to a slight decrease in antimicrobial potency, the overall benefit of enhanced selectivity often outweighs this effect. The choice between L-lysine and L-Dab should be made on a case-by-case basis, guided by empirical data from the assays described in this guide, to optimize the desired pharmacological profile of the peptide therapeutic.

References

A Head-to-Head Battle of Peptide Synthesis Titans: Boc vs. Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) represents a critical juncture. This decision profoundly influences synthesis efficiency, peptide purity, overall yield, and, ultimately, the cost-effectiveness of the endeavor. This comprehensive guide provides an objective, data-driven comparison of these two cornerstone methodologies, offering detailed experimental protocols and a thorough cost-benefit analysis to inform your selection process.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between Boc and Fmoc SPPS lies in the nature of the α-amino protecting group and the chemical conditions required for its removal. The Boc strategy employs an acid-labile protecting group, necessitating the use of strong acids for deprotection, while the Fmoc strategy utilizes a base-labile protecting group, allowing for milder reaction conditions. This core difference dictates the choice of resins, side-chain protecting groups, and cleavage reagents, creating two distinct chemical environments with unique advantages and disadvantages.

FeatureBoc ChemistryFmoc Chemistry
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Strong Acid (e.g., Trifluoroacetic Acid - TFA)Weak Base (e.g., 20% Piperidine (B6355638) in DMF)
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Final Cleavage Reagent Strong Acid (e.g., Hydrofluoric Acid - HF, TFMSA)Strong Acid (e.g., Trifluoroacetic Acid - TFA)
Orthogonality PartialFully Orthogonal[]
Typical Crude Purity 75-85%70-90%
Typical Overall Yield 50-70%60-80%
Automation Friendliness Less common in modern automated synthesizersStandard for automated synthesizers[2]
Safety Considerations Requires specialized equipment for handling corrosive and toxic HFGenerally safer, avoids the use of HF
Cost of Amino Acid Derivatives Generally less expensiveGenerally more expensive[]

Quantitative Performance: A Case Study

Synthesis StrategyCrude YieldCrude PurityReference
Standard Fmoc/tBu SPPS33%Not ReportedBenchChem
Fmoc/tBu SPPS with Pseudoprolines57%Not ReportedBenchChem
Fmoc SPPS with HCTU and Microwave Assistance87%67%BenchChem

Note: Direct comparative data for the Boc synthesis of Aβ 1-42 in the same study is unavailable. However, for aggregation-prone sequences, Boc chemistry can sometimes offer advantages due to the protonation of the N-terminus during the acidic deprotection step, which can reduce aggregation.[3]

Cost-Benefit Analysis: A Deeper Dive

A comprehensive cost-benefit analysis extends beyond the initial price of amino acid derivatives. It must encompass the entire ecosystem of reagents, solvents, and time required for each synthetic cycle.

Cost FactorBoc ChemistryFmoc ChemistryAnalysis
Amino Acid Derivatives Lower initial cost.Higher initial cost.[]While Boc-amino acids are cheaper, the overall cost-effectiveness of Fmoc can be superior due to higher efficiency and purity, reducing downstream purification costs.[]
Resins Merrifield and PAM resins are common.Wang and Rink Amide resins are prevalent.Prices are comparable, with pre-loaded Fmoc resins being readily available.
Coupling Reagents Traditionally DCC/HOBt (lower cost).HBTU, HATU, DIC/HOBt (higher cost).Modern, more efficient (and expensive) coupling reagents are more compatible with the Fmoc strategy, leading to higher coupling yields.[]
Solvents Dichloromethane (DCM) is a primary solvent.N,N-Dimethylformamide (DMF) is the solvent of choice.DMF is more expensive than DCM, but solvent consumption can be optimized in modern synthesizers.
Deprotection/Cleavage Reagents TFA is used for deprotection, and the highly corrosive and expensive HF or TFMSA is required for final cleavage.Piperidine is used for deprotection, and TFA is used for final cleavage.The need for specialized equipment and the high cost and hazards associated with HF in Boc chemistry are significant drawbacks.
Labor and Time Can be more labor-intensive due to neutralization steps and potentially longer reaction times.Highly amenable to automation, leading to reduced hands-on time and faster synthesis cycles.The automation-friendliness of Fmoc chemistry can lead to significant savings in labor costs.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for a single coupling cycle in both Boc and Fmoc SPPS.

Boc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours.

  • Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 5-10 minutes.

    • Perform a second deprotection with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM.

  • Neutralization:

    • Wash the resin with Isopropanol (IPA).

    • Wash the resin with DCM.

    • Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat once).

    • Wash the resin with DCM.

  • Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

Fmoc Solid-Phase Peptide Synthesis Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Perform a second deprotection with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin with DMF.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling reagent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF.

Visualizing the Workflow: Boc vs. Fmoc SPPS

To better illustrate the cyclical nature of each process, the following diagrams outline the key steps in both Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Start Start with Boc-AA-Resin Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU, DIEA in DMF) Neutralization->Coupling Washing Washing Coupling->Washing Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle Next_Cycle->Deprotection Continue Synthesis

Boc SPPS Workflow

Fmoc_SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Coupling Coupling (Fmoc-AA, HBTU, DIEA in DMF) Deprotection->Coupling Washing Washing Coupling->Washing Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle Next_Cycle->Deprotection Continue Synthesis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Boc-L-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Boc-L-2,4-diaminobutyric acid must adhere to strict safety and disposal protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety data sheets and best practices in chemical waste management.

Hazard Profile and Immediate Safety Precautions

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Immediate precautionary measures include avoiding contact with skin, eyes, and clothing. It is imperative to handle this substance in a well-ventilated area and to wash hands thoroughly after handling.[1] In case of exposure, follow the first-aid measures outlined in the safety data sheet.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields or goggles.[1]
Skin Protection Wear protective gloves (e.g., nitrile rubber).[1]
Body Protection Wear a laboratory coat or other suitable protective clothing.[1]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) and must consult with their institution's Environmental Health and Safety (EHS) department.[1]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unreacted material, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
  • Segregate this waste from other laboratory waste at the point of generation to prevent cross-contamination.

2. Containment and Labeling:

  • Place solid waste into a designated, leak-proof, and sealable container. For liquid waste, use a compatible, sealed container.
  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Include the accumulation start date.

3. Handling Spills and Contaminated Materials:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]
  • For small spills, absorb with an inert material (e.g., sand, vermiculite), or carefully sweep up solid material.[1]
  • Place the collected material into a suitable, labeled disposal container.[1]
  • Decontaminate the spill area with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

4. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
  • Ensure the storage area is in a cool, dry place.[1]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
  • Do not dispose of this compound down the drain or in regular trash.[2]
  • Empty containers should be disposed of as unused product.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Storage & Collection cluster_3 Spill Response A This compound waste generated (solid, liquid, or contaminated material) B Is the waste container properly labeled with 'Hazardous Waste' and chemical name? A->B Identify as waste C Segregate from non-hazardous waste B->C Yes D Place in a designated, sealed, and compatible waste container C->D E Store in a designated, cool, dry, and well-ventilated area D->E Seal container F Arrange for pickup by EHS or licensed disposal contractor E->F G Dispose of contents/container to an approved waste disposal plant F->G Final Disposal S1 Spill Occurs S2 Wear appropriate PPE S1->S2 S3 Contain and clean up with inert absorbent material S2->S3 S4 Place contaminated material in hazardous waste container S3->S4 S4->D

References

Comprehensive Safety and Handling Guide for Boc-L-2,4-diaminobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of Boc-L-2,4-diaminobutyric acid. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a powdered chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4][5]Protects against splashes and airborne particles entering the eyes.[3][4][5]
Hand Protection Nitrile or neoprene gloves.[5][6][7]Provides a barrier against skin contact with the chemical.[5][6][7] Ensure gloves are compatible with any solvents used.
Body Protection A lab coat that covers the arms and closes in the front.[3][5]Protects skin and personal clothing from contamination.[3][5]
Respiratory Protection A NIOSH-approved N95 or higher-level particulate respirator.[8][9][10]Prevents inhalation of the powdered chemical, which can cause respiratory irritation.[1][8][9][10]

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.

2.1. Preparation

  • Read the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4]

  • Designate a Work Area: All handling of the powdered form of this chemical should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.[4]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and containers, before handling the chemical.

  • Don PPE: Put on all required PPE as specified in the table above.

2.2. Weighing the Compound

  • Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.

  • Dispense the Powder: Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust clouds.

  • Record the Weight: Once the desired weight is reached, record it in your lab notebook.

  • Clean Up: After weighing, carefully clean the spatula and the area around the balance to remove any residual powder.

2.3. Dissolving the Compound

  • Select Appropriate Solvent: Based on your experimental protocol, choose a suitable solvent.

  • Transfer to a Flask: Carefully transfer the weighed powder into an appropriately sized flask. A powder funnel can be used to minimize spills.

  • Add Solvent: Slowly add the solvent to the flask, swirling gently to dissolve the compound. If necessary, use a magnetic stirrer.

  • Ensure Complete Dissolution: Continue to mix until the compound is fully dissolved.

2.4. Transferring the Solution

  • Use Appropriate Glassware: Use clean, dry glassware for all transfers.

  • Pour Carefully: When pouring the solution, do so slowly and carefully to avoid splashing.

  • Rinse if Necessary: If a quantitative transfer is required, rinse the original flask with a small amount of solvent and add it to the receiving flask.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and paper towels should be placed in a designated, sealed waste container labeled "Hazardous Chemical Waste."

    • Dispose of un-used or expired this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash.[11]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

    • Do not pour chemical waste down the drain.[11]

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Emergency Procedures

In the event of accidental exposure, follow these procedures immediately:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Safe Handling Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Read SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer clean Clean Work Area transfer->clean dispose Dispose of Waste clean->dispose spill Spill exposure Exposure

Caption: Workflow for the safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。